molecular formula C10H10F2O2 B1386159 3-(2,4-Difluorophenyl)butanoic acid CAS No. 1042815-69-9

3-(2,4-Difluorophenyl)butanoic acid

Cat. No.: B1386159
CAS No.: 1042815-69-9
M. Wt: 200.18 g/mol
InChI Key: JROPKMLQQNKNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-difluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(4-10(13)14)8-3-2-7(11)5-9(8)12/h2-3,5-6H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROPKMLQQNKNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042815-69-9
Record name 3-(2,4-difluorophenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,4-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2,4-Difluorophenyl)butanoic acid, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data, safety protocols, and strategic applications to support your research and development endeavors.

Core Identification and Physicochemical Properties

This compound is a carboxylic acid derivative characterized by a butanoic acid chain substituted with a 2,4-difluorophenyl group at the third carbon position. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • CAS Number: 1042815-69-9[1]

  • Molecular Formula: C₁₀H₁₀F₂O₂

For the closely related (S)-enantiomer, the following details are available:

  • CAS Number: 2348356-24-9

  • Molecular Weight: 200.18 g/mol

A comprehensive summary of the key physicochemical data is presented in Table 1. It is important to note that while some data for the broader class of butanoic acids are available, specific experimental values for this compound are not extensively reported in publicly available literature.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource/Comment
CAS Number 1042815-69-9For the racemic mixture.[1]
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol For the (S)-enantiomer.
Appearance White to off-white solid (predicted)Based on similar fluorinated phenylalkanoic acids.[2]
Solubility Soluble in organic solvents; limited solubility in water (predicted).The hydrophobic nature of the difluorophenyl ring suggests this solubility profile.[2]
Melting Point Not availableFor reference, the related Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid has a melting point of 136-138 °C.[3]
Boiling Point Not available

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions are paramount when handling this compound. The following information is derived from the Safety Data Sheet (SDS) for this compound and general safety protocols for related carboxylic acids.

Hazard Identification:

According to the available Safety Data Sheet, the toxicological properties of this compound have not been fully investigated.[4] However, it is classified as an irritant and may be harmful by ingestion and inhalation.[4] It is irritating to the mucous membranes and upper respiratory tract.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety goggles.

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin and Body Protection: Wear protective clothing and chemical-resistant boots.

  • Respiratory Protection: Use in a well-ventilated area. If dust or vapor is generated, use an appropriate respirator.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Wash the affected area immediately with plenty of water.

  • Eye Contact: Rinse eyes with clean, running water for at least 15 minutes, keeping the eyelids open. Seek medical attention.

  • Ingestion: If swallowed, seek immediate medical attention.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, as well as strong acids and bases.[4]

Strategic Applications in Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The 2,4-difluorophenyl moiety in this compound imparts several desirable characteristics, making it a valuable precursor for the synthesis of more complex drug candidates.

Key Advantages of the Difluorophenyl Group:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at the fluorinated positions, thereby increasing the in vivo half-life of a drug.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Role as a Pharmaceutical Intermediate:

While direct therapeutic applications of this compound are not documented, its structural analogs, particularly amino-substituted derivatives, are key intermediates in the synthesis of high-value pharmaceuticals. For instance, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a crucial building block for Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[3][5][6] This underscores the potential of this compound as a scaffold for the development of novel enzyme inhibitors and other therapeutic agents.

Proposed Synthesis Workflow

The proposed workflow is depicted in the following diagram and detailed in the subsequent protocol.

G cluster_0 Proposed Synthesis of this compound A 1,3-Difluorobenzene D Friedel-Crafts Acylation A->D B Crotonic Anhydride B->D C Lewis Acid (e.g., AlCl3) C->D Catalyst E Intermediate Ketone D->E Forms G Reduction E->G F Reducing Agent (e.g., H2/Pd-C) F->G Reagent H This compound G->H Yields

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis via Friedel-Crafts Acylation and Reduction

This is a generalized protocol and may require optimization.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of 1,3-difluorobenzene in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.

  • Slowly add crotonic anhydride to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ketone.

Step 2: Reduction of the Ketone

  • Dissolve the crude intermediate ketone from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd-C).

  • Subject the mixture to hydrogenation (H₂) at an appropriate pressure.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its defining feature, the 2,4-difluorophenyl moiety, offers a strategic advantage for enhancing the metabolic stability and biological activity of parent compounds. While detailed physicochemical and toxicological data are still emerging, its structural similarity to key pharmaceutical intermediates highlights its significant potential. The proposed synthesis workflow provides a practical starting point for researchers aiming to incorporate this promising scaffold into their drug development programs. As with all research chemicals, adherence to strict safety and handling protocols is essential.

References

  • Chemsrc. (S)-3-(2,4-Difluorophenyl)butanoic Acid | CAS#:2348356-24-9. Available at: [Link]

  • Pharmaffiliates. (R)-3-Amino-4-(2,4-difluorophenyl)butanoic Acid. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis. Available at: [Link]

  • NJ.gov. Hazardous Substance Fact Sheet - Butyric Acid. Available at: [Link]

  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Synerzine. SAFETY DATA SHEET Butanoic acid (Natural). Available at: [Link]

  • MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available at: [Link]

  • Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. Available at: [Link]

Sources

Structure Elucidation of 3-(2,4-Difluorophenyl)butanoic Acid Enantiomers: A Multi-Technique Approach to Absolute Configuration Assignment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The determination of a chiral molecule's absolute configuration is a cornerstone of modern drug development, where the physiological effects of enantiomers can range from therapeutic to toxic. This guide provides a comprehensive, field-proven framework for the structural elucidation of the enantiomers of 3-(2,4-difluorophenyl)butanoic acid, a compound representative of fluorinated chiral building blocks in medicinal chemistry. Moving beyond a simple listing of procedures, this document details the causality behind experimental choices and outlines a self-validating system where orthogonal analytical techniques converge to provide an unambiguous assignment of absolute stereochemistry. We will explore the foundational step of enantiomeric separation by chiral High-Performance Liquid Chromatography (HPLC), followed by definitive structural analysis using Vibrational Circular Dichroism (VCD) spectroscopy, single-crystal X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.

The Imperative of Chirality in Pharmaceutical Sciences

Chirality is a fundamental property of biological systems, with enzymes, receptors, and other biological macromolecules exhibiting a high degree of stereospecificity. Consequently, the enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1] The introduction of fluorine atoms into drug candidates, as seen in this compound, is a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.[2][3][4][5] Therefore, a robust and unequivocal determination of the absolute configuration of such molecules is not merely an academic exercise but a critical regulatory and safety requirement in the pharmaceutical industry. This guide establishes a holistic workflow to achieve this with the highest degree of scientific confidence.

Foundational Prerequisite: Enantiomeric Separation

Before the structure of individual enantiomers can be elucidated, they must first be physically separated or chromatographically resolved from the racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

Causality of Method Selection: Chiral HPLC

For acidic compounds like this compound, anion-exchange-based chiral stationary phases (CSPs) are particularly effective.[6][7] These CSPs, often based on quinine or quinidine carbamate selectors, operate via an ion-exchange mechanism where the protonated tertiary nitrogen on the CSP forms a transient diastereomeric salt complex with the deprotonated carboxylic acid analyte.[6] The differential stability of these complexes, governed by a combination of ionic, hydrogen bonding, and π-π interactions, enables the separation.[6][8]

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Begin by screening a set of columns known to be effective for acidic compounds. The primary candidates are anion-exchange CSPs (e.g., CHIRALPAK® QN-AX) and polysaccharide-based CSPs (e.g., derivatized cellulose or amylose).[8]

  • Mobile Phase Selection: For anion-exchange columns, a typical mobile phase consists of an alcohol (e.g., methanol or ethanol) with an acidic additive (e.g., formic acid or acetic acid) and a competing base (e.g., ammonium formate).[6] This combination controls the ionization states of both the analyte and the selector.

  • Gradient to Isocratic Transfer: Employ a rapid gradient elution to quickly determine the approximate solvent composition required for elution.[6] Once a promising separation is observed, an isocratic method can be optimized by fine-tuning the modifier percentage to achieve optimal resolution (>1.5) and analysis time.

  • Method Validation: Once separated, collect the pure enantiomeric fractions for subsequent structural analysis.

Data Presentation: Representative HPLC Screening Data
Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) t_R1 (min) t_R2 (min) Resolution (R_s)
CHIRALPAK® QN-AXMeOH / Formic Acid / NH₄COOH1.08.210.52.1
CHIRALPAK® AD-HHexane / Isopropanol / TFA (90:10:0.1)1.012.513.11.2
(R,R) Whelk-O1Hexane / Ethanol / Acetic Acid (85:15:0.5)1.59.811.21.8

Table 1: Hypothetical screening results for the enantioseparation of this compound. The QN-AX column shows excellent baseline resolution.

Core Elucidation I: Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical technique that determines the absolute configuration of a molecule in solution, which is often the most biologically relevant state.[1][9] It avoids the need for crystallization, which can be a significant bottleneck.[10]

Principle of VCD: A Self-Validating System

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[9][10] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[10][11] The power of the technique lies in its synergy with quantum mechanical calculations. The experimental VCD spectrum of an isolated enantiomer is compared to the spectrum predicted by Density Functional Theory (DFT) calculations for an assumed configuration (e.g., R).[1][12] A strong correlation between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[1][10]

Experimental and Computational Workflow
  • Sample Preparation: Dissolve a purified enantiomer (obtained from chiral HPLC) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6) to avoid solvent interference in the IR region.[13]

  • VCD Spectrum Acquisition: Measure the VCD and IR spectra in the mid-IR region (approx. 2000-1000 cm⁻¹).

  • Conformational Search: Perform a computational conformational search (e.g., using MMFF94 or similar) to identify all low-energy conformers of the molecule.[14]

  • DFT Optimization: Re-optimize the geometry of each significant conformer using DFT (e.g., at the B3LYP/6-31G* level).[14]

  • VCD Calculation: For the optimized geometries, calculate the VCD and IR spectra (e.g., at the B3LYP/aug-cc-pVDZ level), including a solvent model to account for environmental effects.[12][13]

  • Boltzmann Averaging: Generate the final predicted spectrum by taking a Boltzmann-weighted average of the spectra of all significant conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the assumed enantiomer (e.g., R). If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as R. The mirror-image spectrum should correspond to the S enantiomer.

VCD_Workflow cluster_exp Experimental Path cluster_comp Computational Path racemate Racemic Acid hplc Chiral HPLC Separation racemate->hplc enantiomer Isolated Enantiomer hplc->enantiomer vcd_exp Measure Experimental VCD Spectrum enantiomer->vcd_exp compare Compare Spectra (Experimental vs. Theoretical) vcd_exp->compare assumed Assume 'R' Configuration conf_search Conformational Search assumed->conf_search dft_opt DFT Optimization conf_search->dft_opt vcd_calc Calculate Theoretical VCD Spectrum dft_opt->vcd_calc vcd_calc->compare assign Assign Absolute Configuration compare->assign

Figure 1: VCD workflow for absolute configuration assignment.

Core Elucidation II: Single-Crystal X-ray Crystallography

When a high-quality single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[15][16][17]

Principle of X-ray Crystallography

This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal.[17] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, revealing the precise position of every atom.[17] For chiral molecules crystallizing in non-centrosymmetric space groups, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. The Flack parameter is a critical value refined during the analysis; a value close to 0 with a small standard uncertainty confirms that the structural model correctly represents the absolute configuration of the crystal.[15]

Experimental Protocol
  • Crystallization: This is often the most challenging step. The purified enantiomer is dissolved in various solvents and solvent mixtures, and crystallization is induced through slow evaporation, vapor diffusion, or cooling. Chiral carboxylic acids may form centrosymmetric hydrogen-bonded dimers in racemic crystals, while homochiral crystals often exhibit chain-like hydrogen bonding motifs.[18]

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The final step involves refining the atomic positions and calculating the Flack parameter to confirm the absolute configuration.

Data Presentation: Key Crystallographic Parameters
Parameter Value Significance
Crystal SystemMonoclinicDescribes the basic crystal lattice shape.
Space GroupP2₁A non-centrosymmetric space group, required for a chiral molecule.
Flack Parameter0.02(4)A value near zero confirms the assigned absolute configuration.
R-factor0.035Indicates a good fit between the experimental data and the final structural model.

Table 2: Example crystallographic data confirming the absolute structure of an enantiomer of this compound.

Core Elucidation III: NMR with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard NMR is "blind" to chirality, as enantiomers are isochronous (have identical spectra) in an achiral environment, they can be distinguished by converting them into diastereomers.[19][20][21][22]

Principle of Chiral Derivatization

By reacting the enantiomeric carboxylic acids with a single enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[19] Diastereomers have different physical properties and are no longer mirror images, resulting in distinct chemical shifts in their NMR spectra.[19][23] For carboxylic acids, a common and effective CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or other related chiral auxiliaries.[23]

Experimental Workflow
  • Derivatization: React the separated enantiomers of this compound with (R)-Mosher's acid chloride to form the respective diastereomeric Mosher esters.

  • NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for each diastereomeric ester. The presence of two fluorine atoms on the phenyl ring of the analyte provides additional sensitive probes for analysis.

  • Spectral Analysis: Compare the spectra of the two diastereomers. The different spatial arrangements will cause nuclei close to the new chiral center to experience different magnetic environments, leading to measurable differences in their chemical shifts (Δδ = δ_S - δ_R). Analysis of these Δδ values, sometimes with the aid of conformational models (e.g., Mosher's model), can allow for the assignment of the absolute configuration of the original acid.

NMR_Workflow cluster_analytes Separated Enantiomers cluster_products Diastereomeric Esters enantiomer_R (R)-Acid diastereomer_RR (R,R)-Ester enantiomer_R->diastereomer_RR enantiomer_S (S)-Acid diastereomer_SR (S,R)-Ester enantiomer_S->diastereomer_SR cda (R)-Mosher's Acid Chloride (CDA) cda->diastereomer_RR cda->diastereomer_SR nmr Acquire ¹H and ¹⁹F NMR Spectra diastereomer_RR->nmr diastereomer_SR->nmr analysis Compare Chemical Shifts (Δδ = δ_S - δ_R) nmr->analysis assignment Assign Configuration Based on Δδ Pattern analysis->assignment

Figure 2: NMR workflow using a chiral derivatizing agent.

Synthesizing the Evidence: A Holistic and Trustworthy Conclusion

The strength of this guide's methodology lies in the convergence of evidence from orthogonal techniques. A structural assignment should never rely on a single method when others are available. The absolute configuration determined by VCD in solution should be independently confirmed by the solid-state structure from X-ray crystallography and be consistent with the results from NMR derivatization.

Convergence cluster_methods Analytical Techniques vcd VCD Spectroscopy (Solution Phase) conclusion Unambiguous Absolute Configuration Assignment vcd->conclusion xray X-Ray Crystallography (Solid Phase) xray->conclusion nmr NMR with CDA (Diastereomer Analysis) nmr->conclusion

Figure 3: Convergence of evidence from orthogonal analytical methods.

This multi-pronged approach creates a self-validating system that ensures the highest level of trustworthiness. Any discrepancy between the methods would signal a need for further investigation, such as re-evaluating computational models for VCD, checking for crystal twinning in X-ray data, or considering alternative conformations in NMR analysis. By adhering to this rigorous, logic-driven framework, researchers and drug development professionals can assign the absolute configuration of this compound and related chiral molecules with confidence and scientific integrity.

References

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • ResearchGate. (n.d.). Vibrational CD, Theory and Application to Determination of Absolute Configuration. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

  • Frontiers. (n.d.). Computational methods and points for attention in absolute configuration determination. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Royal Society of Chemistry. (n.d.). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • SciSpace. (2005). Direct chiral discrimination in NMR spectroscopy. [Link]

  • Wiley Online Library. (2021). Direct Chiral Discrimination with NMR. [Link]

  • Journal of the American Chemical Society. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. [Link]

  • Cambridge University Press. (2015). Chiral discrimination in NMR spectroscopy. [Link]

  • Purechemistry. (2024). Determination of absolute configuration. [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. [Link]

  • ResearchGate. (2021). X-ray crystallography and chirality: understanding the limitations. [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?[Link]

  • Chromtech. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations. [Link]

  • ACS Publications. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]

  • National Institutes of Health (NIH). (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. [Link]

  • ACS Publications. (2016). Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. [Link]

  • MDPI. (n.d.). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]

  • ACS Publications. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective organocatalytic fluorination using organofluoro nucleophiles. [Link]

  • University of Southampton. (2011). Enantioselective organocatalytic synthesis of fluorinated molecules. [Link]

  • Custom Synthesis. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. [Link]

  • Springer. (n.d.). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid CAS 486460-00-8. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • National Institutes of Health (NIH). (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

  • PubMed. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]

  • National Institutes of Health (NIH). (n.d.). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. [Link]

  • National Institutes of Health (NIH). (n.d.). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

  • National Institutes of Health (NIH). (n.d.). 3,3-Difluoro-4-(4-fluorophenyl)butanoic acid. [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • PubMed. (n.d.). Reverse-phase chiral high-performance liquid chromatography for separation of a diastereomer in alalevonadifloxacin: A novel antibacterial agent. [Link]

  • University of Maryland. (n.d.). CHEM 233 Lecture Notes. [Link]

Sources

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Phenylalkanoic Acids

In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine. The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design, transforming lead compounds into clinical candidates with enhanced efficacy, safety, and pharmacokinetic profiles.[1][2][3][4][5] Phenylalkanoic acids, a privileged scaffold found in numerous therapeutics, particularly non-steroidal anti-inflammatory drugs (NSAIDs), serve as a fertile ground for exploring the multifaceted benefits of fluorination. This guide provides a deep dive into the synthesis, biological activities, and experimental evaluation of fluorinated phenylalkanoic acids, offering field-proven insights and actionable protocols for researchers in the field.

Part 1: Foundational Principles: Why Fluorinate Phenylalkanoic Acids?

The decision to introduce fluorine is a calculated one, aimed at modulating specific molecular properties to achieve a desired biological outcome. The carbon-fluorine bond is the strongest single bond in organic chemistry, and fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and low polarizability—are the keys to its utility.[6][7]

Modulation of Physicochemical Properties

The introduction of fluorine can dramatically alter a molecule's electronic and physical nature.

  • Acidity (pKa): Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of the carboxylic acid moiety in phenylalkanoic acids.[8][9] This is a critical parameter influencing a drug's solubility, absorption, and interaction with biological targets. A lower pKa can increase the fraction of the compound in its ionized form at physiological pH, potentially altering its binding affinity to target proteins.

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity by blocking metabolic oxidation sites, while polyfluorination or groups like trifluoromethyl (CF3) can substantially increase it, enhancing membrane permeability and cell penetration.[8][10][11][12] This modulation is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Metabolic Stability: A primary driver for fluorination is to enhance metabolic stability.[2][10][13] The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases. By replacing a metabolically labile C-H bond with a C-F bond, especially at a site prone to hydroxylation on the phenyl ring, the metabolic half-life of the compound can be significantly extended.[10]

Impact on Conformation and Binding

Fluorine's stereoelectronic effects can enforce specific molecular conformations that are favorable for binding to a target protein.[9] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups or other polar residues in a protein's active site, increasing binding affinity and potency.[4]

PropertyEffect of FluorinationRationale & Impact on Drug Design
Acidity (pKa) Decreases (more acidic)Strong inductive effect stabilizes the carboxylate anion. Alters ionization state at physiological pH, impacting solubility and target binding.[8]
Lipophilicity (LogP) IncreasesThe CF3 group is highly lipophilic. Can improve membrane permeability and access to intracellular targets.[10]
Metabolic Stability IncreasesThe C-F bond is exceptionally strong and resistant to CYP-mediated oxidation, prolonging the drug's half-life.[2][10]
Binding Affinity Can IncreaseFluorine can engage in unique interactions (e.g., hydrogen bonds, dipole interactions) with protein active sites.[13]
Conformation Influences molecular shapeGauche effects and steric interactions involving fluorine can lock the molecule into a bioactive conformation.[9]
Synthetic Strategies: An Overview

The synthesis of fluorinated phenylalkanoic acids generally follows two main pathways:

  • Building from Fluorinated Precursors: This is the most common approach, utilizing commercially available fluorinated benzaldehydes, phenylacetic acids, or other simple aromatic starting materials. Standard organic chemistry transformations (e.g., condensation, coupling, and oxidation reactions) are then used to elaborate the alkanoic acid chain.[6]

  • Late-Stage Fluorination: This more advanced strategy involves introducing the fluorine atom at a later step in the synthesis. While more challenging, it allows for the rapid generation of analogs from a common, non-fluorinated intermediate. Methods like electrophilic fluorination are employed for this purpose.[14]

G cluster_0 Synthetic Approaches cluster_1 A Fluorinated Building Blocks (e.g., Fluorobenzaldehyde) B Standard Organic Reactions (e.g., Condensation, Hydrolysis) A->B Elaboration C Final Fluorinated Phenylalkanoic Acid B->C Final Step D Non-Fluorinated Precursor E Late-Stage Fluorination (e.g., Electrophilic Reagent) D->E Fluorination F Final Fluorinated Phenylalkanoic Acid E->F Purification

Caption: Key synthetic routes to fluorinated phenylalkanoic acids.

Part 2: Key Biological Activities & Mechanisms of Action

Fluorinated phenylalkanoic acids exhibit a diverse range of biological activities, primarily centered on the modulation of inflammation and metabolism.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A significant number of phenylalkanoic acids are known NSAIDs that function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions like gastric protection) and COX-2 (inducible at sites of inflammation).

Causality of Fluorination: The strategic placement of fluorine on the phenyl ring can enhance both the potency and selectivity of COX inhibition. For instance, fluorination can increase the compound's affinity for the hydrophobic channel of the COX active site. Furthermore, subtle changes in electronics and conformation induced by fluorine can differentiate between the nearly identical active sites of COX-1 and COX-2, potentially leading to COX-2 selective inhibitors with a reduced risk of gastrointestinal side effects.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, etc.) COX->PGs Catalysis Inflammation Inflammation, Pain, Fever PGs->Inflammation Signal FPAA Fluorinated Phenylalkanoic Acid FPAA->COX Inhibition

Caption: Mechanism of action for COX-inhibiting fluorinated phenylalkanoic acids.

Metabolic Regulation via Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are a family of nuclear receptors (isoforms α, γ, and β/δ) that act as ligand-activated transcription factors, playing a central role in regulating lipid and glucose homeostasis.[15] Agonists of these receptors are used to treat metabolic disorders like dyslipidemia and type 2 diabetes.[16][17]

  • PPARα: Primarily expressed in the liver, activation leads to increased fatty acid oxidation and a reduction in triglycerides.[17]

  • PPARγ: Mainly found in adipose tissue, its activation enhances insulin sensitivity and glucose metabolism.

  • PPARβ/δ: Ubiquitously expressed, it enhances fatty acid metabolism.

Several fluorinated phenylalkanoic acids have been developed as potent PPAR agonists.[18][19]

Causality of Fluorination: The ligand-binding domain of PPARs is relatively large and hydrophobic. Fluorination, particularly with a CF3 group, can significantly enhance the hydrophobic interactions within this pocket, leading to potent agonism. The acidic head group of the phenylalkanoic acid mimics that of endogenous fatty acid ligands, forming a critical charge-clamp interaction with key amino acid residues in the receptor.

G FPAA Fluorinated Phenylalkanoic Acid (Ligand) PPAR PPAR Receptor FPAA->PPAR Binds Complex PPAR-RXR-Ligand Complex PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Transcription Target Gene Transcription (e.g., Fatty Acid Oxidation) PPRE->Transcription Activates

Caption: PPAR agonism pathway activated by fluorinated phenylalkanoic acids.

Part 3: Experimental Design & Self-Validating Protocols

To rigorously characterize the biological activity of novel fluorinated phenylalkanoic acids, a tiered approach of in vitro and cell-based assays is essential. The protocols described below are designed to be self-validating, with clear positive and negative controls to ensure data integrity.

In Vitro Target Engagement: COX Inhibition Assay

Objective: To determine the potency (IC50) and selectivity of a test compound for inhibiting COX-1 and COX-2 enzymes.

Rationale: An enzyme-based assay provides a direct measure of the compound's interaction with its purified target, free from the complexities of a cellular environment. A radiochemical or colorimetric assay can be used.[20][21][22] The Cayman Chemical COX Inhibitor Screening Assay Kit is a widely used commercial option based on the peroxidase activity of COX.

Detailed Step-by-Step Protocol (Colorimetric Method):

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations. Prepare a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

  • Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Inhibitor Addition: Add vehicle (DMSO) to control wells and serial dilutions of the test compound or control inhibitors to test wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid to all wells.

  • Peroxidase Reaction & Detection: The reaction produces Prostaglandin G2 (PGG2), which is then reduced to PGH2, a reaction coupled to the oxidation of a chromogen, resulting in a color change. Incubate for 5 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic model to determine the IC50 value. Selectivity is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Cell-Based Functional Assay: Anti-inflammatory Activity in Macrophages

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in a relevant cell model.

Rationale: This assay validates the findings from the in vitro screen in a more physiologically relevant context. Murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell lines are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, to induce COX-2 expression and prostaglandin E2 (PGE2) production.[23][24]

Detailed Step-by-Step Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media in a 96-well plate until they reach ~80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., Dexamethasone) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated control. Incubate for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Viability Assay: To ensure the observed inhibition is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue™) on the remaining cells in the plate.

  • Data Analysis: Normalize the PGE2 production to the vehicle-treated, LPS-stimulated control. Calculate the IC50 value for the inhibition of PGE2 release. Data should only be considered valid for concentrations that show >90% cell viability.

G A 1. Seed Macrophages in 96-well plate B 2. Pre-treat with Test Compound A->B C 3. Stimulate with LPS (18-24h incubation) B->C D 4. Collect Supernatant C->D F 6. Assess Cell Viability (MTT Assay) C->F Remaining Cells E 5. Quantify PGE2 (ELISA) D->E G 7. Data Analysis (Calculate IC50) E->G F->G Cytotoxicity Check

Caption: Workflow for the cell-based anti-inflammatory assay.

Analytical Methods for Pharmacokinetic Studies

Objective: To quantify the concentration of a fluorinated phenylalkanoic acid in biological matrices like plasma or tissue.

Rationale: Understanding a compound's pharmacokinetic profile is crucial for drug development. Due to their unique mass, fluorinated compounds are well-suited for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[25][26]

General Protocol Outline:

  • Sample Preparation: Biological samples (e.g., plasma) are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile).[25] An internal standard (often a stable isotope-labeled version of the analyte) is added before this step.

  • Extraction: Following centrifugation to remove precipitated proteins, the supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

  • LC Separation: The extracted sample is injected onto a High-Performance Liquid Chromatography (HPLC) system, typically using a C18 reverse-phase column, to separate the analyte from other components.

  • MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The analyte is ionized (usually by electrospray ionization, ESI), and specific parent-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.[25]

Part 4: Future Perspectives

The strategic use of fluorine in the design of phenylalkanoic acids continues to be a highly fruitful area of research. Future directions will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets, such as dual PPAR/COX inhibitors, to address the complex interplay of metabolic and inflammatory pathways.

  • Covalent Modulators: Incorporating reactive moieties alongside fluorine to create targeted covalent inhibitors, potentially leading to drugs with longer duration of action.

  • ¹⁸F Radiotracers for PET Imaging: Utilizing the positron-emitting isotope ¹⁸F to synthesize radiolabeled versions of these compounds. This allows for non-invasive in vivo imaging to study drug distribution, target engagement, and disease pathology, bridging the gap between preclinical research and clinical application.[2][6][13]

By combining the privileged phenylalkanoic acid scaffold with the powerful modulatory effects of fluorine, researchers are well-equipped to develop the next generation of therapeutics for inflammatory and metabolic diseases.

References

  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(32), 19047–19073. [Link]

  • Bohlin, L., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products, 61(1), 2-7. [Link]

  • Chandra, S., et al. (2012). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Indian Journal of Biochemistry & Biophysics, 49(2), 76-86. [Link]

  • Gao, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(1), 107-116. [Link]

  • Hansen, K. J., et al. (2001). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. Environmental Science & Technology, 35(4), 766-770. [Link]

  • Hassan, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Jahns, H., & Gilon, C. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • Kersten, S. (2004). Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. Pharmaceutical Research, 21(10), 1735-1742. [Link]

  • Li, Y., et al. (2020). Synthesis, Biological Evaluation and Molecular Investigation of Fluorinated Peroxisome Proliferator-Activated Receptors α/γ Dual Agonists. Molecules, 25(18), 4234. [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 473-479. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Singh, R., & Sharma, M. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(24), 7586. [Link]

  • Venkatesan, R., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 287-296. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 245-261. [Link]

Sources

Investigating the Mechanism of Action for 3-(2,4-Difluorophenyl)butanoic Acid Derivatives: A Strategic Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 3-(2,4-difluorophenyl)butanoic acid scaffold represents a promising, yet underexplored, chemical space in modern drug discovery. Its structural motifs, featuring a chiral center and a difluorophenyl group, are reminiscent of several classes of successful therapeutic agents, suggesting a high potential for biological activity. This guide outlines a comprehensive, multi-phase strategic workflow designed to rigorously elucidate the mechanism of action (MOA) for a novel derivative from this class, herein designated as DFPBA-001. We move from broad, unbiased screening to precise molecular and cellular validation, emphasizing the causality behind experimental choices and the integration of orthogonal assays. This document serves as a blueprint for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities with scientific integrity and precision.

Introduction: The Investigational Framework

The discovery of a novel bioactive compound is merely the first step in a long journey toward a potential therapeutic. Understanding how a compound exerts its effects—its mechanism of action—is paramount for predicting efficacy, anticipating off-target effects, and designing next-generation analogs. The this compound structure contains key pharmacophoric features: a carboxylic acid group capable of hydrogen bonding and ionic interactions, and a difluorophenyl ring, which can modulate metabolic stability and binding affinity through halogen bonding and hydrophobic interactions.

Given these features, a plausible starting hypothesis is that DFPBA-001 may interact with enzymes that have a well-defined binding pocket, such as kinases, proteases, or metabolic enzymes. This guide, therefore, details a systematic approach to test this hypothesis, built on a foundation of self-validating protocols and authoritative methodologies.

Phase I: Target Discovery and Initial Validation

The initial phase is designed to cast a wide net, identifying the general biological impact of DFPBA-001 and narrowing the field of potential molecular targets.

Rationale for Experimental Design

We begin with high-level functional assays to confirm bioactivity and rule out non-specific cytotoxicity. A positive result here provides the justification for progressing to more resource-intensive target identification screens. The goal of this phase is to move from a compound of unknown function to a validated "hit" with a shortlist of putative molecular targets.

Experimental Workflow: From Phenotype to Putative Target

The workflow for Phase I is a funneling process, starting broad and progressively focusing on the most promising leads.

G cluster_0 Phase I: Target Discovery A Compound Synthesis & QC (DFPBA-001) B Cell Viability Assay (e.g., CellTiter-Glo®) A->B Assess Cytotoxicity C Broad Phenotypic Screen (e.g., Pro-inflammatory Cytokine Panel) B->C If Non-Toxic at Effective Concentration B->F If Toxic, De-prioritize D Target Identification Screen (e.g., Kinase Panel, Protease Panel) C->D Based on Phenotypic 'Hit' (e.g., TNF-α reduction) E Hit Validation & Confirmation D->E Identify Putative Target(s) (e.g., 'Kinase-X')

Caption: Phase I Experimental Workflow.

Protocol 1: Cell Viability and Cytotoxicity Assay

This initial step is critical to determine the concentration range at which DFPBA-001 is bioactive without causing general cell death, ensuring that subsequent observations are not artifacts of cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., THP-1 monocytes for an inflammation hypothesis) in a 96-well, opaque-walled plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of DFPBA-001 in DMSO, then further dilute in cell culture medium. Final concentrations should range from 100 µM to 1 nM. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).

  • Dosing: Add the compound dilutions to the cells and incubate for 48-72 hours.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: After 10 minutes of incubation to stabilize the luminescent signal, record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the CC₅₀ (Concentration of 50% Cytotoxicity).

Phase II: Elucidation of the Molecular Mechanism

With a validated hit ("Kinase-X") from Phase I, this phase focuses on confirming direct physical interaction and characterizing the precise nature of this engagement. We employ a suite of orthogonal biochemical and biophysical assays to build a robust and trustworthy case for the molecular mechanism.

Rationale for Orthogonal Validation

Relying on a single assay can be misleading. An IC₅₀ from a biochemical assay confirms functional inhibition but does not prove direct binding. Therefore, we complement it with biophysical methods like Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA®) to provide unequivocal evidence of target engagement.

Protocol 2: In Vitro Biochemical IC₅₀ Determination

This experiment quantifies the concentration of DFPBA-001 required to inhibit the activity of the putative target, Kinase-X, by 50%.

Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant Kinase-X enzyme, its specific peptide substrate, and ATP at its Km concentration in kinase assay buffer.

  • Compound Addition: Add DFPBA-001 across a range of concentrations (e.g., 100 µM to 1 nM). Include a known Kinase-X inhibitor as a positive control and a vehicle (DMSO) control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mix. Incubate at 30°C for 60 minutes.

  • Detection: Terminate the reaction and quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of DFPBA-001 concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides label-free, real-time data on binding events, confirming direct interaction and determining the association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₔ) is calculated.

Methodology:

  • Chip Preparation: Covalently immobilize high-purity recombinant Kinase-X onto a CM5 sensor chip surface via amine coupling.

  • Analyte Injection: Prepare serial dilutions of DFPBA-001 in running buffer. Inject each concentration over the sensor chip surface, followed by a dissociation phase where only running buffer flows.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis: Subtract the reference flow cell signal from the active channel to obtain sensorgrams. Globally fit the kinetic data to a 1:1 binding model to determine kₐ, kₔ, and Kₔ.

Data Summary: Molecular Interaction Profile

Quantitative data from Phase II assays should be compiled for clear comparison.

ParameterAssayValue (Hypothetical)Interpretation
CC₅₀ Cell Viability> 100 µMCompound is not cytotoxic at effective concentrations.
IC₅₀ Biochemical Assay75 nMPotent functional inhibitor of Kinase-X.
Kₔ SPR95 nMConfirms direct, high-affinity binding to Kinase-X.
Mode Enzyme KineticsCompetitiveCompound likely binds to the ATP pocket of Kinase-X.

Phase III: Cellular and Pathway Validation

Confirming that the molecular mechanism observed in vitro is responsible for the compound's effects in a complex cellular environment is the final and most critical phase.

Rationale for Cellular Target Engagement

A compound must engage its target within the cell to be effective. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing definitive proof of intracellular target engagement.

G cluster_0 Hypothetical Kinase-X Signaling Pathway Upstream Upstream Signal (e.g., Cytokine Receptor) KinaseX Kinase-X Upstream->KinaseX Activates Substrate Substrate-Y KinaseX->Substrate Phosphorylates pSubstrate p-Substrate-Y TF Transcription Factor (e.g., NF-κB) pSubstrate->TF Activates Gene Pro-inflammatory Gene Expression TF->Gene Inhibitor DFPBA-001 Inhibitor->KinaseX Inhibits

Caption: Proposed Signaling Pathway for Kinase-X Inhibition.

Protocol 4: Western Blot for Pathway Modulation

This experiment verifies that DFPBA-001 inhibits the downstream signaling of Kinase-X in cells by measuring the phosphorylation status of its known substrate, Substrate-Y.

Methodology:

  • Cell Treatment: Culture cells (e.g., THP-1) and treat with DFPBA-001 at various concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the Kinase-X pathway. Include unstimulated and vehicle-treated controls.

  • Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated Substrate-Y (p-Substrate-Y) and total Substrate-Y. A loading control (e.g., GAPDH) must also be used.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the p-Substrate-Y / Total Substrate-Y ratio indicates successful pathway inhibition.

Conclusion: Synthesizing a Coherent MOA Model

References

  • Title: Surface Plasmon Resonance (SPR) Theory Source: Cytiva (formerly GE Healthcare Life Sciences) URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

The Fluorinated Carboxylic Acid Revolution: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into carboxylic acid moieties has profoundly impacted the landscape of modern chemistry, particularly in the realms of pharmaceuticals, materials science, and agrochemicals. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered acidity—have made fluorinated carboxylic acids indispensable building blocks. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this critical class of compounds. We will explore the causality behind experimental choices in both seminal early syntheses and cutting-edge modern techniques. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to empower innovation in organofluorine chemistry.

A Historical Perspective: From Accidental Discovery to Purposeful Design

The journey of fluorinated carboxylic acids is a compelling narrative of scientific curiosity and technological advancement. The dawn of organofluorine chemistry in the 19th century was marked by challenging and often hazardous experiments with elemental fluorine.[1] Early pioneers like the Belgian chemist Frédéric Swarts were instrumental in taming the reactivity of fluorine and developing controlled methods for its introduction into organic molecules.

A pivotal moment in this field was Swarts' synthesis of trifluoroacetic acid in 1922, the strongest known organic acid at the time.[2] This achievement was a culmination of his earlier work on halogen exchange reactions, famously known as the Swarts reaction , which provided the first practical method for introducing fluorine into organic compounds.[3][4] The Swarts reaction typically involves the treatment of an alkyl chloride or bromide with a metallic fluoride, such as antimony trifluoride (SbF₃), to yield the corresponding alkyl fluoride.[5][6] This method laid the groundwork for the synthesis of a wide array of fluorinated compounds, including the chlorofluorocarbons (CFCs) that would later find widespread use as refrigerants (Freons).[2][7]

The mid-20th century witnessed a surge in the industrial production of organofluorine compounds, driven by the demands of World War II and the subsequent post-war economic boom.[8] Companies like DuPont commercialized iconic materials such as Teflon (polytetrafluoroethylene), which relies on the polymerization of a fluorinated monomer.[9] This era also saw the development of electrochemical fluorination (ECF) , or the Simons process, a robust method for producing perfluorinated compounds, including perfluorocarboxylic acids (PFCAs).[5][10] In this process, an organic compound is electrolyzed in a solution of hydrogen fluoride, leading to the replacement of all carbon-hydrogen bonds with carbon-fluorine bonds.[10]

These early discoveries and industrial-scale processes, while revolutionary, often lacked the precision and selectivity required for the synthesis of complex, partially fluorinated molecules desired in modern drug discovery and materials science. This limitation spurred the development of the sophisticated and nuanced synthetic strategies we see today.

The Synthetic Arsenal: From Classical Transformations to Modern Marvels

The synthesis of fluorinated carboxylic acids has evolved from brute-force halogen exchange and electrochemical methods to a sophisticated toolkit of highly selective and functional-group-tolerant reactions. This section provides a detailed exploration of key synthetic methodologies, complete with step-by-step protocols and mechanistic insights.

Halogen Exchange (Halex) Reactions: A Timeless Classic

The Swarts reaction remains a cornerstone of organofluorine chemistry, particularly for the synthesis of simple fluoro- and difluoroacetic acids from their chlorinated precursors. The driving force for this reaction is the formation of a more stable metal halide salt.[6][11][12][13][14]

Experimental Protocol: Synthesis of Difluoroacetic Acid from Dichloroacetic Acid

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add potassium fluoride (KF) and water.

  • Addition of Substrate: Slowly add dichloroacetic acid to the aqueous KF solution.

  • Reaction Conditions: Heat the reaction mixture to 120-150°C and stir vigorously for the specified time (e.g., 1-6 hours).[15][16][17]

  • Workup: After cooling to room temperature, the reaction mixture can be analyzed by NMR. For isolation, the aqueous solution is typically acidified and then extracted with an organic solvent like ether. The organic extracts are dried and concentrated to yield difluoroacetic acid.[16]

Causality: The choice of a polar solvent like water is crucial for dissolving the inorganic fluoride salt. The elevated temperature provides the necessary activation energy for the nucleophilic substitution of chloride with fluoride. The use of an excess of the fluoride source can drive the reaction to completion.

Diagram: Generalized Swarts Reaction

Swarts_Reaction R_X R-CH(Cl)-COOH (Dichloroacetic Acid Derivative) Product R-CH(F)-COOH (Monofluoroacetic Acid Derivative) R_X->Product Halogen Exchange MF MF (e.g., KF, SbF₃) MF->Product Salt MCl

Caption: The Swarts reaction: A classic halogen exchange method.

Electrochemical Fluorination (ECF): The Power of Electrochemistry

The Simons process is a powerful, albeit non-selective, method for the synthesis of perfluorinated carboxylic acids.[10] It relies on the generation of a highly reactive fluorine species at a nickel anode in anhydrous hydrogen fluoride (aHF).[18][19]

Experimental Protocol: Generalized Simons Process for Perfluorocarboxylic Acid Synthesis

  • Electrolytic Cell: A specialized electrolytic cell with a nickel anode and a steel or nickel cathode is used. The cell must be constructed from materials resistant to anhydrous hydrogen fluoride.

  • Electrolyte: Anhydrous hydrogen fluoride (aHF) serves as both the solvent and the fluorine source. A conductivity additive, such as NaF, may be used.

  • Substrate: The non-fluorinated carboxylic acid (or its acyl halide derivative) is dissolved in the aHF.

  • Electrolysis: A constant voltage (typically 5-6 V) is applied across the electrodes.[10] Gaseous hydrogen is evolved at the cathode, and the organic substrate is perfluorinated at the anode.

  • Product Isolation: The perfluorinated acyl fluoride product is typically volatile and can be collected from the off-gases. Subsequent hydrolysis yields the perfluorocarboxylic acid.[18]

Causality: The high potential applied at the nickel anode is believed to generate a high-valent nickel fluoride species on the electrode surface, which acts as the fluorinating agent. The use of aHF is critical as it is an excellent solvent for a wide range of organic compounds and is the source of fluoride ions.

Diagram: Simplified Mechanism of Electrochemical Fluorination

ECF_Mechanism cluster_anode Nickel Anode Surface Anode Ni Anode NiFx [NiFx] High-Valent Nickel Fluoride Anode->NiFx - ne⁻ R_F R-F (Fluorinated Product) NiFx->R_F Fluorination R_H R-H (Organic Substrate) R_H->NiFx Adsorption & Reaction HF HF HF->NiFx Fluoride Source

Caption: Electrochemical fluorination at the nickel anode.

Direct Fluorination with Electrophilic Fluorinating Reagents: The Rise of Selectfluor®

The development of electrophilic N-F reagents, such as Selectfluor®, has revolutionized the direct fluorination of organic compounds, including the benzylic C-H bonds of phenylacetic acid derivatives.[20][21][22][23] These reagents offer greater selectivity and milder reaction conditions compared to older methods.

Experimental Protocol: Direct Benzylic Fluorination of Phenylacetic Acid

  • Reaction Setup: In a suitable vial, dissolve the phenylacetic acid derivative and a base (e.g., 4-dimethylaminopyridine, DMAP) in a solvent.

  • Reagent Addition: Add Selectfluor® to the solution.

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating. The choice of solvent can be critical for selectivity, with non-aqueous conditions favoring direct C-H fluorination and aqueous conditions promoting decarboxylative fluorination.[21][23]

  • Workup and Analysis: The reaction is quenched, and the product is isolated using standard extraction and chromatography techniques.

Causality: The base activates the Selectfluor® reagent, generating a more potent electrophilic fluorine source. The solvent plays a crucial role in mediating the reaction pathway. In non-aqueous media, a hydrogen atom transfer (HAT) mechanism is favored, leading to the α-fluorinated carboxylic acid. In the presence of water, a single-electron transfer (SET) pathway can dominate, resulting in decarboxylation followed by fluorination to yield a benzyl fluoride.[21][23]

Photoredox Decarboxylative Fluorination: Harnessing the Power of Light

Visible light photoredox catalysis has emerged as a powerful tool for the mild and efficient synthesis of fluorinated compounds.[16][24][25][26][27][28] This method allows for the conversion of aliphatic carboxylic acids into the corresponding alkyl fluorides under redox-neutral conditions.

Experimental Protocol: Photoredox Decarboxylative Fluorination

  • Reaction Setup: In a reaction vessel transparent to visible light, combine the aliphatic carboxylic acid, a photocatalyst (e.g., an iridium or organic dye catalyst), an electrophilic fluorine source (e.g., Selectfluor®), and a base in a suitable solvent mixture (e.g., acetonitrile/water).[9][24]

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC or LC-MS.

  • Workup and Purification: Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Mechanism: The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process. In an oxidative quenching cycle, the excited photocatalyst is oxidized by Selectfluor®. The resulting highly oxidizing photocatalyst then oxidizes the carboxylate, which undergoes rapid decarboxylation to form an alkyl radical. This radical then abstracts a fluorine atom from another molecule of Selectfluor® to afford the final alkyl fluoride product.[9][16][25]

Diagram: Catalytic Cycle of Photoredox Decarboxylative Fluorination

Photoredox_Cycle PC PC PC_excited PC* PC->PC_excited hν (Visible Light) PC_oxidized PC⁺ PC_excited->PC_oxidized Selectfluor PC_oxidized->PC R-COO⁻ RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus - H⁺ R_radical R• RCOO_minus->R_radical - CO₂ RF R-F R_radical->RF Selectfluor Selectfluor Selectfluor Selectfluor_radical Selectfluor•⁻

Caption: Photoredox cycle for decarboxylative fluorination.

Deoxyfluorination: Converting Carboxylic Acids to Acyl Fluorides

Deoxyfluorinating reagents, such as diethylaminosulfur trifluoride (DAST), provide a direct route to convert carboxylic acids into acyl fluorides, which are versatile intermediates in organic synthesis.[2][3]

Experimental Protocol: Deoxyfluorination of a Carboxylic Acid with DAST

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the solution in an ice bath and slowly add DAST. Caution: DAST is moisture-sensitive and can decompose exothermically.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Mechanism: The reaction proceeds through the formation of an acyloxysulfonium intermediate. Nucleophilic attack by the fluoride ion on the carbonyl carbon, with the concomitant departure of a stable sulfur-containing leaving group, yields the acyl fluoride.[3]

Applications in Drug Discovery and Materials Science: The Fluorine Advantage

The incorporation of fluorinated carboxylic acid motifs into molecules has led to significant breakthroughs in medicine and materials science. The strong carbon-fluorine bond enhances metabolic stability, while the high electronegativity of fluorine can modulate pKa and improve binding affinity to biological targets.[29]

Table 1: Prominent Examples of Drugs and Materials Incorporating Fluorinated Carboxylic Acid Derivatives

CompoundClassRole of Fluorinated Moiety
Celecoxib (Celebrex®) NSAID (COX-2 Inhibitor)The trifluoromethyl (-CF₃) group contributes to the selective inhibition of the COX-2 enzyme.[1][4][8][15][17]
Sitagliptin (Januvia®) Antidiabetic (DPP-4 Inhibitor)The trifluoromethyl group in the triazolopiperazine ring is a key component of the pharmacophore.[5][30][31][32][33]
Tipranavir (Aptivus®) Antiretroviral (HIV Protease Inhibitor)A trifluoromethyl group is present on the pyridine-2-sulfonamide core.[34]
Perfluorooctanoic Acid (PFOA) SurfactantUsed in the production of fluoropolymers like Teflon due to its exceptional surface activity.[35]
Fluorinated Monolayers Materials ScienceFluorinated carboxylic acids are used to create highly ordered bimolecular self-assembled monolayers with unique surface properties.
Case Study: Synthesis of the Trifluoromethyl Group in Celecoxib

The synthesis of the non-steroidal anti-inflammatory drug Celecoxib highlights the importance of fluorinated building blocks. A key intermediate is 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[1] This diketone, containing the crucial trifluoromethyl group, is then condensed with 4-sulfamidophenylhydrazine to form the pyrazole ring of Celecoxib.[8][17] The trifluoromethyl group is essential for the drug's selective inhibition of the COX-2 enzyme.

Future Outlook: The Next Frontier in Fluorination Chemistry

The field of fluorinated carboxylic acid synthesis continues to evolve at a rapid pace. Emerging areas of research include:

  • Enzymatic Fluorination: Biocatalysis offers the potential for highly selective and environmentally friendly fluorination reactions under mild conditions.[29]

  • Late-Stage Fluorination: The development of methods to introduce fluorine into complex molecules at a late stage of the synthesis is a major goal in drug discovery.

  • Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for fluorination reactions.[8]

Conclusion

The journey from the early, often perilous, experiments with fluorine to the sophisticated and selective synthetic methods of today underscores the remarkable progress in organofluorine chemistry. Fluorinated carboxylic acids, once a chemical curiosity, are now firmly established as indispensable tools in the design and synthesis of advanced materials and life-saving medicines. The continued development of novel fluorination strategies will undoubtedly unlock new possibilities and drive innovation across the scientific disciplines.

References

  • The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2022-02-08). Vapourtec.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (Source: Organic Chemistry Portal)
  • Swarts, Frédéric Jean Edmond | Encyclopedia.com. (Source: Encyclopedia.com)
  • History of fluorine - Wikipedia. (Source: Wikipedia)
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (Source: PubMed Central)
  • Electrochemical fluorination of organic compounds. (Source: Unknown)
  • Fluorination with aminosulfuranes - Wikipedia. (Source: Wikipedia)
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015-05-06). J Am Chem Soc, 137(17), 5654-7.
  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydr
  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009-02-18). Journal of Medicinal Chemistry.
  • Electrochemical fluorin
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015-04-16). Macmillan Group - Princeton University.
  • (PDF) Synthesis of Sitagliptin.
  • ChemInform Abstract: Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2025-08-06).
  • WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds.
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020-05-30). (Source: Zenodo)
  • WO2009064476A1 - Preparation of sitagliptin intermediate.
  • Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. (Source: ACS Fall 2025)
  • Swarts, Frédéric Jean Edmond Facts for Kids. (2025-10-17). (Source: Kiddle)
  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021-01-25). (Source: RSC Publishing)
  • Electrochemical decarboxylative fluorination. | Download Scientific Diagram.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox C
  • ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (Source: Revue Roumaine de Chimie)
  • Perfluoroalkyl carboxylic acids - Wikipedia. (Source: Wikipedia)
  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. (Source: MPG.PuRe)
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (Source: ChemRxiv)
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do;. (2025-11-14). (Source: while true do)
  • Swarts Reaction: Definition, Mechanism & Example for Class 12. (Source: Vedantu)
  • Drawing graphs with dot. (2015-01-05). (Source: Graphviz)
  • Swarts Reaction - YouTube. (2021-11-02). (Source: YouTube)
  • a) Selective mono‐ and difluorination of benzoic acid derivatives...
  • Chemistry Swarts Reaction.
  • Graphviz tutorial - YouTube. (2021-01-13). (Source: YouTube)
  • Swarts reaction mechanism. (Source: BYJU'S)
  • Electrochemical Introduction of Fluorine. (Source: Unknown)
  • Graphviz and dot: Generating Diagrams with Code - YouTube. (2022-10-21). (Source: YouTube)
  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch.
  • Electrochemical Fluorination.
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (Source: Benchchem)
  • Fluorinated building blocks in drug design: new p
  • Explain Swarts reaction with an example. Write the chemical re... (2025-07-23). (Source: Filo)
  • Electrochemical fluorin
  • A plausible mechanism of deoxyfluorination of carboxylic acids using KF...
  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (2021-10-22). (Source: PubMed Central)
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022-11-04). (Source: PubMed)
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (Source: PMC - NIH)
  • Tipranavir | C31H33F3N2O5S | CID 54682461. (Source: PubChem - NIH)

Sources

A Comprehensive Technical Guide to 3-(2,4-Difluorophenyl)butanoic Acid: Synthesis, Potential Applications, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] This guide focuses on 3-(2,4-Difluorophenyl)butanoic acid, a compound of significant interest due to its structural similarity to key pharmaceutical intermediates and its possession of the biologically relevant 2,4-difluorophenyl moiety.

While publicly available data specifically on this compound is limited, this guide will provide a comprehensive technical overview by leveraging established synthetic methodologies, analyzing the well-documented roles of its structural analogues, and detailing robust analytical techniques applicable to its characterization. For researchers, scientists, and drug development professionals, this document will serve as a foundational resource, offering field-proven insights and actionable protocols to stimulate further investigation into this promising molecule.

Physicochemical Properties

PropertyValueSource
CAS Number 1042815-69-9[2][3]
Molecular Formula C₁₀H₁₀F₂O₂[3]
Molecular Weight 200.18 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred

Proposed Synthesis of this compound

The synthesis of this compound can be plausibly achieved through several established synthetic routes for 3-arylbutanoic acids. A robust and adaptable method is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc.[1][2][4][5][6]

Experimental Protocol: A Proposed Two-Step Synthesis

This protocol outlines a two-step synthesis starting from the readily available 2,4-difluorobenzaldehyde.

Step 1: Synthesis of Ethyl 3-(2,4-Difluorophenyl)-3-hydroxybutanoate via Reformatsky Reaction

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Activate the zinc by adding a small crystal of iodine and gently warming the flask until the violet color disappears.

  • Reaction Setup: Allow the flask to cool to room temperature and add anhydrous tetrahydrofuran (THF) as the solvent.

  • Initiation: Add a small portion of a mixture of 2,4-difluorobenzaldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents) dissolved in anhydrous THF to the dropping funnel. Add a few drops of this mixture to the zinc suspension to initiate the reaction. An exothermic reaction should be observed.

  • Addition: Once the reaction has started, add the remaining aldehyde/bromoester mixture dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for an additional 30-60 minutes to ensure complete conversion.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude β-hydroxy ester can be purified by column chromatography on silica gel.

Step 2: Deoxygenation and Hydrolysis to this compound

  • Deoxygenation: The resulting β-hydroxy ester can be deoxygenated through a variety of methods, such as a Barton-McCombie deoxygenation or by conversion to a xanthate followed by radical reduction.

  • Hydrolysis: The deoxygenated ester is then hydrolyzed to the corresponding carboxylic acid. To the ester, add a solution of lithium hydroxide (2 equivalents) in a mixture of THF and water. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Acidify the reaction mixture with 1M HCl to a pH of approximately 2.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The final product can be further purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Deoxygenation & Hydrolysis 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Reformatsky_Reaction Reformatsky Reaction (Anhydrous THF, Reflux) 2,4-Difluorobenzaldehyde->Reformatsky_Reaction Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Reformatsky_Reaction Zinc Zinc Zinc->Reformatsky_Reaction Hydroxy_Ester Ethyl 3-(2,4-Difluorophenyl)-3-hydroxybutanoate Reformatsky_Reaction->Hydroxy_Ester Deoxygenation Deoxygenation Hydroxy_Ester->Deoxygenation Deoxy_Ester Ethyl 3-(2,4-Difluorophenyl)butanoate Deoxygenation->Deoxy_Ester Hydrolysis Hydrolysis (LiOH, THF/H₂O) Deoxy_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed two-step synthesis of this compound.

Potential Biological Significance and Applications in Drug Development

The 2,4-difluorophenyl moiety is a privileged structural motif in medicinal chemistry, most notably found in several successful antifungal drugs.

Antifungal Potential

The triazole antifungals voriconazole and efinaconazole both contain a 2,4-difluorophenyl group.[1][4][5][6][7][8][9][10][11][12][13][14] Their mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][6][7][11][12] The 2,4-difluorophenyl group plays a crucial role in the binding of these drugs to the active site of the enzyme.[7]

The structure of this compound presents an intriguing scaffold for the development of novel antifungal agents. The butanoic acid chain could be functionalized to introduce different pharmacophores that interact with the fungal target, while the 2,4-difluorophenyl group would serve as a key binding element.

Antifungal_Scaffold Target_Molecule This compound Binding_Moiety 2,4-Difluorophenyl Group (Binds to Fungal Enzyme) Target_Molecule->Binding_Moiety Functionalization_Point Butanoic Acid Chain (Site for Pharmacophore Attachment) Target_Molecule->Functionalization_Point New_Antifungal Potential New Antifungal Drug Binding_Moiety->New_Antifungal Functionalization_Point->New_Antifungal

Caption: The structural components of this compound as a scaffold for antifungal drug design.

Analytical Methodologies

The accurate analysis of this compound is crucial for its characterization, purity assessment, and pharmacokinetic studies. While a specific validated method for this compound is not available, established methods for fluorinated aromatic carboxylic acids can be readily adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like carboxylic acids.

Experimental Protocol: A General HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: The 2,4-difluorophenyl chromophore allows for UV detection, typically around 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

HPLC_Workflow Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Quantification & Purity) Detection->Data_Analysis

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid needs to be derivatized to increase its volatility.

Experimental Protocol: A General GC-MS Method with Derivatization

  • Derivatization: Esterification is a common derivatization method. React the carboxylic acid with a derivatizing agent such as BF₃ in methanol or by using a silylating agent like BSTFA.[15]

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the components. For example, start at 60°C and ramp up to 250°C.

  • Injection: Splitless injection is often used for trace analysis.

  • Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode.

Conclusion and Future Perspectives

This compound represents a molecule with significant untapped potential in the field of drug discovery. Although direct experimental data is scarce, this guide has provided a comprehensive framework for its synthesis, potential biological applications, and analytical characterization by drawing upon established chemical principles and the well-documented properties of its structural analogues.

The proposed synthetic route offers a clear path to obtaining this compound for further study. The prevalence of the 2,4-difluorophenyl moiety in successful antifungal drugs strongly suggests that this compound could serve as a valuable scaffold for the development of new anti-infective agents. The detailed analytical protocols provide the necessary tools for researchers to confidently characterize and quantify this molecule.

Future research should focus on the practical synthesis and biological evaluation of this compound and its derivatives. Elucidating its activity against a panel of fungal pathogens would be a critical first step in validating its potential as an antifungal lead. Furthermore, exploring its activity in other therapeutic areas where fluorinated compounds have shown promise is warranted. This in-depth technical guide serves as a catalyst for such future investigations, empowering scientists to unlock the full potential of this intriguing molecule.

References

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molecules.
  • (PDF) Voriconazole, an antifungal drug.
  • Chemical and Pharmacological Properties of Diflunisal. PubMed.
  • Reform
  • Chemical structure of voriconazole. | Download Scientific Diagram.
  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.
  • Reform
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Reform
  • Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. Ningbo Inno Pharmchem Co.,Ltd.
  • Voriconazole. ChemicalBook.
  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Royal Society of Chemistry.
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI.
  • Reformatsky Reaction. Thermo Fisher Scientific.
  • 2-(2,4-Difluorophenyl)sulfanylacetonitrile: A Key Intermediate for Pharmaceutical and Organic Synthesis. BenchChem.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
  • Application Notes and Protocols for the GC-MS Analysis of 2-Methylcyclohexanecarboxylic Acid. BenchChem.
  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Voriconazole. PubChem.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Novel Butanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Butyrate's Biological Blueprint

Butanoic acid, a short-chain fatty acid primarily produced by microbial fermentation in the colon, has long been recognized as a key modulator of gut health and cellular metabolism.[1][2] Its inherent biological activities, most notably the inhibition of histone deacetylases (HDACs), have positioned it as an intriguing therapeutic candidate for a spectrum of diseases.[3] However, the clinical translation of butanoic acid has been hampered by its unfavorable pharmacokinetic profile, including a short half-life and rapid first-pass metabolism.[3] This has spurred the development of a diverse arsenal of novel butanoic acid compounds, engineered to overcome these limitations while retaining or even enhancing the therapeutic bioactivities of the parent molecule.

This technical guide provides an in-depth exploration of the burgeoning landscape of these novel compounds. Moving beyond a superficial overview, we will delve into the causal biochemistry that underpins their design, elucidate their diverse mechanisms of action, and provide field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this promising class of molecules in oncology, neurology, metabolic disorders, and inflammatory diseases.

I. The Architectural Diversity of Novel Butanoic Acid Compounds

The rational design of novel butanoic acid compounds centers on improving bioavailability and target specificity. This has led to the emergence of several distinct chemical classes:

  • Prodrugs: This is the most extensively explored strategy. Prodrugs are inactive precursors that are metabolized in vivo to release the active butanoic acid. A prominent example is pivaloyloxymethyl butyrate (AN-9) , which demonstrates greater potency in inducing cancer cell differentiation and inhibiting tumor growth compared to butanoic acid itself.[4][5] Other approaches include the synthesis of butyroyloxyalkyl derivatives of carboxylic acids and mutual prodrugs that co-deliver butanoic acid with another therapeutic agent, such as retinoic acid in the form of retinoyloxymethyl butyrate (RN1) .[6][7]

  • Butyrate-Containing Polymers: For targeted delivery, particularly to the colon, butanoic acid can be incorporated into polymer backbones. These polymers can be designed to release butyrate in response to specific physiological triggers, such as the pH gradient of the gastrointestinal tract or the enzymatic activity of the gut microbiota.[2][8]

  • Substituted Derivatives: Chemical modification of the butanoic acid scaffold itself can yield compounds with altered biological activity and target engagement. For instance, 4-phenylbutyric acid (4-PBA) and its derivatives have been investigated for their chemical chaperone activity.[4][9]

The choice of synthetic strategy is dictated by the intended therapeutic application and the desired pharmacokinetic profile. The following diagram illustrates the conceptual workflow for developing and evaluating novel butanoic acid compounds.

Figure 1: Developmental workflow for novel butanoic acid compounds.

II. Unraveling the Multifaceted Mechanisms of Action

The therapeutic effects of novel butanoic acid compounds stem from their ability to modulate a range of cellular processes. While HDAC inhibition remains a central theme, a comprehensive understanding requires an appreciation of their broader mechanistic footprint.

A. Histone Deacetylase (HDAC) Inhibition: The Epigenetic Epicenter

Butanoic acid is a well-established pan-HDAC inhibitor, leading to the hyperacetylation of histones and a more open chromatin structure, which in turn alters gene expression.[3] This epigenetic reprogramming is a cornerstone of its anti-cancer effects, inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[10] Novel derivatives are designed to enhance this activity or target specific HDAC isoforms.

The following diagram illustrates the canonical HDAC inhibition pathway:

G Butanoic Acid Derivative Butanoic Acid Derivative HDACs HDACs Butanoic Acid Derivative->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Altered Gene Expression Altered Gene Expression Chromatin Relaxation->Altered Gene Expression Therapeutic Effects Therapeutic Effects Altered Gene Expression->Therapeutic Effects

Figure 2: Mechanism of HDAC inhibition by butanoic acid derivatives.
B. G-Protein Coupled Receptor 109A (GPR109A) Activation: A Nexus for Anti-Inflammatory Signaling

Butanoic acid is a natural ligand for GPR109A, a G-protein coupled receptor expressed on the surface of various cell types, including intestinal epithelial cells and immune cells.[11] Activation of GPR109A triggers a cascade of anti-inflammatory responses, making it a key target in the treatment of inflammatory bowel disease and other inflammatory conditions.[1] Novel agonists of GPR109A are being developed to leverage this pathway with improved potency and selectivity.[12]

C. Beyond the Canonical: Emerging Mechanisms

Research is increasingly revealing a broader spectrum of mechanisms through which butanoic acid derivatives exert their effects:

  • Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): Some butanoic acid derivatives can influence the activity of PPARs, nuclear receptors that play a crucial role in lipid metabolism and inflammation.[2]

  • Neuroprotective Pathways: In the context of neurodegenerative diseases, butanoic acid compounds have been shown to exert neuroprotective effects through various mechanisms, including reducing oxidative stress and neuroinflammation, and modulating the gut-brain axis.[13][14][15]

  • Metabolic Reprogramming: Butanoic acid and its derivatives can influence cellular metabolism, for instance by promoting fatty acid oxidation.[16]

III. A Practical Guide to Experimental Evaluation

The successful development of novel butanoic acid compounds hinges on rigorous and well-designed experimental evaluation. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

A. In Vitro Efficacy Assessment

This assay quantifies the ability of a compound to inhibit HDAC activity.

Protocol:

  • Prepare Reagents:

    • HDAC Assay Buffer.

    • HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC Enzyme (e.g., HeLa nuclear extract or recombinant HDAC).

    • Developer solution containing a lysine developer and a stop solution.

    • Test compound and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Assay Procedure:

    • In a 96-well black plate, add HDAC Assay Buffer and the HDAC substrate to each well.

    • Add the test compound at various concentrations to the respective wells. Include wells for the positive control and a no-inhibitor control.

    • Initiate the reaction by adding the HDAC enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

    • Add the developer solution and incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HDAC activity.

This assay assesses the ability of a compound to suppress the inflammatory response in immune cells.

Protocol:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment and Stimulation:

    • Seed the cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 24 hours).

  • Quantification of Inflammatory Markers:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of each cytokine.

CompoundCell LineIC50 (µM) for TNF-α InhibitionReference
Butyroyloxymethyl glutarate (2a)Human colon carcinoma<100[4]
Butyroyloxymethyl nicotinate (4a)Human colon carcinoma<100[4]
Diethyl butyroyloxymethyl phosphate (10a)Human colon carcinoma<100[4]
FM10-0.69 (COX-2)[17]
FM12-0.18 (COX-2)[17]

Table 1: In Vitro Anti-inflammatory and Anti-cancer Activity of Selected Butanoic Acid Derivatives

B. In Vivo Efficacy Models

This model is widely used to evaluate the efficacy of compounds in treating inflammatory bowel disease.

Protocol:

  • Induction of Colitis:

    • Administer 2-3% (w/v) DSS in the drinking water of mice for 5-7 days.[1][18][19][20]

  • Treatment:

    • Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency, starting either before, during, or after DSS administration.[1][18] Doses can range from 300 mg/kg to 1200 mg/kg of butyrate.[1]

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).

    • At the end of the study, sacrifice the mice and collect the colon.

    • Measure the colon length (a shorter colon indicates more severe inflammation).

    • Perform histological analysis of the colon tissue to assess the degree of inflammation, ulceration, and tissue damage.

    • Measure the levels of inflammatory markers in the colon tissue or serum.

These models are used to assess the anti-tumor efficacy of compounds in vivo.

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound at a specified dose and schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Calculate the tumor growth inhibition (TGI) as a percentage of the tumor growth in the control group.[11][21][22][23]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform histological and immunohistochemical analysis of the tumor tissue to assess cell proliferation, apoptosis, and other relevant biomarkers.

CompoundAnimal ModelTumor TypeTumor Growth Inhibition (%)Reference
Pivanex® (AN-9)Mouse XenograftMalignant GliomaSignificant[10]
TNP-470Mouse XenograftNeuroblastoma60 (at day 21)[23]

Table 2: In Vivo Anti-tumor Efficacy of Selected Butanoic Acid Derivatives

  • Alzheimer's Disease: Models such as the 5XFAD transgenic mouse or intracerebroventricular injection of amyloid-β oligomers can be used.[24][25][26][27][28] Treatment with butanoic acid derivatives can be assessed for its effects on cognitive function (e.g., using the Y-maze or Morris water maze), amyloid plaque deposition, and neuroinflammation.

  • Parkinson's Disease: The MPTP-induced mouse model is commonly used to study Parkinson's disease.[14][29][30][31][32] The neuroprotective effects of butanoic acid compounds can be evaluated by assessing motor function (e.g., rotarod test), dopaminergic neuron survival in the substantia nigra, and levels of striatal neurotransmitters.[14][30]

  • Diabetes: The streptozotocin (STZ)-induced diabetes model in rats or mice is a well-established model for type 1 diabetes.[33][34][35][36][37][38] The effects of butanoic acid derivatives on blood glucose levels, insulin sensitivity, and pancreatic β-cell function can be investigated. Tributyrin supplementation has been shown to improve glucose metabolism in obese mice.[16][39][40]

IV. Preclinical Safety and Toxicology

A critical aspect of drug development is the thorough evaluation of the safety profile of a lead compound. Preclinical toxicology studies are designed to identify potential adverse effects and determine a safe dose range for first-in-human studies. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) guidelines. Key considerations include the selection of relevant animal species, dose and route of administration, and the duration of the study.

V. The Translational Horizon: Clinical Perspectives

Several novel butanoic acid compounds have progressed to clinical trials, primarily in the field of oncology. For instance, Pivanex® (AN-9) has been evaluated in Phase I and II clinical trials for the treatment of various solid tumors. While the results of these trials have been mixed, they provide valuable insights into the safety and potential efficacy of this class of compounds in humans. Furthermore, there is growing interest in the clinical investigation of butanoic acid derivatives for neurodegenerative and metabolic diseases, with some trials underway.[17][41][42]

VI. Conclusion: A Call for Continued Innovation

Novel butanoic acid compounds represent a highly promising and versatile class of therapeutic agents with the potential to address a wide range of unmet medical needs. Their multifaceted mechanisms of action, coupled with the ever-expanding toolkit of synthetic chemistry, offer a rich landscape for drug discovery and development. The experimental protocols and conceptual frameworks outlined in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable molecules. As our understanding of the intricate interplay between the gut microbiome, metabolism, and disease continues to grow, the importance of butanoic acid and its derivatives in shaping the future of medicine is poised to become even more profound.

References

  • Rephaeli, A., et al. (2000). Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases. European Journal of Medicinal Chemistry, 35(7-8), 633-641.
  • Siu, L. L., et al. (2004). A retinoid/butyric acid prodrug overcomes retinoic acid resistance in leukemias by induction of apoptosis. Blood, 104(12), 3541-3549.
  • Groselj, B., et al. (2007). Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. Molecular Cancer Therapeutics, 6(5), 1547-1556.
  • Cousin, H., et al. (2014). Butyrate Histone Deacetylase Inhibitors. Current Topics in Medicinal Chemistry, 14(5), 535-548.
  • Rephaeli, A., et al. (2002). Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity. International Journal of Cancer, 98(6), 921-927.
  • Kim, J. H., et al. (2005). Novel histone deacetylase inhibitors: design, synthesis, enzyme inhibition, and binding mode study of SAHA-based non-hydroxamates. Journal of Medicinal Chemistry, 48(23), 7315-7326.
  • Rephaeli, A., et al. (2000). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications. Drug Development Research, 50(3-4), 379-391.
  • Singh, N., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539.
  • Zimmermann, M. A., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 643-654.
  • Liu, Y., et al. (2024). Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases. Frontiers in Cardiovascular Medicine, 11, 1369065.
  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

  • Pouillart, P. R. (1998). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Life Sciences, 63(20), 1739-1760.
  • Huang, Q., et al. (2014). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. The Scientific World Journal, 2014, 981397.
  • Khan, K. M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068.
  • Offermanns, S. (2014). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Naunyn-Schmiedeberg's Archives of Pharmacology, 387(8), 727-735.
  • Govindaraj, A., et al. (2024). The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer's Disease. International Journal of Molecular Sciences, 25(9), 4930.
  • Govindaraj, A., et al. (2024). The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer's Disease. International Journal of Molecular Sciences, 25(9), 4930.
  • Gonzalez-Covarrubias, V., et al. (2023). The histone deacetylase inhibitor sodium butyrate stimulates adipogenesis through a limited transcriptional switch in periodontal ligament-derived stem cells. Odovtos - International Journal of Dental Sciences, 25(3), 113-126.
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2001). Molecules, 6(11), 882-890.
  • Hudson, B. D., et al. (2012). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. [Figure].
  • Laird, A. S., et al. (2024). Butyrate as a potential therapeutic agent for neurodegenerative disorders. Neuroscience Insights, 19, 26331055241246221.
  • Butyrate as a potential therapeutic agent for neurodegener
  • Gatti, C., et al. (2022). Effect of the Cytokinin Type in the Culture Medium on the Ultrastructure of Leaf Chloroplasts and Photosynthetic Pigment Content of In Vitro Apple (Malus x domestica Borkh.) Shoots. Plants, 11(21), 2928.
  • Liu, Y., et al. (2024). Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases. Frontiers in Cardiovascular Medicine, 11, 1369065.
  • Rahman, M. A., et al. (2021). Neuroprotective Effects of Sodium Butyrate through Suppressing Neuroinflammation and Modulating Antioxidant Enzymes. ACS Chemical Neuroscience, 12(13), 2416-2429.
  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. (2021). International Journal of Molecular Sciences, 22(19), 10738.
  • OncoAID: An Open Access Targeted Anti-Cancer Drugs Database. (2024). Frontiers in Oncology, 14, 1356230.
  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Table]. (2018).
  • The proposed mechanisms for the neuroprotective effects of butyrate and... [Diagram]. (2017).
  • Chemical structures of GPR109A agonists and related chemical agents. [Figure]. (2021).
  • Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (2023). International Journal of Molecular Sciences, 24(13), 10926.
  • Health Benefits and Side Effects of Short-Chain Fatty Acids. (2022). Nutrients, 14(19), 4075.
  • Butyrate-producing gut bacteria a promising avenue for Alzheimer's tre
  • GPR109A and Vascular Inflammation. (2014). International Journal of Molecular Sciences, 15(10), 18616-18632.
  • Research Article Neuroprotective Effect of Sodium Butyrate against Cerebral Ischemia/Reperfusion Injury in Mice. (2015).
  • Butyrate Improves Neuroinflammation and Mitochondrial Impairment in Cerebral Cortex and Synaptic Fraction in an Animal Model of Diet-Induced Obesity. (2022). International Journal of Molecular Sciences, 23(15), 8499.
  • European Patent Office. (2002). SYNTHESIS OF 4-PHENYLBUTYRIC ACID (EP 1404638 B1).
  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. (2013). PAGE Meeting.
  • Butyrate ameliorates DSS-induced ulcerative colitis in mice by facilitating autophagy in intestinal epithelial cells and modulating the gut microbiota through blocking the PI3K-AKT-mTOR pathway. (2024).
  • An Engineered Butyrate-Derived Polymer Nanoplatform as a Mucosa-Healing Enhancer Potentiates the Therapeutic Effect of Magnolol in Inflammatory Bowel Disease. (2024). ACS Nano, 18(2), 1436-1451.
  • Neuroprotective mechanisms of sodium butyrate in Parkinson's disease in preclinical rodent models: a systematic review and meta-analysis. (2024).
  • Tributyrin Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism. (2020). Cells, 9(9), 2007.
  • Synthesis, stability and anticonvulsant activity of two new GABA prodrugs. (1998). Il Farmaco, 53(5), 363-368.
  • Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation. (2018). Frontiers in Cellular Neuroscience, 12, 398.
  • Sodium Butyrate Ameliorates Streptozotocin-Induced Type 1 Diabetes in Mice by Inhibiting the HMGB1 Expression. (2018). Journal of Diabetes Research, 2018, 5349547.
  • An Engineered Butyrate-Derived Polymer Nanoplatform as a Mucosa-Healing Enhancer Potentiates the Therapeutic Effect of Magnolol in Inflammatory Bowel Disease. (2024). ACS Nano, 18(2), 1436-1451.
  • Experimental protocol used to assess the anti-Alzheimer's disease... [Figure]. (2013).
  • STZ-Induced Diabetes Model – Protocol. (n.d.). NDI Neuroscience.
  • Effects of Tributyrin Supplementation on Growth Performance, Insulin, Blood Metabolites and Gut Microbiota in Weaned Piglets. (2022). Animals, 12(19), 2636.
  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2023). Molecules, 28(21), 7380.

Sources

Spectroscopic data analysis (NMR, IR, MS) of 3-(2,4-Difluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2,4-Difluorophenyl)butanoic acid

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a molecule of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep, mechanistic understanding of the data derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the causality behind experimental choices, interpret predicted spectral data, and demonstrate how these techniques synergize to provide unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical strategy for the characterization of complex small molecules.

Introduction: The Analytical Imperative

The compound this compound incorporates several key structural features: a chiral center, a flexible alkyl chain, a carboxylic acid functional group, and a difluorinated aromatic ring. Each of these components presents a unique analytical signature that can be elucidated using modern spectroscopic methods. The presence of fluorine, in particular, offers a unique handle for analysis, as ¹⁹F NMR is a highly sensitive and specific technique.[1][2] A thorough characterization is paramount for understanding its chemical properties, reactivity, and potential applications, making a multi-faceted spectroscopic approach essential.

Molecular Structure and Integrated Analytical Workflow

A successful structural elucidation relies on a logical workflow that integrates data from multiple, complementary techniques. Each method provides a piece of the puzzle, and their combined interpretation leads to a confident structural assignment.

Analytical_Workflow cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis & Interpretation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Analysis Chemical Shifts Coupling Constants Multiplicity NMR->NMR_Analysis Provides connectivity and chemical environment IR Infrared (IR) Spectroscopy IR_Analysis Functional Group Identification IR->IR_Analysis Identifies key functional groups MS Mass Spectrometry (MS) MS_Analysis Molecular Weight Fragmentation Pattern MS->MS_Analysis Determines mass and substructures Structural_Confirmation Final Structural Confirmation NMR_Analysis->Structural_Confirmation IR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this particular molecule, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is necessary for a complete assignment.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, typically around 12 ppm, due to strong deshielding and hydrogen bonding.[3][4][5] Protons on carbons adjacent to a carboxylic acid are typically found in the 2-3 ppm region.[6]

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H (on C1)~12.0broad singlet-Acidic proton, concentration-dependent shift.
H (on C2)~2.6doublet of doubletsJ(H-H) ≈ 7.5, 15.0Diastereotopic protons adjacent to a chiral center.
H (on C3)~3.4multiplet-Chiral center, coupled to protons on C2 and C4.
H (on C4)~1.3doubletJ(H-H) ≈ 7.0Methyl group protons coupled to the methine proton on C3.
H (on C8)~7.0multiplet-Aromatic proton, complex coupling with adjacent protons and fluorine atoms.
H (on C9)~6.9multiplet-Aromatic proton, complex coupling with adjacent protons and fluorine atoms.
H (on C5)~7.2multiplet-Aromatic proton, complex coupling with adjacent protons and fluorine atoms.
¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, typically in the range of 165-185 δ.[3][4] The carbons in the aromatic ring will show splitting due to coupling with the attached fluorine atoms (C-F coupling).

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F CouplingRationale
C1 (C=O)~178-Carbonyl carbon of a carboxylic acid.
C2 (CH₂)~40-Aliphatic carbon adjacent to the carboxylic acid.
C3 (CH)~35-Aliphatic carbon at the chiral center.
C4 (CH₃)~20-Methyl group carbon.
C6 (Ar-C)~162¹J(C-F) ≈ 245 HzAromatic carbon directly bonded to fluorine.
C10 (Ar-C)~160¹J(C-F) ≈ 245 HzAromatic carbon directly bonded to fluorine.
C7 (Ar-C)~132²J(C-F) ≈ 12 HzAromatic carbon ortho to a fluorine.
C5 (Ar-CH)~128³J(C-F) ≈ 8 HzAromatic carbon meta to a fluorine.
C9 (Ar-CH)~112²J(C-F) ≈ 22 HzAromatic carbon ortho to one fluorine and para to another.
C8 (Ar-CH)~104²J(C-F) ≈ 25 HzAromatic carbon between two fluorine atoms.
¹⁹F NMR Analysis

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][7] It provides direct information about the electronic environment of the fluorine atoms.

Predicted ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
F (on C6)~ -110doublet of doubletsCoupled to aromatic protons.
F (on C10)~ -115doublet of doubletsCoupled to aromatic protons.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ may be preferred to ensure the carboxylic acid proton is observed.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. A D₂O exchange experiment can be performed to confirm the assignment of the carboxylic acid proton; upon adding a drop of D₂O and re-acquiring the spectrum, the acidic proton signal will disappear.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. An external reference standard may be used if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The carboxylic acid group has two very characteristic absorptions.

Interpretation of the IR Spectrum

The most prominent features in the IR spectrum of this compound will be the absorptions from the carboxylic acid group. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3][4][8][9] The C=O stretch of the carbonyl group will appear as a strong, sharp band between 1710 and 1760 cm⁻¹.[3][4][10] The C-F bonds of the difluorophenyl group will also show strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3300-2500Broad, StrongCarboxylic AcidO-H Stretch
2975-2845MediumAlkyl C-HC-H Stretch
1760-1690StrongCarboxylic AcidC=O Stretch
~1600, ~1475Medium-WeakAromatic RingC=C Stretch
1320-1210StrongCarboxylic AcidC-O Stretch
1300-1100StrongAryl-FC-F Stretch
1440-1395MediumCarboxylic AcidO-H Bend
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often preferred for its simplicity and minimal sample preparation. If the sample is an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the ATR crystal) to subtract atmospheric and instrumental contributions.

  • Sample Spectrum: Place the prepared sample in the IR beam and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the structure of a molecule through the analysis of its fragmentation pattern.

Analysis of the Mass Spectrum

Upon ionization (e.g., by electron impact), the this compound molecule will form a molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation. Aromatic carboxylic acids typically show a prominent molecular ion peak.[11][12] Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[13][14] Another characteristic fragmentation is the McLafferty rearrangement, which can lead to a prominent peak if the alkyl chain is sufficiently long.[11]

Fragmentation_Pathway M [M]⁺• This compound M_minus_OH [M-17]⁺ Loss of •OH M->M_minus_OH - •OH M_minus_COOH [M-45]⁺ Loss of •COOH M->M_minus_COOH - •COOH McLafferty_ion McLafferty Rearrangement Ion M->McLafferty_ion McLafferty Rearrangement Aryl_fragment Difluorophenyl-containing fragment M_minus_COOH->Aryl_fragment Further fragmentation

Sources

Methodological & Application

Synthesis Protocol for 3-(2,4-Difluorophenyl)butanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(2,4-Difluorophenyl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a multi-step process commencing with the formylation of 1,3-difluorobenzene, followed by a Reformatsky reaction, dehydration, catalytic hydrogenation, and final hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, explanations of the underlying chemical principles, and safety considerations.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a chiral center and a difluorinated phenyl ring, makes it a desirable component for the development of novel therapeutics.

This document outlines a reliable and reproducible four-step synthesis of this compound, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. Each step has been detailed with precision, including reagent quantities, reaction conditions, and purification methods, to ensure successful execution.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following four-stage process:

Synthesis_Workflow A 1,3-Difluorobenzene B Step 1: Formylation (Gattermann-Koch Reaction) A->B CO, HCl, AlCl3, CuCl C 2,4-Difluorobenzaldehyde B->C D Step 2: Reformatsky Reaction C->D Ethyl 2-bromopropionate, Zn, THF E Ethyl 3-hydroxy-3-(2,4-difluorophenyl)butanoate D->E F Step 3: Dehydration & Hydrogenation E->F 1. H2SO4 (cat.), Heat 2. H2, Pd/C G Ethyl 3-(2,4-difluorophenyl)butanoate F->G H Step 4: Hydrolysis G->H 1. NaOH (aq) 2. HCl (aq) I This compound H->I

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,4-Difluorobenzaldehyde (Intermediate 1)

Principle: The initial step involves the introduction of a formyl group onto the 1,3-difluorobenzene ring via an electrophilic aromatic substitution. The Gattermann-Koch reaction is a classic method for this transformation, utilizing carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like copper(I) chloride.[1][2][3] The reaction proceeds through the in-situ formation of a highly reactive formyl cation electrophile.[4]

Experimental Protocol:
  • Apparatus Setup: Assemble a high-pressure reactor equipped with a gas inlet, a pressure gauge, a thermocouple, and a mechanical stirrer. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with anhydrous aluminum chloride (AlCl₃) and a catalytic amount of copper(I) chloride (CuCl) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Substrate: Cool the mixture to 0-5 °C and slowly add 1,3-difluorobenzene.

  • Reaction Execution: Pressurize the reactor with carbon monoxide (CO) gas to the desired pressure (typically 50-100 atm) and then introduce anhydrous hydrogen chloride (HCl) gas. Heat the reaction mixture to 40-60 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by gas chromatography (GC).

  • Work-up and Purification: After completion, carefully vent the reactor and quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,4-difluorobenzaldehyde as a colorless liquid.

Reagent/ParameterQuantity/ValueMoles (approx.)
1,3-Difluorobenzene11.4 g (10 mL)0.1
Aluminum Chloride14.7 g0.11
Copper(I) Chloride0.5 g0.005
Carbon Monoxide50-100 atm-
Hydrogen ChlorideExcess-
Dichloromethane100 mL-
Expected Yield -60-70%

Part 2: Synthesis of Ethyl 3-hydroxy-3-(2,4-difluorophenyl)butanoate (Intermediate 2)

Principle: This step utilizes the Reformatsky reaction, a classic carbon-carbon bond-forming reaction.[5][6][7] An organozinc reagent, formed in situ from ethyl 2-bromopropionate and activated zinc, acts as a nucleophile and adds to the carbonyl group of 2,4-difluorobenzaldehyde to form a β-hydroxy ester.[8]

Experimental Protocol:
  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place zinc dust. Activate the zinc by stirring it with a small amount of iodine in anhydrous tetrahydrofuran (THF) until the iodine color disappears.

  • Reaction Initiation: Add a small portion of a solution of 2,4-difluorobenzaldehyde and ethyl 2-bromopropionate in anhydrous THF to the activated zinc. Gentle heating may be required to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the shiny zinc surface.

  • Addition of Reactants: Once the reaction has initiated, add the remaining solution of the aldehyde and bromoester dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford ethyl 3-hydroxy-3-(2,4-difluorophenyl)butanoate.

Reagent/ParameterQuantity/ValueMoles (approx.)
2,4-Difluorobenzaldehyde7.1 g0.05
Ethyl 2-bromopropionate9.9 g (7.5 mL)0.055
Zinc Dust3.6 g0.055
Iodinea few crystals-
Anhydrous THF100 mL-
Expected Yield -70-80%

Part 3: Synthesis of Ethyl 3-(2,4-difluorophenyl)butanoate (Intermediate 3)

Principle: This stage involves two sequential transformations: dehydration of the β-hydroxy ester to an α,β-unsaturated ester, followed by catalytic hydrogenation of the carbon-carbon double bond. The dehydration is typically acid-catalyzed, and the subsequent hydrogenation is efficiently achieved using a palladium on carbon (Pd/C) catalyst.[9]

Experimental Protocol:
  • Dehydration: Dissolve the ethyl 3-hydroxy-3-(2,4-difluorophenyl)butanoate in toluene and add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up of Dehydration: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 3-(2,4-difluorophenyl)but-2-enoate, can be used directly in the next step without further purification.

  • Catalytic Hydrogenation: Dissolve the crude unsaturated ester in ethanol or ethyl acetate in a hydrogenation vessel. Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Reaction Execution: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring. The reaction is usually complete within a few hours at room temperature. Monitor the reaction by GC or TLC.

  • Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain ethyl 3-(2,4-difluorophenyl)butanoate, which can be purified by vacuum distillation if necessary.

Reagent/ParameterQuantity/ValueMoles (approx.)
Ethyl 3-hydroxy-3-(2,4-difluorophenyl)butanoate12.3 g0.05
p-Toluenesulfonic acid0.5 gcatalytic
Toluene100 mL-
10% Palladium on Carbon0.5 gcatalytic
Ethanol100 mL-
Hydrogen Gas1-3 atm-
Expected Yield -85-95% (over two steps)

Part 4: Synthesis of this compound (Final Product)

Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis (saponification) is generally preferred as it is an irreversible process, leading to higher yields compared to acid-catalyzed hydrolysis.[10][11][12][13]

Experimental Protocol:
  • Saponification: Dissolve the ethyl 3-(2,4-difluorophenyl)butanoate in a mixture of ethanol and water. Add an excess of sodium hydroxide or potassium hydroxide. Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Isolation and Purification: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it with a suitable organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reagent/ParameterQuantity/ValueMoles (approx.)
Ethyl 3-(2,4-difluorophenyl)butanoate11.4 g0.05
Sodium Hydroxide3.0 g0.075
Ethanol50 mL-
Water50 mL-
Concentrated HClto pH 1-2-
Expected Yield ->90%

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • 1,3-Difluorobenzene and 2,4-Difluorobenzaldehyde: These are volatile and irritants. Avoid inhalation and skin contact.

    • Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment.

    • Carbon Monoxide and Hydrogen Chloride: These are toxic and corrosive gases. Use in a high-pressure reactor with appropriate safety measures.

    • Ethyl 2-bromopropionate: A lachrymator and irritant. Handle with care.

    • Zinc Dust: Flammable solid.

    • Palladium on Carbon: The dry catalyst can be pyrophoric, especially after use in hydrogenation. Do not allow the catalyst to dry in the air. Filter and handle it while wet.

    • Strong Acids and Bases: Corrosive. Handle with appropriate care.

Conclusion

The synthetic protocol detailed in this application note provides a robust and efficient pathway for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important chemical intermediate for their drug discovery and development programs. The causality-driven explanations for each step aim to provide a deeper understanding of the chemical transformations involved.

References

  • Gattermann, L., Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622–1624. [Link]

  • Crounse, N. N. (1949). The Gattermann-Koch Reaction. Organic Reactions, 5, 290-300. [Link]

  • Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211. [Link]

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. [Link]

  • Olah, G. A., Kuhn, S. J. (1960). Formylating Agents. Journal of the American Chemical Society, 82(9), 2380–2382. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • Bang, K., et al. (2001). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 22(12), 1383-1385. [Link]

  • Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]

  • Shcherbakov, I. N., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts, 11(2), 173. [Link]

  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Scribd. (n.d.). Reformatsky Reaction Mechanism Explained. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-(2,4-Difluorophenyl)butanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Advantage

In the landscape of modern peptide-based drug discovery, the incorporation of unnatural amino acids and synthetic building blocks is a cornerstone strategy for enhancing therapeutic properties.[1][2] Moving beyond the canonical 20 amino acids allows for the fine-tuning of peptides to improve metabolic stability, increase potency, modulate receptor selectivity, and introduce novel functionalities.[1][2] 3-(2,4-Difluorophenyl)butanoic acid is one such synthetic moiety whose incorporation can bestow significant advantages. The difluorophenyl group introduces conformational constraints and can participate in unique fluorine-specific interactions (e.g., orthogonal multipolar and anion-π interactions) with biological targets. Furthermore, the fluorine atoms enhance lipophilicity and can block sites of metabolic degradation, thereby increasing the peptide's in vivo half-life.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the principles and practical execution of incorporating this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). As this molecule is a carboxylic acid without an α-amino group, its primary application in SPPS is as an N-terminal capping agent, modifying the final peptide's properties.

Physicochemical Properties and Core Chemical Structure

A thorough understanding of the building block is critical for accurate reagent calculations and predicting its behavior during synthesis.

  • IUPAC Name: this compound

  • CAS Number: 1042815-69-9[3]

  • Molecular Formula: C₁₀H₁₀F₂O₂

  • Molecular Weight: 200.18 g/mol

Caption: Structure of this compound.

Principles of Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound follows the fundamental workflow of Fmoc-based SPPS.[4][] The process is an iterative cycle performed on an insoluble polymer resin, which simplifies purification by allowing excess reagents and byproducts to be removed by simple filtration and washing.[4][6]

The overall workflow for capping a peptide with this moiety is as follows:

Caption: Workflow for N-terminal capping in SPPS.

Application Notes: Expert Insights and Causality

Choosing the Right Coupling Strategy

The success of the coupling reaction is paramount. This compound presents moderate steric hindrance due to the substituted phenyl ring. Therefore, the choice of coupling reagent is critical to drive the reaction to completion and avoid the formation of truncated sequences.

  • Mechanism of Action: Coupling reagents work by activating the carboxyl group of the incoming acid, making it a highly reactive intermediate that is susceptible to nucleophilic attack by the peptide's free N-terminal amine.[7]

  • Recommended Reagents: Uronium/aminium or phosphonium salt-based reagents are highly recommended over carbodiimides alone for such sterically demanding couplings.[8][9] Reagents like HBTU, HATU, or PyBOP are extremely efficient and rapid.[7] They form activated ester intermediates (OBt or OAt esters) that are highly reactive yet less prone to racemization.[10]

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid R-COOH (this compound) Intermediate Activated HOBt Ester (R-CO-OBt) Acid->Intermediate + HBTU + Base HBTU HBTU HBTU->Intermediate Base DIEA Base->Intermediate Peptide H₂N-Peptide-Resin Intermediate->Peptide Reaction NewPeptide R-CO-NH-Peptide-Resin (Capped Peptide) Peptide->NewPeptide + Activated Ester

Caption: Carboxyl activation mechanism using HBTU.

Monitoring Reaction Completion

In SPPS, it is crucial to ensure each coupling step reaches completion before proceeding. The Kaiser test (or ninhydrin test) is a reliable qualitative method for detecting free primary amines on the resin.

  • Positive Test (Blue Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Test (Yellow/Colorless Beads): Indicates the absence of free primary amines, signifying a complete reaction.

Trustworthiness Insight: If a Kaiser test is positive after the initial coupling, do not proceed. Perform a second coupling (a "double couple") with freshly prepared activated acid solution. A persistent positive test may indicate severe aggregation or steric hindrance, requiring a switch to a more potent coupling reagent (e.g., from HBTU to HATU) or the use of capping agents like acetic anhydride to terminate the unreacted chains.

Cleavage and Deprotection: The Final Step

The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing all acid-labile side-chain protecting groups.[11][12] This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[11]

  • The Role of Scavengers: During cleavage, the protecting groups (e.g., t-Butyl, Trityl) form highly reactive carbocations.[13] These cations can irreversibly modify nucleophilic amino acid side chains like Tryptophan, Methionine, Cysteine, and Tyrosine.[13] To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is used.

ScavengerTarget Residue(s)Typical % (v/v)Rationale
Triisopropylsilane (TIS) Trp, general cations2.5 - 5.0A highly effective carbocation scavenger, reduces trityl and other cations.[12]
Water Trp (t-butylation)2.5 - 5.0Competes with Trp for tert-butyl cations.[13]
1,2-Ethanedithiol (EDT) Cys, Met2.5Reduces methionine sulfoxide and prevents re-attachment of Trt to Cys.[13]
Thioanisole Arg, general cations5.0A soft nucleophile that effectively traps various electrophilic species.[13]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimization may be required based on the specific peptide sequence and available laboratory equipment. All operations should be performed in a well-ventilated fume hood.

Protocol 1: N-Terminal Coupling of this compound

This protocol assumes a 0.1 mmol scale synthesis on a standard Fmoc-Rink Amide resin.

Materials:

  • Peptide-resin (post-synthesis, with N-terminal Fmoc group), 0.1 mmol

  • This compound (MW: 200.18 g/mol )

  • HBTU (MW: 379.25 g/mol )

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser Test Kit solutions

Procedure:

  • Resin Swelling: a. Place the 0.1 mmol of peptide-resin in a suitable reaction vessel. b. Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads.[12] c. Drain the DMF.

  • N-Terminal Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF. d. Agitate for 15 minutes to ensure complete deprotection.[14] e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Preparation of Activated Acid Solution (Perform immediately before use): a. In a separate vial, dissolve this compound (60.1 mg, 0.3 mmol, 3 eq.) and HBTU (113.8 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF. b. Add DIEA (105 µL, 0.6 mmol, 6 eq.) to the solution. c. Vortex the mixture for 1-2 minutes. The solution is now "pre-activated".

  • Coupling Reaction: a. Add the activated acid solution from step 3 to the deprotected peptide-resin. b. Agitate the mixture at room temperature for 2 hours. c. Drain the reaction solution.

  • Monitoring and Washing: a. Take a small sample of resin beads (5-10 beads) and perform a Kaiser test. b. If the test is negative (yellow beads): The coupling is complete. Proceed to wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL). Dry the resin under vacuum. c. If the test is positive (blue beads): The coupling is incomplete. Repeat steps 4a and 4b (a "double couple"), preferably with a freshly prepared activated acid solution. Re-test with the Kaiser test. If still positive, consider capping with acetic anhydride before cleavage.

Protocol 2: Cleavage, Precipitation, and Purification

Materials:

  • Dried, capped peptide-resin from Protocol 1

  • Cleavage Cocktail (Reagent K modified): 94% TFA, 2.5% Water, 2.5% TIS, 1% EDT

  • Cold diethyl ether

  • Centrifuge

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Cleavage Reaction: a. Place the dried peptide-resin in a 15 mL conical tube. b. Add 5 mL of the cleavage cocktail to the resin. c. Cap the tube tightly and agitate at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: a. Filter the resin using a fritted syringe or by carefully decanting the TFA solution into a fresh 50 mL conical tube. b. Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates. c. Add the TFA solution dropwise into a beaker containing 40 mL of cold diethyl ether while gently stirring. A white precipitate (the crude peptide) should form.[1][15] d. Place the ether suspension at -20°C for 30 minutes to maximize precipitation.

  • Isolation of Crude Peptide: a. Transfer the ether suspension to centrifuge tubes. b. Centrifuge at 3000-4000 rpm for 5 minutes to pellet the peptide. c. Carefully decant the ether. d. Wash the pellet by resuspending it in 20 mL of cold diethyl ether, vortexing briefly, and re-centrifuging. Repeat this wash step twice. e. After the final wash, decant the ether and dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). b. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).[16][17] c. Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final product.[18][19] d. Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

References

  • Advanced ChemTech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Retrieved from [Link]

  • Powder Systems Limited. (2025, January 7). What is Solid-phase Peptide Synthesis? Retrieved from [Link]

  • Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • LinkedIn. (2024, January 10). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the SPPS cycle and subsequent deprotection, work-up and purification steps. Retrieved from [Link]

  • ChemSrc. (n.d.). (S)-3-(2,4-Difluorophenyl)butanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoro-4-(4-fluorophenyl)butanoic acid. Retrieved from [Link]

  • ACS Publications. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-(2,4-Difluorophenyl)butanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(2,4-Difluorophenyl)butanoic acid as a pharmaceutical intermediate. While not as extensively documented in public literature as other fluorinated building blocks, its structure is emblematic of synthons used in modern medicinal chemistry. This guide outlines plausible synthetic strategies, key physicochemical properties, and robust quality control protocols, leveraging data from structurally analogous compounds and established chemical principles to provide a predictive and practical framework for its use.

Introduction: The Rationale for Fluorinated Intermediates

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity to target proteins. The 2,4-difluorophenyl motif, in particular, is present in numerous approved drugs, including the antifungal agent voriconazole.

This compound is a chiral carboxylic acid that combines this valuable difluorophenyl group with a butanoic acid side chain. This structure presents two key points for chemical modification: the carboxylic acid handle, which is readily converted to amides, esters, or ketones; and the chiral center, allowing for stereospecific interactions with biological targets. Although public documentation on the large-scale use of this specific intermediate is limited, its structural features make it a molecule of high potential interest for the synthesis of novel chemical entities. This guide will, therefore, use a combination of established synthetic methodologies and analytical principles to outline its practical application.

Physicochemical and Spectroscopic Profile

Precise physicochemical data for this compound is not widely available in peer-reviewed literature. However, we can extrapolate key properties based on structurally similar compounds, such as 3-(4-fluorophenyl)butanoic acid and 3-phenylbutanoic acid. This data is crucial for reaction planning, solvent selection, and analytical method development.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted/Estimated)3-(4-Fluorophenyl)propanoic acid (Reference)[1]3-(4-Fluorophenyl)butanoic acid (Reference)[2]
Molecular Formula C₁₀H₁₀F₂O₂C₉H₉FO₂C₁₀H₁₁FO₂
Molecular Weight 200.18 g/mol 168.16 g/mol 182.19 g/mol
Appearance White to off-white solid (Predicted)SolidWhite to off-white solid
Boiling Point > 250 °C (Estimated)Not availableNot available
Melting Point 60-75 °C (Estimated range)86-88 °CNot available
Solubility Soluble in organic solvents (e.g., MeOH, DCM, THF); limited solubility in water (Predicted)Soluble in organic solventsSoluble in organic solvents
pKa ~4.5 (Estimated)~4.7~4.6
Predicted ¹H NMR See Section 2.1Not availableNot available
Predicted Spectroscopic Signature (¹H NMR)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals. Drawing an analogy from 3-phenylbutanoic acid[3], the following peaks can be anticipated:

  • ~11-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~6.8-7.4 ppm (multiplet, 3H): Aromatic protons of the difluorophenyl ring, showing complex splitting due to fluorine-proton coupling.

  • ~3.3-3.6 ppm (sextet or multiplet, 1H): Methine proton (-CH) adjacent to the aromatic ring.

  • ~2.6-2.8 ppm (doublet, 2H): Methylene protons (-CH₂) adjacent to the carboxylic acid.

  • ~1.3-1.4 ppm (doublet, 3H): Methyl protons (-CH₃).

Application in Synthesis: A Protocol for Amide Coupling

The carboxylic acid moiety of this compound is a versatile functional group for building more complex molecules. A common and fundamental transformation is its conversion to an amide. This reaction is central to the synthesis of a vast number of APIs.

Below is a representative, detailed protocol for the coupling of this compound with a hypothetical primary amine, "R-NH₂," using a standard peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) as an additive to suppress side reactions and improve yield.

Workflow for Amide Synthesis

G cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Work-up and Purification A 1. Dissolve this compound and R-NH₂ in an aprotic solvent (e.g., DCM). B 2. Add HOBt to the solution. A->B C 3. Cool the reaction mixture to 0 °C in an ice bath. B->C D 4. Add EDC portion-wise to the cooled mixture. Maintain temperature at 0 °C. C->D E 5. Allow the reaction to warm to room temperature and stir for 12-24 hours. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Dilute with DCM and wash with 1M HCl, sat. NaHCO₃, and brine. F->G H 8. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography or recrystallization. H->I

Caption: Workflow for a standard EDC/HOBt mediated amide coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • Primary amine (R-NH₂) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2.5 eq, if amine is a hydrochloride salt)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the primary amine (R-NH₂) (1.1 eq). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).

    • Expertise & Experience: Using a slight excess of the amine ensures the complete consumption of the more valuable carboxylic acid starting material. Anhydrous conditions are critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the yield.

  • Additive Introduction: Add HOBt (1.2 eq) to the solution. If the amine is a hydrochloride salt, add DIPEA (2.5 eq) to neutralize the salt and liberate the free amine. Stir for 10 minutes.

    • Causality: HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid. This new activated ester is less prone to racemization and side reactions than the O-acylisourea itself, leading to a cleaner reaction and higher yield of the desired amide.

  • Activation and Coupling: Cool the flask in an ice-water bath to 0 °C. Slowly add EDC·HCl (1.2 eq) in small portions over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Trustworthiness: The portion-wise addition of EDC at low temperature controls the exothermic reaction and minimizes the formation of an inactive N-acylurea byproduct, which is a common impurity in carbodiimide-mediated couplings.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir the mixture for 12-24 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting carboxylic acid.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and carboxylic acid), and brine (to remove residual water).

    • Self-Validation: Each wash step is designed to remove specific reagents and byproducts, simplifying the final purification. For example, the acidic wash protonates basic compounds, making them water-soluble, while the basic wash deprotonates acidic compounds.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system to yield the pure amide product.

Quality Control and Analytical Protocols

Ensuring the purity and identity of a pharmaceutical intermediate is critical for the quality of the final API.[4][5] A robust quality control (QC) strategy for this compound should include tests for identity, purity, and the quantification of any impurities.

Quality Control Workflow

QC_Workflow cluster_sampling Batch Sampling cluster_tests Analytical Testing cluster_disposition Batch Disposition Sample Representative Sample from Production Batch Identity Identity Confirmation (FTIR, ¹H NMR) Sample->Identity Purity Purity Assay & Impurity Profile (HPLC-UV, LC-MS) Sample->Purity Residual Residual Solvents (GC-HS) Sample->Residual Water Water Content (Karl Fischer) Sample->Water ROI Residue on Ignition (Sulfated Ash) Sample->ROI Spec Compare Results to Specifications Identity->Spec Purity->Spec Residual->Spec Water->Spec ROI->Spec Release Release Batch Spec->Release Pass Reject Reject Batch / Investigate Spec->Reject Fail

Caption: A typical quality control workflow for a pharmaceutical intermediate.

Recommended Analytical Protocols

Protocol 1: Purity Determination and Impurity Profiling by HPLC-UV

  • Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of aromatic compounds.[6][7][8] The method separates the main component from its impurities based on their differential partitioning between a stationary and a mobile phase.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient might be 10% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare the sample solution at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. Impurities are reported as area percent.

  • Trustworthiness: This method is self-validating through the use of a reference standard for peak identification and system suitability checks (e.g., peak symmetry, theoretical plates). The use of a C18 column is standard for moderately polar organic molecules.

Protocol 2: Impurity Identification by LC-MS

  • Principle: For impurities that are unknown, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for structural elucidation.[9][10][11] It provides the molecular weight of the impurities, which is a critical piece of information for their identification.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass).

  • Method: The HPLC method from Protocol 1 can often be adapted for LC-MS by ensuring all mobile phase components are volatile (formic acid is suitable).

  • Procedure:

    • Analyze the sample using the LC-MS system.

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • The accurate mass measurement from a high-resolution MS can be used to generate a molecular formula for the impurity.

    • Fragmentation data (MS/MS) can be used to further elucidate the structure of the impurity by comparing the fragmentation pattern to that of the parent compound.

  • Expertise & Experience: This approach allows for the identification of process-related impurities (e.g., starting materials, reagents) and degradation products, which is a key requirement of regulatory bodies like the FDA.[9]

Conclusion

This compound represents a valuable, albeit under-documented, building block for pharmaceutical research and development. Its difluorinated aromatic ring offers a proven strategy for enhancing the drug-like properties of a molecule, while its chiral carboxylic acid structure provides a reliable anchor for synthetic elaboration. By applying established protocols for amide coupling and leveraging standard analytical techniques like HPLC and LC-MS, researchers can confidently incorporate this intermediate into their synthetic campaigns. The protocols and data presented in this guide provide a solid, scientifically-grounded framework for the effective and controlled use of this compound in the pursuit of novel therapeutics.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control in Pharmaceutical Intermediates: Ensuring Purity for API Manufacturing. Retrieved from [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Mehta, A. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High Purity Carboxylic Acids: A Guide for Pharmaceutical Buyers. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Haddad, P. R., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for Friedel-Crafts Acylation using Succinic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of β-Aroylpropionic Acids in Synthesis

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, offers a powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] This reaction, historically significant since its discovery by Charles Friedel and James Crafts in 1877, typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] The use of succinic anhydride as the acylating agent is of particular strategic importance in synthetic chemistry. This reaction forges a path to β-aroylpropionic acids, valuable intermediates possessing both a keto and a carboxylic acid functionality.[3][4] These bifunctional molecules serve as versatile building blocks for the synthesis of a wide array of more complex structures, including polycyclic aromatic hydrocarbons via the Haworth synthesis, and various heterocyclic compounds with potential pharmacological activity.[4] The products of this reaction are key precursors in the development of pharmaceuticals and fine chemicals, making a thorough understanding of its experimental nuances essential for researchers in drug development and materials science.[5]

This guide provides a detailed exploration of the Friedel-Crafts acylation using succinic anhydride, moving beyond a simple recitation of steps to explain the underlying principles that govern experimental choices. We will delve into the reaction mechanism, provide detailed and validated protocols for various aromatic substrates, discuss the critical roles of catalysts and solvents, and outline methods for the thorough characterization of the resulting β-aroylpropionic acids.

Reaction Mechanism: A Stepwise Look at Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of an aromatic ring with succinic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Acylium Ion: The reaction is initiated by the activation of succinic anhydride by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and making the carbonyl carbon more electrophilic. Cleavage of the anhydride ring generates a highly reactive acylium ion, which is stabilized by resonance.[6][7]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Rearomatization: A weak base, typically the conjugate base of the Lewis acid (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly attached acyl group.[9] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product.[10]

  • Work-up: The final product, a β-aroylpropionic acid, is liberated from its complex with the Lewis acid during an aqueous work-up.[6]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of the Friedel-Crafts acylation of an aromatic ring with succinic anhydride.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Work-up Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Aromatic Ring Aromatic_Ring Aromatic Ring (e.g., Benzene) Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product β-Aroylpropionic Acid Product_Complex->Final_Product + H₂O Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Charge_Reactants Charge Aromatic Substrate and Succinic Anhydride Inert_Atmosphere->Charge_Reactants Add_Catalyst Add Lewis Acid Catalyst Charge_Reactants->Add_Catalyst Heat_Reaction Heat to Desired Temperature Add_Catalyst->Heat_Reaction Monitor_Progress Monitor Reaction (e.g., TLC) Heat_Reaction->Monitor_Progress Quench Quench with Ice/Water Monitor_Progress->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Solvent Dry over Anhydrous Salt Wash->Dry_Solvent Evaporate Evaporate Solvent Dry_Solvent->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize Characterize Characterize Product (NMR, IR, MS, MP) Recrystallize->Characterize

Caption: General workflow for Friedel-Crafts acylation.

Conclusion: A Versatile Tool for Synthetic Chemists

The Friedel-Crafts acylation of aromatic compounds with succinic anhydride is a robust and highly valuable transformation in organic synthesis. It provides a direct route to β-aroylpropionic acids, which are key intermediates in the synthesis of a diverse range of molecules, from pharmaceuticals to advanced materials. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively harness this reaction to build molecular complexity and advance their scientific endeavors. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully employ this powerful synthetic tool.

References

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 3-(2,4-Difluorophenyl)butanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 3-(2,4-Difluorophenyl)butanoic acid in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides not only step-by-step protocols but also the scientific rationale behind key methodological choices. The method utilizes liquid-liquid extraction (LLE) for sample cleanup, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent performance in linearity, accuracy, precision, selectivity, and stability.[1][2][3][4] This document serves as a comprehensive resource for laboratories requiring a reliable bioanalytical assay for pharmacokinetic, toxicokinetic, or other clinical and preclinical studies involving this compound.

Scientific Rationale and Method Overview

The quantitative analysis of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development. This compound, a carboxylic acid-containing compound, represents a class of molecules for which high sensitivity and selectivity are paramount for accurate pharmacokinetic profiling. LC-MS/MS stands as the definitive technology for this purpose due to its ability to combine the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[2]

The method described herein was developed based on the physicochemical properties of the analyte. The presence of the carboxylic acid group makes the molecule amenable to deprotonation, favoring highly sensitive detection in the negative electrospray ionization (ESI) mode. The fluorophenyl moiety lends the molecule sufficient hydrophobicity for effective retention on a reversed-phase C18 column and efficient extraction from an aqueous matrix into an organic solvent.

Our choice of liquid-liquid extraction (LLE) over simpler methods like protein precipitation (PPT) is deliberate. While PPT is faster, it is often insufficient for removing endogenous plasma components like phospholipids, which are notorious for causing ion suppression or enhancement in the ESI source, thereby compromising data quality. LLE, by partitioning the analyte based on pH-dependent solubility, yields a significantly cleaner extract, enhancing method robustness and minimizing matrix effects.[5][6]

Analytical Workflow Overview

The entire analytical process is designed for high throughput and reliability, following a logical sequence from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt (Thaw, Vortex) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Acidify Acidify Sample (pH ~3) Spike_IS->Acidify LLE Liquid-Liquid Extraction (with MTBE) Acidify->LLE Evaporate Evaporate Organic Layer (Nitrogen Stream) LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Analyte/IS Ratio vs. Cal Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for the quantitative analysis of this compound.

Materials and Instrumentation

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d4 (or other suitable structural analog) as Internal Standard (IS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CAL) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

  • Calibration (CAL) and Quality Control (QC) Sample Preparation:

    • Spike 95 µL aliquots of control human plasma with 5 µL of the appropriate analyte working standard solution to prepare CAL and QC samples.

    • The final CAL standards should cover a concentration range of 1.0 to 1000 ng/mL (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL).

    • Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Mid QC (150 ng/mL), and High QC (750 ng/mL).

Plasma Sample Extraction Protocol

This protocol is designed to efficiently extract the acidic analyte while removing proteins and phospholipids.[5][6][7]

  • Aliquot and Spike: Pipette 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube. Add 25 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix. Vortex for 10 seconds.

  • Acidification: Add 50 µL of 2% formic acid in water to each tube. Vortex for 10 seconds.

    • Rationale: Lowering the pH to ~3 ensures that the carboxylic acid group of the analyte is protonated (neutral), which maximizes its partitioning into the non-polar organic solvent.[5][8]

  • Liquid-Liquid Extraction: Add 600 µL of MTBE to each tube. Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (~550 µL) to a new clean tube, taking care not to disturb the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (95:5 Water:Acetonitrile with 10 mM Ammonium Acetate). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The conditions are optimized for the separation and detection of an acidic, fluorinated compound.

Parameter Condition
LC System UHPLC System
Column C18, 50 x 2.1 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
MS System Triple Quadrupole MS
Ionization Mode ESI Negative
Ion Source Temp. 500°C
Capillary Voltage -3.0 kV
MRM Transitions Analyte: [Precursor Ion] > [Product Ion]
Internal Standard: [Precursor Ion] > [Product Ion]
Note: Exact MRM transitions must be optimized by infusing the pure compound.

Bioanalytical Method Validation (BMV)

The method was validated according to the FDA and EMA guidelines to ensure its reliability for bioanalytical applications.[1][2][3][4] The validation process is a self-validating system designed to test the method's performance under various conditions.

Validation_Logic Method Validated Bioanalytical Method Specificity Specificity & Selectivity Method->Specificity Response Response Characterization Method->Response Reproducibility Accuracy & Precision Method->Reproducibility Matrix Matrix Effects & Recovery Method->Matrix Stability Analyte Stability Method->Stability Blank_Test Blank Plasma Analysis (n=6) Specificity->Blank_Test LLOQ_Test LLOQ Evaluation Response->LLOQ_Test Linearity Calibration Curve (Linearity, Range) Response->Linearity Intra_Day Intra-Day Precision (Within-Run) Reproducibility->Intra_Day Inter_Day Inter-Day Precision (Between-Run) Reproducibility->Inter_Day Recovery_Test Extraction Recovery Matrix->Recovery_Test Matrix_Factor Matrix Factor Matrix->Matrix_Factor Freeze_Thaw Freeze-Thaw Stability Stability->Freeze_Thaw Bench_Top Bench-Top Stability Stability->Bench_Top Long_Term Long-Term Stability Stability->Long_Term Post_Prep Post-Preparative Stability Stability->Post_Prep

Caption: Logical structure of the bioanalytical method validation experiments.

Validation Results Summary

The following table summarizes the acceptance criteria and typical results for the method validation.

Validation Parameter Acceptance Criteria (FDA/EMA) [3][4]Typical Result
Selectivity No significant interfering peaks at the retention time of the analyte and IS in 6 unique blank plasma lots.Pass
Linearity (r²) r² ≥ 0.99> 0.995
Calibration Range 1.0 - 1000 ng/mLPass
Accuracy (Mean %RE) Within ±15% of nominal (±20% at LLOQ)-5.2% to +6.8%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 8.5%
Extraction Recovery Consistent, precise, and reproducible.> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Freeze-Thaw Stability Mean concentration within ±15% of nominal after 3 cycles.Pass
Bench-Top Stability Mean concentration within ±15% of nominal after 6 hours at room temp.Pass
Long-Term Stability Mean concentration within ±15% of nominal after 90 days at -80°C.Pass
Post-Preparative Stability Mean concentration within ±15% of nominal after 24 hours in autosampler.Pass
Accuracy and Precision

Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were assessed at four QC levels.

QC Level Nominal Conc. (ng/mL) Intra-Day Mean (±SD) Intra-Day Acc. (%) Intra-Day Prec. (%CV) Inter-Day Mean (±SD) Inter-Day Acc. (%) Inter-Day Prec. (%CV)
LLOQ 1.01.05 (±0.09)105.08.51.08 (±0.11)108.010.2
Low 3.02.91 (±0.17)97.05.82.88 (±0.21)96.07.3
Mid 150159 (±7.1)106.04.5155 (±9.3)103.36.0
High 750732 (±35)97.64.8741 (±41)98.85.5

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple yet effective liquid-liquid extraction protocol provides clean samples, minimizing matrix effects and ensuring reliable data. The method has been thoroughly validated, meeting the stringent requirements of international regulatory guidelines.[1][3] This well-characterized and reproducible assay is fit for purpose and can be confidently implemented in regulated bioanalytical laboratories to support various stages of drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][4]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 19, 2026. [Link][2]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 19, 2026. [Link][9]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 19, 2026. [Link][10]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 19, 2026. [Link][11]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][12]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link][8]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved January 19, 2026. [Link][13]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 19, 2026. [Link][14]

  • Biotage. (2023). Techniques for disrupting protein binding in sample preparation. [Link][5]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][6]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link][7]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link][15]

Sources

Application Note: High-Purity Isolation of 3-(2,4-Difluorophenyl)butanoic Acid via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide to the purification of 3-(2,4-Difluorophenyl)butanoic acid, a key intermediate in pharmaceutical synthesis. We present detailed protocols for both normal-phase and reversed-phase flash column chromatography, enabling researchers to select the optimal method based on their specific impurity profile. The protocols are designed to yield high-purity material with excellent recovery, addressing common challenges associated with the purification of polar acidic compounds.

Introduction: The Challenge of Purifying Acidic Intermediates

This compound is a carboxylic acid derivative whose polarity and acidic nature can complicate purification by flash chromatography. The carboxylic acid moiety can interact strongly with the silica stationary phase in normal-phase chromatography, leading to peak tailing and poor resolution. Conversely, in reversed-phase chromatography, the ionized form of the acid may have limited retention. The key to successful purification lies in controlling the ionization state of the analyte to ensure symmetric peak shapes and efficient separation.

This guide provides two robust methods for the purification of this compound, leveraging the principles of mobile phase modification to achieve optimal results. The choice between normal-phase and reversed-phase chromatography will depend on the polarity of the impurities in the crude sample.

Physicochemical Properties of this compound

Understanding the properties of the target compound is crucial for method development. While specific experimental data for this compound is not extensively published, we can infer its behavior based on its structure and data from similar compounds.

PropertyEstimated Value/CharacteristicImplication for Chromatography
Molecular Formula C₁₀H₁₀F₂O₂-
Molecular Weight 200.18 g/mol -
Appearance Expected to be a white to off-white solid.[1]Relevant for sample preparation.
pKa Estimated to be slightly lower than butanoic acid (pKa ≈ 4.8) due to the electron-withdrawing fluorine atoms.The compound is acidic and will be partially or fully ionized at neutral pH. Mobile phase pH modification is critical.
Polarity Moderately polar due to the carboxylic acid group.Influences choice of stationary and mobile phases.
Solubility Generally soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane.[1]Important for sample loading.

Method Selection: Normal-Phase vs. Reversed-Phase

The choice of chromatographic mode is dictated by the polarity of the impurities to be removed.

  • Normal-Phase Chromatography: Ideal for separating the target compound from less polar impurities. The polar analyte will have a stronger affinity for the silica stationary phase than non-polar contaminants.

  • Reversed-Phase Chromatography: Best suited for removing more polar impurities. The non-polar stationary phase will retain the moderately non-polar target compound more strongly than highly polar contaminants.

A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to determine the optimal conditions.

Protocol 1: Normal-Phase Flash Chromatography

This method is effective when the primary impurities are less polar than this compound. The addition of a small amount of acetic acid to the mobile phase is crucial to suppress the ionization of the target compound's carboxylic acid group, thereby minimizing peak tailing and improving resolution.[2][3]

Materials and Equipment
  • Flash Chromatography System: Automated system with UV detection

  • Stationary Phase: Silica gel, 40-63 µm particle size

  • Mobile Phase Solvents: n-Hexane (or Heptane), Ethyl Acetate (EtOAc), and Glacial Acetic Acid (AcOH)

  • Sample: Crude this compound

  • TLC plates: Silica gel 60 F₂₅₄

Method Development: TLC Analysis
  • Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a mobile phase of Hexane:EtOAc with 1% AcOH. A good starting point is a 70:30 (v/v) mixture.

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Adjust the Hexane:EtOAc ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[4]

Flash Column Chromatography Protocol
  • Column Selection and Packing: Choose a silica gel column size appropriate for the amount of crude material to be purified.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90:10 Hexane:EtOAc with 1% AcOH) for at least 5 column volumes.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Solid Loading: For samples with poor solubility in the mobile phase, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Load this powder onto the column.

  • Elution:

    • Isocratic Elution: Use the mobile phase composition determined by TLC.

    • Gradient Elution: For more complex mixtures, a gradient from a lower to a higher polarity mobile phase can be employed. A typical gradient might be from 10% to 50% EtOAc in Hexane (with 1% AcOH constant throughout the run).

  • Fraction Collection: Collect fractions based on UV detection, monitoring at a wavelength where the compound absorbs (e.g., 254 nm).

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure.

Workflow Diagram: Normal-Phase Purification

Caption: Normal-Phase Purification Workflow

Protocol 2: Reversed-Phase Flash Chromatography

This method is advantageous when the impurities are more polar than the target compound. By acidifying the mobile phase, the ionization of the carboxylic acid is suppressed, which increases its hydrophobicity and retention on the C18 stationary phase, leading to better separation.[6]

Materials and Equipment
  • Flash Chromatography System: Automated system with UV detection

  • Stationary Phase: C18-functionalized silica gel

  • Mobile Phase Solvents: Deionized Water, Acetonitrile (ACN) or Methanol (MeOH), and Trifluoroacetic Acid (TFA) or Formic Acid.

  • Sample: Crude this compound

Method Development
  • Solvent Selection: Choose between ACN and MeOH as the organic modifier. ACN often provides sharper peaks, but MeOH can offer different selectivity.

  • Acid Modifier: Add 0.1% TFA or formic acid to both the aqueous and organic mobile phase components. This ensures a consistent low pH throughout the gradient.

  • Scouting Gradient: Perform a rapid scouting gradient (e.g., 5% to 95% ACN in water over 10-15 column volumes) with a small amount of the crude sample to determine the approximate elution conditions.

Flash Column Chromatography Protocol
  • Column Selection and Conditioning: Choose a C18 column of appropriate size. Condition the column with the strong solvent (e.g., 95:5 ACN:Water + 0.1% TFA) followed by the weak solvent (e.g., 5:95 ACN:Water + 0.1% TFA) for at least 5 column volumes each.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a solvent mixture that is weak enough to not cause band broadening upon injection (e.g., a 50:50 mixture of ACN and water, or DMSO if necessary).

  • Elution: Based on the scouting run, design a focused gradient. For example, if the compound eluted at 60% ACN in the scouting run, a suitable preparative gradient might be from 40% to 80% ACN in water (with 0.1% TFA constant) over 15-20 column volumes.

  • Fraction Collection: Collect fractions based on UV detection.

  • Analysis and Work-up: Analyze the fractions by a suitable method (e.g., LC-MS or TLC if applicable). Pool the pure fractions. To remove the acidic modifier and excess water, the pooled fractions can be diluted with water and extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The organic layer is then dried and concentrated.

Workflow Diagram: Reversed-Phase Purification

Caption: Reversed-Phase Purification Workflow

Troubleshooting

ProblemPossible CauseSolution
Peak Tailing (Normal-Phase) Strong interaction of the carboxylic acid with silica.Increase the concentration of acetic acid in the mobile phase (e.g., to 2%).
Poor Resolution Inappropriate solvent system or gradient.Re-optimize the mobile phase using TLC. For difficult separations, try a shallower gradient.
Compound Elutes in the Void Volume (Reversed-Phase) Insufficient retention on the C18 column.Ensure the mobile phase is sufficiently acidic (pH 2-3) to protonate the carboxylic acid.
No Compound Elutes Compound may be unstable on silica or irreversibly bound.Test compound stability on a TLC plate. If unstable, consider using a different stationary phase like alumina or deactivated silica.

Conclusion

The successful purification of this compound by flash column chromatography is readily achievable with careful method development. The key to obtaining high purity and good recovery is the suppression of the carboxylic acid's ionization through the use of an acidic modifier in the mobile phase. By selecting the appropriate chromatographic mode—normal-phase for less polar impurities and reversed-phase for more polar impurities—researchers can effectively isolate this valuable pharmaceutical intermediate.

References

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • Biotage. (2023). How does acid concentration impact reversed-phase flash chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Mouray, E., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • PubChem. 3,3-Difluoro-4-(4-fluorophenyl)butanoic acid. [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

Sources

Application Note & Protocol: High-Purity Recrystallization of 3-(2,4-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-(2,4-Difluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). In drug development, the purity of such intermediates is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final API. This document provides a comprehensive guide to the purification of this compound to high purity (>99.5%) using optimized recrystallization techniques. We will explore the scientific principles behind solvent selection, detail a step-by-step protocol, and outline analytical methods for purity verification. This guide is intended for researchers, chemists, and process development professionals aiming to establish a robust and validated purification workflow.

The Science of Recrystallization: A Foundational Overview

Recrystallization is a powerful purification technique for crystalline solids based on the principle of differential solubility.[1] The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2] Conversely, impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).

The success of this technique hinges on the controlled formation of a crystal lattice. As a saturated hot solution cools, the solubility of the desired compound decreases, and the solution becomes supersaturated. This drives the nucleation and growth of crystals. Because molecules of the target compound fit preferentially into the growing crystal lattice, impurities are excluded, resulting in a significantly purer final product. The choice of solvent is therefore the most critical experimental parameter.[2][3]

Physicochemical Data & Solvent Selection Rationale

Understanding the properties of this compound is the first step in developing a purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1042815-69-9[4]
Molecular Formula C₁₀H₁₀F₂O₂[4]
Molecular Weight 200.18 g/mol N/A
Appearance White to off-white solid[5] (Similar compound)
Structure N/A

The presence of a carboxylic acid group suggests that the molecule is polar and capable of hydrogen bonding, which generally confers good solubility in polar solvents like alcohols and some degree of solubility in water.[6][7] The difluorophenyl ring, however, introduces significant non-polar character. This dual nature makes a mixed-solvent system, such as an alcohol-water mixture, a highly promising candidate. Such a system allows for fine-tuning of the solvent polarity to achieve the ideal solubility profile.[2]

Potential Impurities

Impurities in this compound typically originate from the synthetic route. Common impurities may include unreacted starting materials, reagents, or by-products from side reactions, such as isomers or products of over- or under-reaction.[8][9] For instance, if synthesized via a Grignard reaction or similar coupling, residual starting materials or homo-coupled by-products could be present. The goal of the recrystallization is to select a solvent system where these impurities have different solubility characteristics than the target compound.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the optimal single or binary solvent system for recrystallization.

Methodology:

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different test solvent (e.g., Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Heptane).

  • Agitate each tube at room temperature for 2-3 minutes. Observe and record the solubility. A good candidate solvent will not dissolve the solid at this stage.[3]

  • For tubes where the solid did not dissolve, heat the mixture gently in a water bath to the solvent's boiling point. Add the solvent dropwise (up to a total of 2 mL) until the solid just dissolves. Record the approximate volume needed.

  • Allow the clear, hot solutions to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod below the solvent line.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe and record the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of purified crystals.

Table 2: Example Solvent Screening Data

Solvent SystemSolubility (Room Temp)Solubility (Hot)Crystal Formation (Cold)Assessment
WaterInsolubleSparingly SolublePoorUnsuitable as single solvent
EthanolSolubleVery SolubleNoneUnsuitable as single solvent
HeptaneInsolubleInsolubleNoneUnsuitable (Insoluble)
TolueneSparingly SolubleSolubleGoodGood Candidate
Ethanol/Water (4:1) Sparingly Soluble Very Soluble Excellent, high yield Optimal System
Ethyl Acetate/Heptane (1:3)Sparingly SolubleSolubleGood, some oiling outSub-optimal

Rationale: The data suggests that while Toluene is a viable option, a binary system of Ethanol and Water provides superior control. The compound is dissolved in a minimal amount of hot ethanol ("good" solvent), and water ("anti-solvent") is added to the hot solution until the cloud point is reached, creating a perfectly saturated solution from which high-purity crystals can form upon cooling.[10]

Protocol 2: Bulk Recrystallization using Ethanol/Water System

Objective: To purify a multi-gram quantity of crude this compound.

Workflow Diagram:

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Ethanol B 2. Add Hot Water Dropwise to Cloud Point A->B C 3. Add Hot Ethanol Dropwise to Re-dissolve B->C D 4. Slow Cooling to Room Temperature C->D E 5. Ice Bath Cooling (Maximize Yield) D->E F 6. Vacuum Filtration to Isolate Crystals E->F G 7. Wash Crystals with Cold Solvent Mixture F->G H 8. Dry Under Vacuum G->H

Caption: Step-by-step workflow for the bulk recrystallization process.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar. Add a minimal amount of ethanol (e.g., 40 mL) and heat the mixture on a stirrer hotplate to a gentle boil. Continue adding ethanol in small portions until the solid is fully dissolved.

    • Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield. An excess of solvent will keep more of the product dissolved even when cooled.

  • Saturation: While maintaining the gentle boil, add deionized water dropwise using a Pasteur pipette until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is now saturated.

    • Causality: The addition of the anti-solvent (water) reduces the overall solubility of the compound, bringing the solution to its saturation point at that high temperature.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you have a perfectly saturated solution without premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are better at excluding impurities from the crystal lattice. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol/water mixture.

    • Causality: Washing with a cold solvent mixture removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. The solvent must be cold to avoid dissolving a significant amount of the purified product.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purity Validation: A Self-Validating System

The success of the purification must be confirmed with rigorous analytical testing.

Principle of Purity Analysis

The following diagram illustrates the fundamental principle of how recrystallization separates the desired compound from both soluble and insoluble impurities.

Purification_Principle cluster_0 Initial State (Hot Solvent) cluster_1 Final State (Cold Solvent) A Crude Solid Desired Compound Soluble Impurity Insoluble Impurity B B A->B Dissolution & Hot Filtration C Pure Crystals Desired Compound B->C Cooling & Crystallization D Mother Liquor Soluble Impurity B->D Stays in Solution

Caption: Separation of impurities via recrystallization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for assessing purity by separating the main compound from any residual impurities.[11] A reversed-phase method is typically suitable for this compound.

Table 3: General HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 1:1 Acetonitrile/Water

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity samples, the main peak should account for >99.5% of the total area.

Quantitative NMR (qNMR)

For an absolute determination of purity, quantitative Nuclear Magnetic Resonance (qNMR) is an authoritative and non-destructive technique.[12][13] It compares the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[14][15]

Methodology Outline:

  • Accurately weigh the recrystallized this compound and a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring a long relaxation delay, typically 5 times the longest T₁ value).

  • Calculate the purity using the following equation:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd (%)

    Where:

    • I = Integral area of the signal

    • N = Number of protons generating the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

    • x = analyte; std = standard

This method provides a direct measurement of mass fraction purity and is orthogonal to chromatographic techniques, offering a robust and trustworthy validation of the recrystallization's effectiveness.[13]

Conclusion

The protocol detailed in this application note, utilizing an ethanol/water mixed-solvent system, provides a reliable and scalable method for achieving high-purity this compound. The systematic approach to solvent selection, coupled with a carefully controlled crystallization process, effectively removes common synthesis-related impurities. Validation of the final product purity using both HPLC and qNMR ensures that the material meets the stringent quality requirements for use in pharmaceutical development and other high-tech applications.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved January 19, 2026, from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved January 19, 2026, from [Link]

  • US Patent US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Pauli, G. F., Chen, S. N., & Lankin, D. C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved January 19, 2026, from [Link]

  • Why do we use NMR spectroscopy in purity analysis? (2023). Quora. Retrieved January 19, 2026, from [Link]

  • Liu, T., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28, 259–268. Retrieved January 19, 2026, from [Link]

  • US Patent US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. (n.d.). Google Patents.
  • Quantitative NMR Spectroscopy.docx. (2017). University of Oxford. Retrieved January 19, 2026, from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 88(4), 475-476. Retrieved January 19, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.). University of Wisconsin-Stout. Retrieved January 19, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved January 19, 2026, from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved January 19, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • (S)-3-(2,4-Difluorophenyl)butanoic Acid. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344. Retrieved January 19, 2026, from [Link]

  • 3,3-Difluoro-4-(4-fluorophenyl)butanoic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). IntechOpen. Retrieved January 19, 2026, from [Link]

  • Reddy, G. S., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 82(3), 535–549. Retrieved January 19, 2026, from [Link]

  • CZ Patent CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (n.d.). Google Patents.
  • Data table of carboxylic acids boiling point trend melting points solubility in water. (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: Development of Biochemical Assays for Novel γ-Secretase Modulators Based on a 3-(2,4-Difluorophenyl)butanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting γ-Secretase with Novel Chemical Scaffolds

The accumulation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD).[1][2][3] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3][4] The γ-secretase complex, an intramembrane protease, is responsible for the final cleavage step that produces Aβ peptides of varying lengths, with the Aβ42 isoform being particularly prone to aggregation and neurotoxicity.[5][6] Consequently, modulating γ-secretase activity to reduce the production of toxic Aβ species represents a key therapeutic strategy in AD drug discovery.

While complete inhibition of γ-secretase has been explored, it is often associated with mechanism-based toxicities due to the enzyme's role in processing other critical substrates, such as Notch.[7] This has led to a focused effort on developing γ-secretase modulators (GSMs), which allosterically alter the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides without completely blocking its function.

The compound 3-(2,4-Difluorophenyl)butanoic acid represents a valuable chemical scaffold. Its structural analogs have been investigated for various biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a suite of biochemical and cell-based assays to identify and characterize novel GSMs derived from this and similar chemical series. The protocols herein are designed to be robust, reproducible, and provide a clear, logical framework for advancing lead compounds from initial screening to mechanistic validation.

Section 1: Foundational In Vitro γ-Secretase Activity Assay

The primary goal of the initial screening phase is to identify compounds that directly interact with and modulate the activity of the γ-secretase complex. A cell-free assay using isolated membranes containing the enzyme and its substrate is a robust method for this purpose.[6]

Principle of the Assay

This assay quantifies the in vitro cleavage of a recombinant C-terminal fragment of APP (C99), the direct substrate for γ-secretase, by the enzyme present in isolated cell membranes. The resulting Aβ peptides (specifically Aβ40 and Aβ42) are then measured using highly sensitive detection methods like ELISA or Meso Scale Discovery (MSD).

Experimental Workflow: In Vitro γ-Secretase Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_cells Culture HEK293 cells stably expressing APP-C99 substrate prep_membranes Homogenize cells and isolate microsomal membrane fraction prep_cells->prep_membranes reaction_setup Incubate membranes with test compounds and reaction buffer prep_membranes->reaction_setup prep_compounds Prepare serial dilutions of This compound analogs prep_compounds->reaction_setup reaction_initiate Initiate reaction by warming to 37°C reaction_setup->reaction_initiate reaction_stop Stop reaction after a defined time (e.g., 1-4 hours) reaction_initiate->reaction_stop detection_elisa Quantify Aβ40 and Aβ42 levels using specific ELISA or MSD assays reaction_stop->detection_elisa analysis Calculate IC50/EC50 values and Aβ42/Aβ40 ratio detection_elisa->analysis

Caption: Workflow for the in vitro γ-secretase activity assay.

Detailed Protocol: In Vitro γ-Secretase Assay
  • Preparation of γ-Secretase-Enriched Membranes:

    • Culture HEK293 cells stably overexpressing the C99 fragment of APP.

    • Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Lyse the cells using a Dounce homogenizer or sonication.

    • Perform a series of centrifugations to pellet and wash the membrane fraction. The final pellet, rich in microsomal membranes containing γ-secretase and its substrate, is resuspended in a suitable buffer and stored at -80°C.

  • Compound Preparation:

    • Dissolve test compounds, including analogs of this compound, in 100% DMSO to create high-concentration stock solutions.

    • Perform serial dilutions in a reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Enzymatic Reaction:

    • In a 96-well plate, combine the prepared membranes, test compounds, and a reaction buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, with protease inhibitors).

    • Include appropriate controls: a known γ-secretase inhibitor (e.g., Semagacestat) as a positive control and a vehicle (DMSO) control.

    • Incubate the plate at 37°C for 1-4 hours to allow for the enzymatic cleavage of C99.

  • Detection of Aβ Peptides:

    • Terminate the reaction by adding a denaturing agent or by freezing the plate.

    • Quantify the levels of Aβ40 and Aβ42 in each well using commercially available sandwich ELISA kits or MSD assays, following the manufacturer's instructions.[1] These assays provide high sensitivity and specificity for each peptide.

Data Analysis and Interpretation

The primary endpoints of this assay are the concentrations of Aβ40 and Aβ42. For each test compound, calculate the percentage of inhibition or modulation relative to the vehicle control. Plot the dose-response curves to determine the IC50 (for inhibitors) or EC50 (for modulators) values. A key parameter to assess is the Aβ42/Aβ40 ratio. A desirable GSM will decrease this ratio, indicating a shift in cleavage preference towards the production of the less amyloidogenic Aβ40.

ParameterDescriptionExample Data (Hypothetical)
Aβ40 IC50 Concentration of compound that inhibits 50% of Aβ40 production.> 10 µM
Aβ42 IC50 Concentration of compound that inhibits 50% of Aβ42 production.0.5 µM
Aβ42/Aβ40 Ratio The ratio of Aβ42 to Aβ40 production at a given compound concentration.Decreases with increasing compound concentration.

Section 2: Cell-Based Assays for Assessing Cellular Potency and Selectivity

While in vitro assays confirm direct enzyme modulation, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays assess the compound's ability to cross the cell membrane, engage the target in a cellular environment, and provide an initial assessment of cytotoxicity.

Principle of the Assay

This assay measures the modulation of Aβ peptide secretion from cultured cells that endogenously or exogenously express APP. The levels of Aβ40 and Aβ42 in the conditioned media are quantified following treatment with the test compounds.

Experimental Workflow: Cell-Based Aβ Modulation Assay

G cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis cell_seeding Seed SH-SY5Y or HEK293-APP cells in 96-well plates cell_treatment Treat cells with serial dilutions of test compounds for 24-48 hours cell_seeding->cell_treatment collect_media Collect conditioned media for Aβ analysis cell_treatment->collect_media collect_lysate Lyse cells to assess cytotoxicity (e.g., LDH or MTS assay) cell_treatment->collect_lysate quantify_abeta Measure Aβ40 and Aβ42 levels in media via ELISA/MSD collect_media->quantify_abeta assess_toxicity Measure cell viability collect_lysate->assess_toxicity calculate_potency Determine cellular IC50/EC50 values quantify_abeta->calculate_potency assess_toxicity->calculate_potency

Caption: Workflow for the cell-based Aβ modulation assay.

Detailed Protocol: Cell-Based Aβ Modulation Assay
  • Cell Culture and Plating:

    • Use a suitable cell line, such as SH-SY5Y neuroblastoma cells (which endogenously express APP) or HEK293 cells stably expressing a human APP isoform (e.g., APP695).

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Replace the existing media with the media containing the test compounds. Include vehicle (DMSO) and positive controls.

    • Incubate the cells for 24-48 hours.

  • Sample Collection and Processing:

    • Carefully collect the conditioned media from each well for Aβ analysis.

    • Perform a cell viability assay on the remaining cells using a standard method like the MTS assay or by measuring lactate dehydrogenase (LDH) release into the media to assess cytotoxicity.

  • Aβ Quantification:

    • Quantify Aβ40 and Aβ42 levels in the collected media using ELISA or MSD as described in the in vitro protocol.

Data Analysis and Interpretation

Calculate the cellular IC50/EC50 values for the modulation of Aβ40 and Aβ42 production. It is critical to correlate these values with the cytotoxicity data. An ideal compound will show potent modulation of Aβ production at concentrations well below those that cause cell death. The selectivity index (SI) can be calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A high SI is desirable.

ParameterDescriptionExample Data (Hypothetical)
Cellular Aβ42 EC50 Concentration for 50% reduction of secreted Aβ42.0.8 µM
CC50 (Cytotoxicity) Concentration causing 50% cell death.> 25 µM
Selectivity Index (SI) CC50 / Cellular Aβ42 EC50> 30

Section 3: Notch Selectivity Assay

A critical step in the development of safe γ-secretase modulators is to ensure they do not significantly inhibit the processing of Notch, a key substrate of γ-secretase involved in vital cellular signaling pathways.

Principle of the Assay

A reporter gene assay is commonly used to assess Notch signaling. In this system, cells are engineered to express a modified Notch receptor that, upon cleavage by γ-secretase, releases an intracellular domain (NICD). The NICD then translocates to the nucleus and activates the transcription of a reporter gene, such as luciferase. Inhibition of γ-secretase activity on Notch results in a decreased reporter signal.

Experimental Workflow: Notch Reporter Gene Assay

G cell_prep Seed cells stably expressing a Notch-luciferase reporter construct compound_treatment Treat cells with test compounds cell_prep->compound_treatment incubation Incubate for 18-24 hours compound_treatment->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_assay Add luciferase substrate and measure luminescence cell_lysis->luciferase_assay data_analysis Calculate IC50 for Notch inhibition luciferase_assay->data_analysis

Caption: Workflow for the Notch reporter gene assay.

Detailed Protocol: Notch Reporter Gene Assay
  • Cell Line:

    • Utilize a cell line (e.g., U2OS or HEK293) that has been stably transfected with a constitutively active form of the Notch1 receptor (NΔE) and a luciferase reporter gene under the control of a promoter responsive to NICD, such as the RBP-J promoter.[7]

  • Assay Procedure:

    • Plate the reporter cells in a 96-well plate.

    • Treat the cells with a range of concentrations of the test compounds.

    • Include a known γ-secretase inhibitor as a positive control for Notch inhibition.

    • Incubate for 18-24 hours.

  • Luminescence Measurement:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

Data Analysis and Interpretation

Calculate the IC50 value for the inhibition of the Notch signaling pathway. This value should be compared to the EC50 for Aβ42 modulation from the cellular assay. A desirable GSM will have a large selectivity window, with a Notch IC50 that is significantly higher (ideally >100-fold) than its Aβ42 EC50.

Conclusion

The suite of assays described in these application notes provides a comprehensive framework for the discovery and characterization of novel γ-secretase modulators based on the this compound scaffold. By systematically progressing compounds through in vitro activity screens, cell-based potency and cytotoxicity assessments, and Notch selectivity profiling, researchers can effectively identify promising candidates for further preclinical development in the pursuit of a disease-modifying therapy for Alzheimer's disease.

References

  • Alzheimer's Research UK Oxford Drug Discovery Institute. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. Drug Target Review. [Link]

  • Bitan, G., et al. (2025). An Indicator Cell Assay-based Multivariate Blood Test for Early Detection of Alzheimer's Disease. medRxiv. [Link]

  • Meisl, G., et al. (2017). A protocol for quantitative analysis of murine and human amyloid-β 1-40 and 1-42. Journal of Neuroscience Methods. [Link]

  • Figurski, M., et al. (2012). Improved protocol for measurement of plasma β-amyloid in longitudinal evaluation of Alzheimer's Disease Neuroimaging Initiative study patients. Alzheimer's & Dementia. [Link]

  • Kaneko, N., et al. (2024). The appropriate sample-handling procedure for measuring the plasma β-amyloid level using a fully automated immunoassay. Scientific Reports. [Link]

  • Chakraborty, R., et al. (2025). Cell culture research in aging and Alzheimer's disease: The strategic use/reuse of untreated controls and savings people's tax dollars. Ageing Research Reviews. [Link]

  • Kim, J., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments. [Link]

  • Neurofit. (n.d.). Cellular model of Alzheimer's disease - BACE inhibitor screening assay. Neurofit. [Link]

  • Creative Bioarray. (n.d.). γ-Secretase Activity Assay. Creative Bioarray. [Link]

  • Bobkova, N. V., et al. (2017). Development of molecular tools for diagnosis of Alzheimer's disease that are based on detection of amyloidogenic proteins. Biochemistry (Moscow). [Link]

  • Wikipedia. (n.d.). Amyloid beta. Wikipedia. [Link]

  • Li, Y. M., et al. (2001). Biochemical Characterization of the γ-Secretase Activity That Produces β-Amyloid Peptides. Biochemistry. [Link]

  • Izco, M., et al. (2014). Optimized Protocol for Amyloid-β Extraction from the Brain. Journal of Alzheimer's Disease. [Link]

  • SATO, C., et al. (2003). A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. Journal of Neurochemistry. [Link]

Sources

Sourcing and Qualification of Analytical Reference Standards for 3-(2,4-Difluorophenyl)butanoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their impurities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on sourcing, qualifying, and utilizing analytical reference standards for the compound 3-(2,4-Difluorophenyl)butanoic acid. This compound, a key structural motif in various chemical entities, demands rigorous analytical control to ensure the safety and efficacy of potential drug candidates.

This document will navigate the critical steps from supplier selection to the establishment of a fully qualified in-house secondary reference standard, in alignment with international regulatory expectations.[1][2] The protocols and methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated analytical data.

Sourcing and Initial Evaluation of Candidate Material

The foundation of a reliable reference standard is the quality of the starting material. Sourcing should be a strategic process, focusing on suppliers with a strong reputation for quality management and transparency.

Supplier Selection Criteria

When selecting a supplier for this compound, it is crucial to consider the following:

  • Good Manufacturing Practice (GMP) Compliance: Whenever possible, source material from a GMP-compliant facility. This provides a higher level of assurance regarding the material's synthesis and control.[2]

  • Certificate of Analysis (CoA): The supplier should provide a comprehensive, lot-specific CoA that details the analytical methods used for characterization and the corresponding results. This document is the first checkpoint for the material's suitability.

  • Transparency of Synthesis: While a full synthetic route may be proprietary, a reputable supplier should be able to provide information on the potential for process-related impurities.

Potential Commercial Suppliers:

  • Dana Bioscience[3]

  • Matrix Scientific[4]

  • Pharmaffiliates[5]

  • Veeprho Life Sciences[6]

Note: This is not an exhaustive list and a thorough evaluation of any supplier is recommended.

Initial Assessment of the Candidate Material

Upon receipt of the candidate material, a preliminary assessment is necessary to confirm its identity and approximate purity before proceeding with a full qualification protocol. This typically involves:

  • Visual Inspection: Check for uniform appearance and the absence of foreign particulate matter.

  • Solubility Studies: Determine suitable solvents for analytical testing.

  • Preliminary Spectroscopic Analysis: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can provide a rapid identity confirmation by comparing the obtained spectrum with the expected structure.

Qualification of a Secondary Reference Standard

Once a suitable candidate material is obtained, a comprehensive qualification process must be undertaken to establish it as a secondary reference standard. This process involves unequivocally confirming its identity, determining its purity with a high degree of accuracy, and assessing its stability over time. The qualification should be guided by a pre-approved protocol.[7][8]

The following workflow outlines the key stages in the qualification of a this compound reference standard.

Reference_Standard_Qualification_Workflow Figure 1: Reference Standard Qualification Workflow cluster_Sourcing Sourcing & Initial Assessment cluster_Qualification Full Qualification cluster_Finalization Documentation & Stability S1 Supplier Selection S2 Receipt of Candidate Material & CoA S1->S2 S3 Initial Evaluation (Visual, Solubility, FTIR) S2->S3 Q1 Identity Confirmation (NMR, MS) S3->Q1 Proceed if initial checks pass Q2 Purity Determination (HPLC, GC, DSC) Q1->Q2 Q3 Assay (Potency) Calculation Q2->Q3 F1 Stability Studies Q3->F1 F2 Issuance of Internal CoA F1->F2 F3 Ongoing Monitoring F2->F3 GC_MS_Workflow Figure 2: GC-MS Derivatization and Analysis Workflow A Weigh ~1 mg of This compound B Add 100 µL of Acetonitrile and 100 µL of BSTFA with 1% TMCS A->B C Vortex and heat at 70°C for 30 min B->C D Cool to room temperature C->D E Inject 1 µL into GC-MS D->E

Sources

Chiral HPLC methods for separating 3-(2,4-Difluorophenyl)butanoic acid stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Chiral HPLC Methods for Separating 3-(2,4-Difluorophenyl)butanoic Acid Stereoisomers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical composition of pharmacologically active molecules is a critical determinant of their efficacy and safety. This compound possesses a single chiral center, resulting in two enantiomers whose distinct biological activities necessitate a robust and reliable analytical method for their separation and quantification. This document provides a comprehensive guide to developing and implementing chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose. We detail two distinct protocols utilizing polysaccharide-based chiral stationary phases (CSPs) under Normal Phase (NP) and Reversed-Phase (RP) conditions, respectively. The underlying principles of method selection, the critical role of mobile phase modifiers, and step-by-step protocols are presented to empower researchers to achieve baseline separation of the (R)- and (S)-enantiomers.

Introduction: The Imperative of Chiral Separation

In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs to ensure their quality and safety. This compound, a compound of interest in medicinal chemistry, requires precise enantiomeric purity assessment. Direct separation using chiral stationary phases (CSPs) in HPLC is the most prevalent and effective technique for this analysis.[3]

This guide focuses on polysaccharide-based CSPs, which are renowned for their broad enantiorecognition capabilities across a wide range of compound classes, including carboxylic acids.[1][4] We will explore method development strategies that leverage the unique selectivities of these phases in both normal and reversed-phase modes.

Principle of Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, achieve enantiomeric separation through a combination of stereoselective interactions.[5] These include:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte (like the carboxylic acid and carbonyl oxygen) and the carbamate groups on the CSP.

  • π-π Interactions: Stacking between the aromatic (difluorophenyl) ring of the analyte and the phenyl groups of the CSP.

  • Dipole-Dipole Interactions: Occurring between polar bonds in the analyte and the CSP.

  • Steric Hindrance: The overall three-dimensional fit of the enantiomer into the chiral grooves or cavities of the polysaccharide polymer.

The combination and strength of these interactions form transient diastereomeric complexes between each enantiomer and the CSP. A difference in the stability of these complexes leads to differential retention times and, consequently, chromatographic separation.[5][6]

Method Development Strategy: A Rationale-Driven Approach

A successful chiral separation is rarely achieved by chance. It is the result of a logical screening process based on the analyte's structure and the principles of chromatography.

Choosing the Chiral Stationary Phase (CSP)

For acidic compounds like this compound, polysaccharide-based CSPs are an excellent starting point. Immobilized phases (e.g., CHIRALPAK® IA, IB, IC) are particularly advantageous as they offer enhanced robustness and are compatible with a wider range of solvents compared to their coated counterparts.[7][8] This allows for greater flexibility during method development.

  • CHIRALPAK® IC (Amylose tris(3,5-dichlorophenylcarbamate)) is often a strong candidate for aromatic acids and is selected for the protocols herein.

Selecting the Chromatographic Mode: Normal Phase vs. Reversed-Phase

The choice between Normal Phase (NP) and Reversed-Phase (RP) chromatography depends on analyte solubility and the desired selectivity.[9][10] Screening in both modes is highly recommended as they offer complementary separation mechanisms.[11]

  • Normal Phase (NP): Utilizes a non-polar mobile phase (e.g., Hexane/Heptane) with a polar modifier (e.g., an alcohol). NP often provides excellent selectivity for chiral separations.[10]

  • Reversed-Phase (RP): Employs a polar mobile phase (e.g., Water/Acetonitrile/Methanol). RP is advantageous for its compatibility with aqueous samples and LC-MS applications.[9][12]

The Critical Role of the Acidic Modifier

For acidic analytes, the addition of a small percentage of a strong acid, typically Trifluoroacetic Acid (TFA), to the mobile phase is crucial.[11][13] The acidic modifier serves two primary functions:

  • Suppresses Ionization: It protonates the carboxylic acid group of the analyte, ensuring it is in a consistent, neutral state. This prevents ionic interactions with the stationary phase, leading to sharper, more symmetrical peaks.

  • Improves Interactions: By neutralizing the analyte, it enhances the non-ionic interactions (hydrogen bonding, π-π stacking) that are essential for chiral recognition on polysaccharide CSPs.

The concentration of the modifier is a key parameter for optimization, typically starting at 0.1% (v/v).[13][14]

Experimental Protocols

Instrumentation and General Preparation
  • HPLC System: A standard HPLC or UHPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Detector Wavelength: 254 nm, or scan for the absorbance maximum of the analyte.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in a suitable solvent (e.g., mobile phase or an alcohol like ethanol).

    • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.[7]

Protocol 1: Normal-Phase (NP) Separation

This protocol leverages the high selectivity often observed in normal-phase mode for chiral separations.

Methodology Workflow: Normal Phase

cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Normal Phase) cluster_data Data Analysis prep1 Dissolve Racemate (1 mg/mL in EtOH) prep2 Dilute to 0.1 mg/mL with Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample (5 µL) prep3->hplc1 hplc2 Isocratic Elution Hexane/IPA/TFA hplc1->hplc2 hplc3 Detection (UV @ 254 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Resolution (Rs) data1->data2

Caption: Workflow for Normal-Phase Chiral HPLC Analysis.

Step-by-Step Protocol:

  • Column: CHIRALPAK® IC, 5 µm, 4.6 x 250 mm (or equivalent amylose tris(3,5-dichlorophenylcarbamate) CSP).

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

    • Expert Tip: The ratio of hexane to alcohol is the primary driver of retention. To decrease retention time, increase the percentage of IPA. To increase retention and potentially improve resolution, decrease the percentage of IPA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and record the chromatogram.

Protocol 2: Reversed-Phase (RP) Separation

This protocol provides an alternative using common reversed-phase solvents, which can be advantageous for sample solubility and LC-MS compatibility.

Methodology Workflow: Reversed Phase

cluster_prep_rp Sample Preparation cluster_hplc_rp HPLC Analysis (Reversed Phase) cluster_data_rp Data Analysis prep1_rp Dissolve Racemate (1 mg/mL in MeOH) prep2_rp Dilute to 0.1 mg/mL with Mobile Phase prep1_rp->prep2_rp prep3_rp Filter (0.45 µm) prep2_rp->prep3_rp hplc1_rp Inject Sample (5 µL) prep3_rp->hplc1_rp hplc2_rp Isocratic Elution ACN/H₂O/TFA hplc1_rp->hplc2_rp hplc3_rp Detection (UV @ 254 nm) hplc2_rp->hplc3_rp data1_rp Integrate Peaks hplc3_rp->data1_rp data2_rp Calculate Resolution (Rs) data1_rp->data2_rp

Caption: Workflow for Reversed-Phase Chiral HPLC Analysis.

Step-by-Step Protocol:

  • Column: CHIRALPAK® IC-3 (3 µm) or IC (5 µm), 4.6 x 150 mm (or equivalent immobilized amylose CSP).

  • Mobile Phase: Acetonitrile (ACN) / Water / Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v).

    • Expert Tip: In reversed-phase, the organic modifier (ACN or Methanol) is the strong eluting solvent. To decrease retention time, increase the ACN percentage. The elution power of organic modifiers is generally ACN > EtOH > MeOH.[15]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Equilibration: Ensure the column is properly equilibrated with the aqueous-organic mobile phase for at least 30 minutes.

  • Analysis: Inject the prepared sample and record the chromatogram.

Results and Discussion: Expected Outcomes

The protocols described are designed to provide a strong starting point for the separation of this compound enantiomers. Baseline resolution (Resolution, Rs ≥ 1.5) is the target for accurate quantification.

Table 1: Summary of Starting Chromatographic Conditions and Expected Performance

ParameterProtocol 1: Normal PhaseProtocol 2: Reversed-Phase
Chiral Column CHIRALPAK® IC, 5 µm, 4.6x250 mmCHIRALPAK® IC-3, 3 µm, 4.6x150 mm
Mobile Phase Hexane/IPA/TFA (80:20:0.1)ACN/Water/TFA (60:40:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C
Expected Retention Moderate to highModerate
Expected Resolution (Rs) > 1.5> 1.5
Key Advantage High selectivity potentialAqueous sample compatibility

Optimization Insights:

  • Poor Resolution: If resolution is insufficient, first try decreasing the amount of the strong solvent (IPA in NP, ACN in RP) in 5% increments. Lowering the column temperature can also sometimes increase resolution.

  • Peak Tailing: If peak tailing is observed, ensure the TFA concentration is sufficient (try increasing to 0.2%). Tailing can also indicate extracolumn dead volume or a contaminated guard column.

  • Elution Order: The elution order of the enantiomers may be inverted between the normal-phase and reversed-phase methods, reflecting the different interaction mechanisms at play.

Conclusion

The successful chiral separation of this compound is readily achievable using immobilized polysaccharide-based chiral stationary phases. By systematically applying the principles of method development and utilizing the detailed Normal Phase and Reversed-Phase protocols provided, researchers can establish a robust, reliable, and transferable HPLC method. These methods are essential for ensuring the stereochemical purity of drug candidates and intermediates, thereby supporting the advancement of safe and effective pharmaceuticals.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC Columns. Retrieved from [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Instruction Manual for CHIRALCEL® OJ-H Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns - HPLC. Retrieved from [Link]

  • Orochem Technologies Inc. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube. Retrieved from [Link]

  • Chiral Technologies. (2013). Chiralcel OD H OJ H Manual. Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® Reversed-Phase Columns. Retrieved from [Link]

  • PharmaGuru. (2025). Reverse Phase And Normal Phase HPLC: Why Reverse Phase Is More Common. Retrieved from [Link]

  • Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChromTech. (n.d.). Chiral Application Handbook. Retrieved from [Link]

  • Chromatography Forum. (2007). HPLC Chiral Separation by Reversed-Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the concentration of acid modifier, TFA, on chiral separation.... Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • HPLC T. (n.d.). Chiralcel-OD-H-OJ-H_Manual.pdf. Retrieved from [Link]

  • HPLC-MART. (n.d.). CHIRALCEL OJ-H - Daicel - Normal-Phase. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Zaggout, F., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • ChromTech. (n.d.). ChromTech Chiral HPLC Columns. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Identifying common impurities in the synthesis of 3-(2,4-Difluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,4-Difluorophenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this key chemical intermediate. Our focus is on providing practical, experience-driven advice to ensure the highest purity of your final product.

Introduction: The Synthetic Landscape

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its synthesis, while conceptually straightforward, can be prone to the formation of several process-related impurities. Understanding the reaction mechanism and potential side reactions is paramount to controlling the purity of the final compound. This guide will address the most frequently encountered issues in a question-and-answer format, providing both diagnostic and remedial strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Starting Materials and Reagent-Related Impurities

Question 1: I am observing a significant amount of an unknown impurity with a similar retention time to my starting material, 1,3-difluorobenzene. What could this be?

This is a common issue, particularly if your synthesis involves a Friedel-Crafts acylation or a similar electrophilic aromatic substitution. The likely culprit is an isomeric impurity.

  • Causality: The directing effects of the two fluorine atoms on the benzene ring in 1,3-difluorobenzene strongly favor substitution at the 4-position. However, under certain conditions (e.g., high temperatures, prolonged reaction times, or a highly active catalyst), you can get a small amount of substitution at the 2-position, leading to the formation of 2-(2,4-Difluorophenyl)butanoic acid. This isomer can be difficult to separate due to its similar polarity to the desired product.

  • Troubleshooting & Validation:

    • Reaction Condition Optimization: Lowering the reaction temperature and reducing the reaction time can help to minimize the formation of the kinetic product (2-isomer).

    • Catalyst Choice: The type and amount of Lewis acid catalyst can significantly influence the regioselectivity of the reaction. Experiment with milder catalysts or stoichiometric amounts to control the reaction.

    • Analytical Confirmation: Use a combination of HPLC with a high-resolution column and ¹H NMR spectroscopy to confirm the presence of the isomer. The aromatic region of the ¹H NMR spectrum will show a different splitting pattern for the 2-substituted isomer compared to the 4-substituted product.

Question 2: My final product has a persistent yellow tint, even after initial purification. What is the likely cause?

A yellow tint often indicates the presence of colored impurities, which can arise from several sources.

  • Causality:

    • Reagent Decomposition: Some reagents, particularly organometallic reagents or certain catalysts, can decompose over time to form colored byproducts.

    • Oxidation: The aromatic ring or other parts of the molecule may be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods.

    • Residual Catalyst: Incomplete removal of the reaction catalyst can sometimes lead to coloration.

  • Troubleshooting & Validation:

    • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Reagent Quality: Use freshly opened or properly stored reagents.

    • Aqueous Work-up: A thorough aqueous work-up, potentially with a mild reducing agent like sodium bisulfite, can help to remove some colored impurities.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can be effective in adsorbing colored impurities. Filter the mixture through celite to remove the carbon before proceeding with recrystallization or chromatography.

Section 2: Process-Related Impurities and Side Reactions

Question 3: My reaction seems to be incomplete, and I have a significant amount of unreacted starting material. What are the common reasons for this?

Incomplete conversion is a frequent challenge. The root cause can often be traced back to reaction kinetics or reagent deactivation.

  • Causality:

    • Insufficient Reagent: The stoichiometry of your reagents might be off, or one of the reagents may have degraded upon storage.

    • Poor Solubility: If your starting materials or reagents are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvent, or it may simply not be active enough for the transformation.

    • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

  • Troubleshooting & Validation:

    • Reagent Titration: If using organometallic reagents, titrate them before use to determine their exact concentration.

    • Solvent Screening: Experiment with different solvents to ensure all components are adequately solubilized.

    • Catalyst Loading: Try increasing the catalyst loading or using a more active catalyst.

    • Temperature Study: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.

Question 4: I've identified a byproduct that appears to be a dimer of my desired product. How can this be formed?

Dimerization can occur through various mechanisms, often involving reactive intermediates.

  • Causality: Under certain conditions, especially with strong bases or acids, the enolate or a carbocation intermediate of the butanoic acid chain could potentially react with another molecule of the product or starting material.

  • Troubleshooting & Validation:

    • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reagents, particularly the base or acid used.

    • Addition Rate: A slow, controlled addition of reagents can help to maintain a low concentration of reactive intermediates, thus minimizing dimerization.

    • Temperature Control: Lowering the reaction temperature can often suppress side reactions like dimerization.

Section 3: Purification and Final Product Quality

Question 5: I'm struggling to remove a closely related impurity with similar polarity during column chromatography. What are my options?

Co-elution of impurities is a common frustration in purification.

  • Causality: Impurities with very similar structures and functional groups to the desired product will have similar affinities for the stationary and mobile phases, making them difficult to separate by standard chromatography.

  • Troubleshooting & Validation:

    • Recrystallization: This is often the most effective method for removing closely related impurities. A systematic solvent screening is recommended to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

    • Chromatography Optimization:

      • Gradient Elution: A shallow gradient of the mobile phase can improve resolution.

      • Different Stationary Phase: Consider using a different type of stationary phase (e.g., a different bonded phase for HPLC or a different type of silica for column chromatography).

    • Dervatization: In some cases, it may be possible to selectively react the impurity to form a derivative with significantly different polarity, making it easier to separate. This is a more advanced technique and should be approached with caution.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its impurities.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Benchtop Recrystallization
  • Solvent Selection: In a small vial, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., toluene, heptane, or a mixture).

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the vial with a glass rod or adding a seed crystal.

  • Further Cooling: If necessary, cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizing Impurity Formation

Impurity_Formation cluster_reactants Starting Materials & Reagents cluster_reaction Reaction Step cluster_products Products & Impurities 1,3-Difluorobenzene 1,3-Difluorobenzene Reaction_Mixture Main Reaction 1,3-Difluorobenzene->Reaction_Mixture Butanoic_Acid_Derivative Butanoic Acid Derivative/Precursor Butanoic_Acid_Derivative->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Desired_Product This compound Reaction_Mixture->Desired_Product Isomeric_Impurity Isomeric Impurity (e.g., 2-substituted) Reaction_Mixture->Isomeric_Impurity High Temp/ Excess Catalyst Unreacted_SM Unreacted Starting Materials Reaction_Mixture->Unreacted_SM Incomplete Reaction Side_Products Side Reaction Products Reaction_Mixture->Side_Products Side Reactions

Caption: Workflow of impurity formation during synthesis.

Troubleshooting Logic

Troubleshooting_Workflow cluster_analysis Analysis Phase cluster_investigation Investigation Phase cluster_action Action Phase start Problem Identified (e.g., Low Purity by HPLC) id_impurity Identify Impurity (LC-MS, NMR) start->id_impurity quantify_impurity Quantify Impurity (HPLC with Std.) id_impurity->quantify_impurity is_sm Is it a Starting Material? quantify_impurity->is_sm is_isomer Is it an Isomer? is_sm->is_isomer No check_reagents Check Reagent Purity & Stoichiometry is_sm->check_reagents Yes is_byproduct Is it a Byproduct? is_isomer->is_byproduct No optimize_reaction Optimize Reaction (Temp, Time, Stoichiometry) is_isomer->optimize_reaction Yes is_byproduct->optimize_reaction Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) is_byproduct->optimize_purification No (Removal Focus) check_reagents->optimize_reaction

Caption: A logical workflow for troubleshooting impurities.

References

  • Synthesis of this compound as an intermediate for Anandron.Available at: Custom synthesis providers and chemical catalogs. (Note: Specific journal references for the direct synthesis are often found within patents for the final drug products. A general search on chemical supplier websites like Sigma-Aldrich or Fisher Scientific can provide basic synthesis schemes.)
  • Friedel-Crafts and Related Reactions.In Organic Chemistry; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press: Oxford, 2012. (A foundational organic chemistry textbook is an excellent resource for understanding the mechanisms of key reactions and potential side reactions.)
  • Purification of Laboratory Chemicals, 8th Edition.Armarego, W. L. F.; Chai, C. L. L. Butterworth-Heinemann, 2017.

Addressing stability and degradation issues of 3-(2,4-Difluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2,4-Difluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. By understanding the potential liabilities of this molecule, you can ensure the integrity of your results and the robustness of your formulations.

Introduction to the Stability of this compound

This compound is a substituted carboxylic acid. Its stability is primarily influenced by the reactivity of the butanoic acid moiety and the electronic effects of the difluorophenyl group. While the carbon-fluorine bonds are exceptionally stable, the overall molecule can be susceptible to degradation under certain experimental and storage conditions.[1] This guide provides a proactive approach to mitigating these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: General Handling and Storage

Question: What are the optimal conditions for storing this compound to ensure its long-term stability?

Answer: Proper storage is the first line of defense against degradation. For solid this compound, we recommend the following:

  • Temperature: Store in a cool, dry place, ideally between 2-8°C.[2] Avoid repeated freeze-thaw cycles if stored in a freezer.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark cabinet.

  • Container: Use tightly sealed containers to prevent moisture absorption.[3][4]

For solutions, it is crucial to use a suitable solvent and prepare them fresh whenever possible. If storage of a solution is necessary, it should be for the shortest duration possible under the conditions listed above.

FAQ 2: Solution Stability and Solvent Selection

Question: I've observed a decrease in the concentration of my this compound stock solution over time. What could be the cause and how can I prevent this?

Answer: A decrease in concentration in solution can be due to either degradation or physical adsorption to the container. The choice of solvent is critical for stability.

Causality:

  • Esterification: In alcohol-based solvents (e.g., methanol, ethanol), carboxylic acids can undergo esterification, especially if acidic catalysts are present or under prolonged storage. This reaction forms the corresponding methyl or ethyl ester, reducing the concentration of the parent acid. Studies on similar perfluoroalkyl carboxylic acids have shown ester formation in methanol solutions over time.[5]

  • Solvent-Induced Degradation: Reactive impurities in the solvent (e.g., peroxides in aged ethers like THF or dioxane) can initiate degradation.

  • pH Effects: The pH of the solution can significantly impact stability. Extreme pH values can catalyze hydrolysis of any potential ester impurities or promote other degradation pathways.

Troubleshooting Protocol:

  • Solvent Selection:

    • Prioritize aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) for stock solutions.

    • If an alcohol-based solvent is necessary for your experiment, prepare the solution fresh and use it immediately. .

  • Solvent Quality:

    • Use high-purity, HPLC-grade, or anhydrous solvents.

    • Check for and remove peroxides from ether solvents before use.

  • pH Control:

    • If working in aqueous media, buffer the solution to a pH where the compound is most stable, typically in the slightly acidic to neutral range (pH 4-7).

  • Storage of Solutions:

    • If short-term storage is unavoidable, store aliquots at ≤ -20°C to slow down potential reactions.

Data Summary: Recommended Solvents for Stock Solutions

SolventSuitabilityRationale
Acetonitrile (ACN)Excellent Aprotic, polar, and generally inert.
Dimethyl Sulfoxide (DMSO)Good Aprotic and a good solubilizer, but can be hygroscopic.
N,N-Dimethylformamide (DMF)Good Aprotic, but can be prone to degradation itself over time.
Methanol / EthanolUse with Caution Prone to esterification with the carboxylic acid. Prepare fresh.[5]
Water (buffered)Fair Stability is highly pH-dependent. Use buffered solutions.
FAQ 3: Forced Degradation and Identification of Degradants

Question: I need to perform a forced degradation study. What conditions should I use, and what are the likely degradation pathways for this compound?

Answer: Forced degradation (stress testing) is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8][9] For this compound, the primary stress points will be the carboxylic acid group and the potential for reactions on the phenyl ring or aliphatic chain.

Likely Degradation Pathways:

  • Oxidative Degradation: The benzylic position (the carbon atom adjacent to the phenyl ring) is susceptible to oxidation. This could lead to the formation of a ketone or hydroxylation of the phenyl ring.

  • Decarboxylation: Under thermal stress, particularly at elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of CO2 and formation of 1-(2,4-difluorophenyl)propane.

  • Photolytic Degradation: Aromatic systems can be susceptible to photolytic reactions, potentially involving radical mechanisms that could lead to dimerization or other complex products.[7]

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Purity Purity Assessment (HPLC-UV) Acid->Purity Monitor Degradation Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Purity Monitor Degradation Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Purity Monitor Degradation Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->Purity Monitor Degradation Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->Purity Monitor Degradation LCMS LC-MS/MS Analysis Structure Structure Elucidation (HRMS, NMR) LCMS->Structure Identify Unknowns Purity->LCMS Characterize Degradants Parent This compound (in solution/solid) Parent->Acid Expose Parent->Base Expose Parent->Oxidation Expose Parent->Thermal Expose Parent->Photolytic Expose

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Protocol:

  • Prepare Samples: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., ACN:water).

  • Apply Stress Conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate solutions and solid material at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the sample to light according to ICH Q1B guidelines.

  • Monitor Degradation: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize if necessary, and analyze by HPLC-UV to assess the percentage of degradation. Aim for 5-20% degradation to avoid secondary degradation.[9]

  • Characterize Degradants: Use a stability-indicating LC-MS/MS method to separate the parent compound from its degradation products.[10][11][12] High-resolution mass spectrometry (HRMS) and NMR can be used to elucidate the structures of significant degradants.

FAQ 4: Analytical Method Issues

Question: My HPLC analysis shows multiple peaks even in a freshly prepared sample. Are these impurities or on-column degradation?

Answer: Distinguishing between pre-existing impurities and analytical artifacts is crucial.

Causality:

  • Synthesis Impurities: The initial synthesis may have produced related substances or isomers that are carried through.

  • On-Column Degradation: The stationary phase of the HPLC column (especially if it has exposed silica) or the mobile phase composition can induce degradation. For example, a highly acidic mobile phase could promote certain reactions.

  • In-Source Fragmentation (for LC-MS): The conditions in the mass spectrometer's ion source can sometimes cause the molecule to fragment, which might be mistaken for a degradation product.

Troubleshooting Flowchart:

Analytical_Troubleshooting Start Multiple Peaks Observed in HPLC ChangeColumn Analyze on a Different Column Chemistry Start->ChangeColumn VaryMP Vary Mobile Phase (e.g., pH, organic modifier) Start->VaryMP InjectBlank Inject Solvent Blank After Sample Start->InjectBlank CheckMS Analyze by LC-MS (Vary Source Energy) Start->CheckMS CheckCarryover Is Peak Present in Blank? InjectBlank->CheckCarryover node1 Yes: Carryover Issue CheckCarryover->node1 node2 No: Proceed to other checks CheckCarryover->node2 CompareSpectra Do Peaks Have Same MS/MS Spectrum as Parent? CheckMS->CompareSpectra node3 Yes: In-source Fragmentation CompareSpectra->node3 node4 No: Likely a real impurity/degradant CompareSpectra->node4

Caption: Troubleshooting unexpected peaks in HPLC analysis.

Recommendations:

  • Orthogonal Methods: Use a different column (e.g., C18 vs. Phenyl-Hexyl) or a different analytical technique (e.g., GC-MS after derivatization) to confirm the presence of impurities.

  • Mobile Phase Optimization: Adjust the pH of the mobile phase to improve peak shape and stability. For carboxylic acids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to suppress ionization and achieve good chromatography.

  • System Suitability: Always run a solvent blank to check for carryover from previous injections.

References

  • Sariaslani, F. S., Sudmeier, J. L., & Focht, D. D. (1982). Degradation of 3-phenylbutyric acid by Pseudomonas sp. Journal of Bacteriology, 152(1), 411–421. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • US EPA. (2021). Analytical Method Summaries. [Link]

  • Jain, R. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Arranz, A., et al. (2005). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. [Link]

  • Smith, A., et al. (2020). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Breckland Scientific Supplies Ltd. (2018). Butanoic Acid - SAFETY DATA SHEET. [Link]

  • van der Veen, I., et al. (2021). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI. [Link]

  • Bangma, J. T., et al. (2022). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Chemosphere. [Link]

  • Deng, Y., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. Chemosphere. [Link]

  • de Nijs, R. F. A., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

  • McCord, J. P., et al. (2022). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Environmental Science & Technology Letters. [Link]

  • Patel, Y., & Shah, N. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • Watkins, E. B., et al. (2014). Improved stability and half-life of fluorinated phosphotriesterase using Rosetta. Chembiochem. [Link]

  • ResearchGate. (n.d.). Degradation Pathways. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. [Link]

  • Beaudry, R. M., et al. (2023). Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit and Implications Regarding Biosynthesis and Aroma Perception. Journal of the American Society for Horticultural Science. [Link]

  • Bangma, J. T., et al. (2023). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Chemosphere. [Link]

  • Yamashita, N., et al. (2010). Variation in Concentration of Perfluorooctanoic Acid in Methanol Solutions During Storage. Journal of Health Science. [Link]

  • Almac Group. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)butanoic acid. [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(2,4-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,4-Difluorophenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally similar compounds. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively in your laboratory work.

This document is structured as a series of frequently asked questions (FAQs) that directly address common failure points in the primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)
Section 1: Issues Related to Grignard Reagent-Based Syntheses

The formation of a carbon-carbon bond via a Grignard reagent is a cornerstone of organic synthesis, but it is highly sensitive to reaction conditions, especially when working with fluorinated aryl halides.

FAQ 1: My Grignard reaction won't initiate. The magnesium turnings remain unchanged after adding the aryl halide. What's wrong?

Possible Causes & Scientific Rationale:

The initiation of a Grignard reaction is a surface phenomenon that requires the magnesium metal to be free of its passivating oxide layer (MgO). Grignard reagents are also potent bases and will react with even trace amounts of acidic protons (like water) in a destructive acid-base reaction, which is significantly faster than the desired C-Mg bond formation.[1]

  • Presence of Moisture: Water in the glassware, solvent, or on the surface of the magnesium will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.

  • Passive Magnesium Oxide Layer: Magnesium readily oxidizes in air, forming a thin, unreactive layer of MgO that prevents the organic halide from accessing the metal surface.

  • Inhibited Electron Transfer: The solvent plays a crucial role in stabilizing the Grignard reagent. Ethers like THF or diethyl ether are essential as they coordinate to the magnesium, facilitating the reaction.[2]

Diagnostic & Troubleshooting Protocol:

  • Ensure Rigorously Anhydrous Conditions:

    • All glassware must be oven-dried at >120°C for several hours or flame-dried under a vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[2]

    • Use a freshly opened bottle of an anhydrous, inhibitor-free ether solvent (e.g., THF, diethyl ether). If the solvent is from a previously opened bottle, it should be dried over a suitable agent like sodium/benzophenone ketyl or molecular sieves.

  • Activate the Magnesium Surface:

    • Mechanical Activation: Before adding solvent, vigorously stir the magnesium turnings under an inert atmosphere for 15-20 minutes to physically break the oxide layer.

    • Chemical Activation: Add a small crystal of iodine (I₂).[2] The iodine will react with the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine should fade as the reaction initiates.

    • Entrainment: Add a small amount of a more reactive halide, such as 1,2-dibromoethane. It reacts to form ethylene gas and MgBr₂, which helps to clean and activate the magnesium surface.

  • Initiate with Heat and Concentrated Reagent:

    • Add only a small portion of the 2,4-difluorobromobenzene to the activated magnesium in a minimal amount of solvent.

    • Gently warm the flask with a heat gun until you observe bubbling or a slight cloudiness, indicating the reaction has started. Once initiated, the reaction is often exothermic and may sustain itself.[2] Do not reflux for extended periods initially, as this can promote side reactions.[2]

FAQ 2: The Grignard reaction started, but my overall yield is very low after carboxylation. What are the likely side reactions?

Possible Causes & Scientific Rationale:

Low yields are often attributable to side reactions that consume the Grignard reagent or the starting halide.

  • Wurtz Coupling: The Grignard reagent can act as a nucleophile and attack the C-Br bond of another molecule of the starting aryl halide. This results in the formation of a biaryl impurity (e.g., 2,2',4,4'-tetrafluorobiphenyl) and consumes two equivalents of your starting material for every molecule of byproduct formed.[1] This is a major side reaction, particularly if the local concentration of the aryl halide is too high.[2]

  • Proton Source Contamination: As mentioned in FAQ 1, any trace acidic protons will destroy the Grignard reagent, converting it to 1,3-difluorobenzene.

  • Inefficient Carboxylation: The reaction with carbon dioxide (CO₂) is also a surface-area-dependent reaction. Inefficient delivery of CO₂ or premature precipitation of the magnesium carboxylate salt can lead to incomplete reaction.

Optimization Protocol:

  • Minimize Wurtz Coupling:

    • Add the 2,4-difluorobromobenzene solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the reaction with magnesium over the already-formed Grignard reagent.

    • Ensure efficient stirring to quickly disperse the added halide.

  • Optimize the Carboxylation Step:

    • Cool the Grignard solution to a low temperature (e.g., 0°C or -78°C) before introducing CO₂ to minimize side reactions with the carboxylate product.

    • Use finely crushed dry ice (solid CO₂) rather than bubbling CO₂ gas to ensure a high concentration and large surface area for the reaction. Add the Grignard solution to a flask containing a large excess of crushed dry ice under an inert atmosphere.

    • Alternatively, bubble dry CO₂ gas vigorously through the solution.

Troubleshooting Flowchart for Grignard-Based Synthesis

Below is a generalized workflow for diagnosing a failed Grignard reaction.

Troubleshooting_Grignard start_node start_node decision_node decision_node process_node process_node success_node success_node fail_node fail_node start Low / No Product Yield check_initiation Did the reaction initiate? (Color change, exotherm) start->check_initiation troubleshoot_initiation Troubleshoot Initiation: 1. Verify anhydrous conditions 2. Activate Mg (Iodine, heat) 3. Check halide purity check_initiation->troubleshoot_initiation No analyze_mixture Analyze Crude Mixture (TLC, GC-MS, NMR) check_initiation->analyze_mixture Yes re_run Re-run Reaction troubleshoot_initiation->re_run Implement Fixes check_side_reactions Dominant Species? analyze_mixture->check_side_reactions Analysis Complete wurtz Wurtz Coupling Likely: - Slow down halide addition - Improve stirring check_side_reactions->wurtz Biaryl Impurity quenched Grignard Quenched: - Re-verify anhydrous setup - Check for acidic protons check_side_reactions->quenched Starting Arene starting_material Inefficient Carboxylation: - Use excess crushed dry ice - Check CO2 delivery check_side_reactions->starting_material Mainly Starting Material wurtz->re_run Implement Fixes quenched->re_run Implement Fixes starting_material->re_run Implement Fixes

Caption: General troubleshooting workflow for Grignard reactions.

Section 2: Issues Related to Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a robust transformation but can be sluggish or lead to undesired intermediates if not properly controlled.

FAQ 3: My nitrile hydrolysis reaction has stalled. I'm isolating the 3-(2,4-Difluorophenyl)butanamide instead of the carboxylic acid. How can I fix this?

Possible Causes & Scientific Rationale:

Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[3][4] The second step, hydrolysis of the amide, often requires more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentration) than the initial hydration of the nitrile.[5] Stalling at the amide stage is a very common issue.

Diagnostic & Troubleshooting Protocol:

  • Increase Reaction Severity: If you have isolated the amide, you can simply resubject it to the hydrolysis conditions but with increased intensity.

    • Acid-Catalyzed Hydrolysis: Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl, or use a mixture like TFA-H₂SO₄).[5] Increase the reaction temperature to a vigorous reflux and extend the reaction time. Monitor the reaction's progress by TLC until the amide spot has been completely consumed.[3]

    • Base-Catalyzed Hydrolysis: Use a higher concentration of base (e.g., 20-40% NaOH solution) and ensure the temperature is high enough for a steady reflux.

  • Compare Hydrolysis Conditions: The choice between acidic and alkaline hydrolysis can impact the ease of the reaction and the work-up procedure.

FeatureAcidic Hydrolysis (e.g., H₂SO₄/HCl, Heat)Alkaline Hydrolysis (e.g., NaOH, Heat)
Mechanism Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[3]Direct nucleophilic attack of hydroxide ion on the nitrile carbon.
Intermediate Amide.[3][4]Amide, which is then hydrolyzed to the carboxylate salt.
Final Product Carboxylic acid and an ammonium salt (e.g., NH₄Cl).[4]Sodium carboxylate salt and ammonia gas.[4]
Work-up Extraction of the carboxylic acid into an organic solvent.Requires a separate acidification step with a strong acid (e.g., HCl) to protonate the carboxylate before extraction.[4]
Pros Directly yields the desired carboxylic acid.Can be effective for substrates sensitive to strong acid. Ammonia evolution can be an indicator of reaction progress.
Cons Can be slow; may require harsh conditions (high temp, long reflux).[6]Requires an additional acidification workup step.

FAQ 4: My reaction mixture turned dark brown/black during hydrolysis. Does this indicate product decomposition?

Possible Causes & Scientific Rationale:

While some coloration is normal, significant darkening or charring often indicates decomposition of the starting material or product. Fluorinated aromatic compounds can be susceptible to side reactions under harsh conditions.

  • Excessively Harsh Conditions: Very high temperatures combined with highly concentrated acid or base can lead to decomposition and polymerization byproducts, especially over extended reaction times.

  • Impurities in Starting Material: Impurities in the starting nitrile can degrade under the reaction conditions, leading to coloration.

Experimental Protocol: Optimizing Hydrolysis Conditions

If decomposition is suspected, the goal is to find the mildest conditions that still effectively drive the reaction to completion.

  • Screen Acid/Base Concentrations: Set up several small-scale parallel reactions with varying concentrations of acid or base (e.g., 3M, 6M, 9M HCl) and reflux them. Monitor each by TLC over time to find the lowest concentration that provides a reasonable reaction rate without significant byproduct formation.

  • Temperature Control: Determine if a full reflux is necessary. Some reactions may proceed cleanly at a lower, controlled temperature (e.g., 80-90°C) over a longer period.

  • Purify the Starting Nitrile: If the starting nitrile was used crude from a previous step, purifying it by distillation or column chromatography before hydrolysis can often lead to a much cleaner reaction.

  • Consider a Two-Step Process: If stalling at the amide is a persistent problem and harsh conditions cause decomposition, consider isolating the amide first under milder conditions. The purified amide can then be subjected to a second, optimized hydrolysis step. This avoids exposing the nitrile to harsh conditions for an extended period.

By systematically addressing these common issues, you can significantly improve the success rate and yield of your this compound synthesis.

References
  • Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. OrgoSolver. Available from: [Link]

  • Hydrolysis of Nitriles. Chemguide. Available from: [Link]

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Cengage. Available from: [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Available from: [Link]

  • Help With acid hydrolysis of nitriles -> carboxylic acids. Reddit. Available from: [Link]

  • Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ResearchGate. Available from: [Link]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
  • Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Google Patents.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available from: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. Available from: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

Sources

Improving enantioselectivity in the asymmetric synthesis of fluorinated butanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of fluorinated butanoic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of installing fluorine with high stereocontrol. The unique electronic properties of fluorine make these chiral building blocks highly valuable, but achieving high enantioselectivity can be a significant challenge.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Improving Enantioselectivity

This section is structured to address the most common challenges in a practical, question-and-answer format.

Q1: My reaction shows low enantioselectivity (ee). What are the first and most critical parameters I should investigate?

Low enantiomeric excess is the most frequent challenge. The root cause often lies in the reaction conditions not being optimized to maximize the energy difference between the two diastereomeric transition states leading to the R and S enantiomers.

Answer: Start by systematically evaluating temperature, catalyst loading, and solvent.

  • Temperature: This is often the most impactful parameter. Lowering the reaction temperature typically increases enantioselectivity.

    • Causality: The enantioselectivity of a reaction is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. According to the Eyring equation, a lower temperature amplifies the effect of this energy difference, favoring the lower-energy transition state more significantly. Reactions that show promising ee at room temperature (e.g., 70-80%) can often be pushed above 95% ee by cooling to 0 °C, -20 °C, or even lower.[4]

    • Actionable Advice: Run a temperature screen from 25 °C down to -40 °C in 10-15 degree increments. Monitor both reaction time and ee. Be aware that reaction rates will decrease significantly at lower temperatures, requiring longer reaction times.

  • Catalyst Loading & Structure: The catalyst is the heart of the asymmetric induction.

    • Causality: Insufficient catalyst loading can allow the background, non-catalyzed reaction to proceed, which is racemic and thus erodes the overall ee. Conversely, excessively high loading is not always better and can sometimes lead to aggregation or side reactions. The structure of the catalyst itself is paramount; small changes to the chiral ligand or catalyst backbone can have profound effects on the steric and electronic environment of the active site.[3][5][6] For instance, in organocatalysis, the steric bulk of the catalyst (e.g., imidazolidinones) directly shields one face of the enamine intermediate.[4][5][7]

    • Actionable Advice: First, ensure your catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Screen catalyst loadings from 2.5 mol% to 20 mol%.[4][5] If results are still poor, consider a different catalyst class. If using a cinchona alkaloid catalyst for ketone fluorination, for example, screen different derivatives (quinine vs. quinidine based) to find the optimal match for your substrate.[8]

  • Solvent: The solvent influences catalyst solubility, aggregation state, and the stability of the transition states.

    • Causality: Solvents can interact with the catalyst and substrate through hydrogen bonding or other non-covalent interactions, subtly altering the shape and energy of the transition state assembly. Polar aprotic solvents (e.g., MTBE, CHCl₃) are common, but sometimes non-polar solvents (e.g., hexanes) or solvent mixtures are required to achieve the best results.[9]

    • Actionable Advice: Screen a range of solvents with varying polarity. Start with commonly successful solvents like CH₂Cl₂, CHCl₃, or toluene. If solubility is an issue, or if ee is still low, consider less conventional solvents or solvent mixtures (e.g., hexane/iPrOH).[9] Always use high-purity, dry solvents, as trace impurities like water can interfere with many catalytic systems.

Q2: I am observing inconsistent ee values between batches. What are the likely sources of this poor reproducibility?

Poor reproducibility is a frustrating issue that points to highly sensitive, uncontrolled variables in your experimental setup.

Answer: The primary culprits for poor reproducibility are often trace impurities (especially water), catalyst handling, and precise temperature control.

  • Moisture and Air: Many catalysts, particularly transition metal complexes and some organocatalysts, are sensitive to air and moisture. Water can hydrolyze intermediates, deactivate the catalyst, or promote undesired side reactions.

    • Self-Validation: Always use freshly distilled/dried solvents and reagents. If your catalyst is hygroscopic or air-sensitive, handle it in a glovebox or under a strictly inert atmosphere (N₂ or Ar). Run a control reaction with deliberately added water (e.g., 1 equivalent) to confirm its detrimental effect.

  • Reagent Purity: The purity of the substrate, fluorinating agent, and any additives is critical. An unknown impurity could be acting as an inhibitor or a competing substrate.

    • Self-Validation: Purify all starting materials before use (e.g., flash chromatography for the substrate, recrystallization for the fluorinating agent). Confirm purity by NMR and/or GC-MS.

  • Temperature Fluctuations: If your reaction is highly temperature-sensitive, minor fluctuations in the cooling bath temperature can lead to varied ee.

    • Self-Validation: Use a reliable cryostat instead of a simple ice or dry ice/acetone bath for precise temperature control, especially for long reactions or large-scale work.

Q3: My protocol worked well for a simple substrate, but a new, more complex substrate gives very low ee. Why is this happening and how do I fix it?

This is a classic substrate scope limitation. The catalyst's chiral environment is optimized for a specific type of steric and electronic interaction, which your new substrate does not satisfy.

Answer: You need to re-optimize the reaction by modifying the catalyst and/or the fluorinating agent to better suit the new substrate's demands.

  • Steric Mismatch: The new substrate may be too bulky (or not bulky enough) to fit properly into the chiral pocket of the catalyst, leading to poor facial discrimination.

    • Actionable Advice: If your substrate is bulkier, you may need a catalyst with a larger or more open chiral pocket. Conversely, for smaller substrates, a more sterically demanding catalyst may be needed to enforce a single approach trajectory. Consider modifying the catalyst structure (e.g., changing aryl groups on a phosphine ligand or the substituent on an imidazolidinone catalyst).[4][5]

  • Electronic Mismatch: Changes in the substrate's electronic properties can affect the rate of the desired reaction versus background reactions or catalyst deactivation pathways.

    • Actionable Advice: The choice of fluorinating agent can be crucial. While N-fluorobenzenesulfonimide (NFSI) is common, sometimes more sterically demanding or electronically different reagents like Selectfluor or modified NFSI analogues can improve selectivity for a specific substrate.[9][10]

Workflow & Decision Making

The following diagram outlines a logical workflow for troubleshooting low enantioselectivity in a typical asymmetric fluorination reaction.

G cluster_initial Primary Optimization Loop cluster_secondary Secondary Checks start Problem: Low Enantioselectivity (<90% ee) check_temp Is Temperature Optimized? (Run screen from 25°C to -40°C) start->check_temp check_catalyst Is Catalyst System Optimal? (Vary loading, check purity, screen alternatives) check_temp->check_catalyst Yes, but ee still low check_solvent Is Solvent Choice Correct? (Screen polar aprotic, non-polar, mixtures) check_catalyst->check_solvent Yes, but ee still low check_reproducibility Are Results Reproducible? (Check for water/air, reagent purity) check_solvent->check_reproducibility Yes, but ee still low background_rxn Is Background Reaction Significant? (Run without catalyst) check_reproducibility->background_rxn No, inconsistent results (Address purity/handling) reproducibility_fixed Re-evaluate Temp/Cat/Solvent check_reproducibility->reproducibility_fixed Yes final_optimization Further Optimization: - Modify fluorinating agent - Use additives/co-catalysts background_rxn->final_optimization No background reaction background_rxn_yes Mitigate Background: - Lower Temperature - Increase Catalyst Loading - Use more active catalyst background_rxn->background_rxn_yes Yes reproducibility_fixed->check_temp background_rxn_yes->final_optimization

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q: How do I choose between an organocatalyst and a transition-metal catalyst?

A: The choice depends on your substrate, desired functional group tolerance, and scalability.

  • Organocatalysts (e.g., proline derivatives, imidazolidinones, cinchona alkaloids) are often used for the α-fluorination of aldehydes and ketones via enamine or enolate catalysis.[5][7][8] They are generally less sensitive to air and moisture than many metal complexes, making them operationally simpler. However, they may require higher catalyst loadings (5-20 mol%).

  • Transition-Metal Catalysts (e.g., complexes of Cu, Ni, Pd, Ti) are versatile and can be used for a wider range of substrates, including β-ketoesters and lactams.[6][11][12][13] They often operate at lower catalyst loadings (0.5-5 mol%) but may require stricter exclusion of air and moisture and the use of carefully designed chiral ligands.[12]

Q: How critical is the choice of the electrophilic fluorinating agent (e.g., NFSI vs. Selectfluor)?

A: It is highly critical. The structure and reactivity of the F⁺ source directly influence the stereochemical outcome.

  • N-Fluorobenzenesulfonimide (NFSI) is the most common reagent for organocatalytic fluorination of aldehydes and ketones.[4][5] Its reactivity is well-balanced, and its two sulfonyl groups provide a defined steric environment.

  • Selectfluor is more reactive and is often used in metal-catalyzed processes or for less reactive substrates. Its dicationic nature and bulky structure can lead to different stereochemical outcomes.[14]

  • Modified Reagents: For particularly challenging substrates, sterically bulkier versions of NFSI have been designed to improve enantioselectivity by enhancing steric repulsion in the undesired transition state.[9]

Q: Can enzymatic methods be used to improve enantioselectivity?

A: Yes, enzymatic approaches are a powerful and increasingly viable alternative. Biocatalysis offers an exquisitely defined chiral environment within the enzyme's active site, which can lead to extremely high levels of enantio- and regioselectivity that are difficult to achieve with small molecule catalysts.[1][15] Methods using ene reductases for the reduction of α-fluoroenones or aldolases for C-C bond formation with fluorinated donors are emerging as highly effective strategies.[16][17] These methods also have the advantage of being environmentally friendly.

Data Summary: Influence of Reaction Parameters

The following table summarizes typical trends observed when optimizing the asymmetric α-fluorination of an aldehyde, based on data reported for imidazolidinone-based organocatalysis.[4][5]

ParameterCondition ACondition BCondition CTypical OutcomeCausality
Temperature 23 °C4 °C-10 °Cee increases as temperature decreases.Lower T amplifies the energy difference (ΔΔG‡) between diastereomeric transition states.
Catalyst Loading 2.5 mol%5 mol%20 mol%ee may increase with loading.Suppresses racemic background reaction; ensures catalytic cycle is efficient.
Solvent TolueneDioxaneCH₂Cl₂Highly variable. Solvent polarity and coordinating ability affect transition state stability and catalyst aggregation.
Substrate Conc. 0.1 M0.5 M1.0 Mee may decrease at high conc.Can favor bimolecular background reactions or catalyst aggregation/deactivation.
Key Experimental Protocol: Organocatalytic α-Fluorination of an Aldehyde

This protocol provides a generalized, robust starting point for the synthesis of an α-fluoro aldehyde, a key precursor to α-fluorinated butanoic acids.

1. Materials and Setup:

  • Reagents: Aldehyde substrate, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan catalyst), N-Fluorobenzenesulfonimide (NFSI), desired solvent (e.g., Dioxane, HPLC grade, dry).

  • Equipment: Oven-dried round-bottom flask with a magnetic stir bar, septum, nitrogen/argon line.

2. Reaction Procedure:

  • To the oven-dried flask under a positive pressure of nitrogen, add the imidazolidinone catalyst (20 mol%).

  • Add the desired dry solvent (to achieve a final concentration of ~0.5 M with respect to the aldehyde).

  • Cool the resulting solution to the desired temperature (e.g., -10 °C) using a cryostat.

  • In a separate vial, dissolve the aldehyde substrate (1.0 equiv) in the solvent.

  • Add the aldehyde solution to the cooled catalyst mixture via syringe and stir for 10 minutes.

  • Add the NFSI (1.2 equiv) to the reaction flask in one portion.

  • Seal the flask and allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or GC-MS. Reactions can take from 8 to 48 hours.

3. Workup and Purification:

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude α-fluoro aldehyde is often unstable and should be purified quickly by flash column chromatography on silica gel or used directly in the next step (e.g., oxidation to the carboxylic acid).

4. Analysis:

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

  • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis, comparing the product to a racemic standard.

Catalytic Cycle Visualization

The following diagram illustrates the widely accepted mechanism for the organocatalytic α-fluorination of an aldehyde using an imidazolidinone catalyst.[4][5]

G cluster_cycle Enamine Catalytic Cycle Aldehyde R-CH₂-CHO (Aldehyde) Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Fluorination Electrophilic Fluorination (NFSI attacks Re or Si face) Enamine->Fluorination + 'F⁺' (NFSI) Enamine->Fluorination Steric shielding by catalyst determines enantioselectivity Iminium Fluorinated Iminium Ion Fluorination->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Hydrolysis->Catalyst Catalyst Regeneration Product R-CHF-CHO (α-Fluoro Aldehyde) Hydrolysis->Product

Caption: General mechanism for enamine-catalyzed α-fluorination.

References
  • Beeson, T. D., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Steiner, D. D., et al. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society. Available at: [Link]

  • Smith, A. M. R., et al. (2018). Organocatalytic Enantioselective Synthesis of α-Fluoro-β-amino Acid Derivatives. Organic Letters. Available at: [Link]

  • Han, J., & Soloshonok, V. A. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews. Available at: [Link]

  • MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. ResearchGate. Available at: [Link]

  • Mu, J., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • MacMillan Group. (2005). Enantioselective Organocatalytic R-Fluorination of Aldehydes. MacMillan Group Princeton University. Available at: [Link]

  • Oreate AI. (2026). Research Progress on Achieving High Enantioselectivity in Nucleophilic Fluorination Reactions via Synergistic Phase-Transfer Catalysis. Oreate AI Blog. Available at: [Link]

  • Braga, A. L. (Ed.). (2019). Catalytic, Enantioselective Fluorination Reactions. Science of Synthesis. Available at: [Link]

  • Shibatomi, K., et al. (2003). Lewis Acid-catalyzed Asymmetric Fluorinations of β-Keto Esters: Dramatic Improvement in Enantioselectivity by Changing the Operation Sequence. Chemistry Letters. Available at: [Link]

  • Topczewski, J. J. (2013). Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activation. eScholarship.org. Available at: [Link]

  • Mu, J., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life. Available at: [Link]

  • Wang, Y., et al. (2021). Transition-Metal-Catalyzed Asymmetric Defluorinative Reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Granados Toda, A., & Vallribera, A. (2020). Chiral ligands and metals combinations for the catalytic enantioselective fluorination of β-keto esters. ResearchGate. Available at: [Link]

  • Ma, J.-A., & Cahard, D. (2008). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2021). Transition metal-catalyzed C–F bond activation. ResearchGate. Available at: [Link]

  • ResearchGate. (2010). Screening of Chiral Catalysts for Enantioselective Electrophilic Fluorination of β-Ketoesters. ResearchGate. Available at: [Link]

  • Scott, J. P., & Johnston, J. N. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Bizet, V., & Cahard, D. (2014). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews. Available at: [Link]

  • Zhang, H., et al. (2022). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]

  • Davis, F. A., et al. (1999). Efficient Asymmetric Synthesis of β-Fluoro α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, C. C. (2014). Transition metal-facilitated C-C and C-F bond forming. DSpace@MIT. Available at: [Link]

  • ResearchGate. (2020). Biocatalytic asymmetric construction of secondary and tertiary fluorides from β-fluoro-α-ketoacids. ResearchGate. Available at: [Link]

  • Synfacts. (2005). Enantioselective Fluorination and Chlorination of Compounds Capable of Two-Point Binding. Sci-Hub. Available at: [Link]

  • ResearchGate. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ResearchGate. Available at: [Link]

  • Scott, J. P., & Johnston, J. N. (2016). Enantioselective Synthesis of β‑Fluoro Amines via β‑Amino α‑Fluoro Nitroalkanes and a Traceless Activating Group Strategy. figshare. Available at: [Link]

  • Han, J., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bobbio, C., & Gouverneur, V. (2006). Catalytic asymmetric fluorinations. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2020). Asymmetric Fluorination Reactions. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding-based Organocatalysts. ResearchGate. Available at: [Link]

  • Cahard, D., & Bizet, V. (2014). The influence of fluorine in asymmetric catalysis. Chemical Society Reviews. Available at: [Link]

  • Egami, H., & Hamashima, Y. (2023). Asymmetric Fluorofunctionalizations with Carboxylate-Based Phase-Transfer Catalysts. The Chemical Record. Available at: [Link]

  • Liu, W., et al. (2022). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Available at: [Link]

  • ResearchGate. (2020). Conditions and results for enantioselective fluorination reactions of compounds of Scheme 1 (from 2010 to 2020). ResearchGate. Available at: [Link]

  • Matador, E., et al. (2018). Asymmetric Organocatalytic Synthesis of Fluorinated β‐Hydroxy Diazenes. European Journal of Organic Chemistry. Available at: [Link]

  • Zhao, G., & Ye, Z. (2011). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. Available at: [Link]

  • Allan, H., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. Available at: [Link]

  • Soloshonok, V. A., & Han, J. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews. Available at: [Link]

  • Bizet, V., & Cahard, D. (2014). Fluorine as a Control Element in Asymmetric Synthesis. CHIMIA. Available at: [Link]

  • Davis, F. A., et al. (1999). Efficient Asymmetric Synthesis of beta-Fluoro alpha-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. ResearchGate. Available at: [Link]

  • Pannecoucke, X., et al. (2013). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Butanoic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of butanoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice to navigate the common challenges and side reactions encountered during these synthetic processes. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Esterification Reactions

Question 1: My Fischer esterification of butanoic acid is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterification are common and typically stem from the reversible nature of the reaction and the presence of water. Here are the primary causes and troubleshooting steps:

  • Equilibrium Limitation: The esterification reaction is an equilibrium process.[1][2] To drive the reaction towards the product side, you can:

    • Use an Excess of a Reactant: Employing a large excess of the alcohol (if it's inexpensive) or butanoic acid can shift the equilibrium to favor ester formation.[1]

    • Remove Water: Water is a byproduct, and its removal will push the reaction forward. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water as it forms.

      • Dehydrating Agents: Adding a dehydrating agent to the reaction mixture.

  • Catalyst Issues: The choice and amount of acid catalyst are crucial.

    • Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.[1][2]

    • Catalyst Activity: For heterogeneous catalysts, consider options with higher acid site density or switch to a more active homogeneous catalyst.[1]

  • Suboptimal Temperature: The reaction rate is temperature-dependent. While higher temperatures can increase the rate, they may also lead to side reactions like dehydration of the alcohol.[1] It's essential to find the optimal temperature for your specific substrates. Monitoring the reaction progress using techniques like TLC or GC is recommended.[1]

Question 2: I'm observing a brown coloration and a burnt smell during my esterification reaction. What's causing this and is my reaction failing?

Answer: A brown color and burnt smell are often indicative of side reactions, but don't necessarily mean the entire reaction has failed.[3] The most probable cause is the strong acid catalyst (like concentrated sulfuric acid) reacting with organic impurities or the starting materials themselves, especially at elevated temperatures.[3]

Troubleshooting Steps:

  • Reagent Purity: Ensure your butanoic acid, alcohol, and solvent are of high purity. Impurities can be susceptible to oxidation or decomposition.

  • Controlled Addition of Catalyst: Add the concentrated acid catalyst slowly and with cooling (e.g., in an ice bath) to dissipate the heat generated from the initial exothermic reaction.[3]

  • Temperature Control: Avoid excessive heating. Use a heating mantle with a temperature controller and monitor the reaction temperature closely.

  • Work-up: Even with the discoloration, your desired ester may have formed. Proceed with an aqueous work-up, washing with a mild base like sodium bicarbonate to neutralize the acid and remove acidic impurities before extraction and purification.[3]

Amide Synthesis

Question 3: I am synthesizing a chiral butanoic acid amide and experiencing significant racemization. How can I prevent this?

Answer: Racemization during amide bond formation is a critical issue, particularly when dealing with chiral α-substituted butanoic acid derivatives. It primarily occurs through the formation of an achiral enolate or oxazolone intermediate after the activation of the carboxylic acid.[4]

Key Factors and Solutions:

  • Coupling Reagents: Carbodiimide-based coupling reagents like DCC and EDC are notorious for causing racemization when used alone because they form a highly reactive O-acylisourea intermediate.[4] While efficient, uronium and phosphonium-based reagents (HBTU, PyBOP) can also lead to racemization.[4]

  • Racemization Suppression Additives: The use of additives is essential to suppress racemization. Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the reactive intermediate to form an active ester that is more stable and less prone to racemization.[4]

  • Reaction Conditions:

    • Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.

    • Base: The choice of base can influence racemization. Use a non-nucleophilic, sterically hindered base.

Experimental Workflow for Minimizing Racemization in Amide Synthesis:

cluster_activation Activation cluster_racemization Racemization Pathway (Undesired) cluster_suppression Suppression Pathway (Desired) Chiral Butanoic Acid Chiral Butanoic Acid Reactive Intermediate Reactive Intermediate Chiral Butanoic Acid->Reactive Intermediate Coupling Reagent (e.g., EDC) Achiral Intermediate\n(Enolate/Oxazolone) Achiral Intermediate (Enolate/Oxazolone) Reactive Intermediate->Achiral Intermediate\n(Enolate/Oxazolone) Base/Heat Stable Active Ester Stable Active Ester Reactive Intermediate->Stable Active Ester Additive (HOBt, HOAt) Racemic Amide Racemic Amide Achiral Intermediate\n(Enolate/Oxazolone)->Racemic Amide Amine Chiral Amide Chiral Amide Stable Active Ester->Chiral Amide Amine

Caption: Racemization vs. Suppression Pathways in Amide Synthesis.

Question 4: My amide synthesis is sluggish and gives a poor yield, even with a coupling agent. What should I check?

Answer: A sluggish amide synthesis can be due to several factors related to your reagents and reaction conditions.

  • Reagent Quality:

    • Carboxylic Acid and Amine: Ensure they are pure and dry. Water can hydrolyze the activated species and consume the coupling reagent.

    • Coupling Reagent: Coupling reagents can degrade upon storage. Use fresh or properly stored reagents.

  • Solvent: Use an appropriate anhydrous solvent (e.g., DMF, DCM, MeCN) that dissolves all reactants.

  • Stoichiometry: Ensure the correct stoichiometry of the coupling agent, amine, and carboxylic acid. Sometimes, a slight excess of the amine and coupling reagent can improve the reaction rate.

  • Activation Time: Allow sufficient time for the carboxylic acid to be activated by the coupling agent before adding the amine.

  • Temperature: While low temperatures are good for preventing racemization, some reactions may require heating to proceed at a reasonable rate. If racemization is not a concern, consider gradually increasing the temperature.

Synthesis of Butanoyl Chloride and Butyric Anhydride

Question 5: I am trying to synthesize butanoyl chloride from butanoic acid using thionyl chloride (SOCl₂), but the product is impure. What are the common side products and how can I improve the purity?

Answer: The reaction of butanoic acid with thionyl chloride is a standard method for preparing butanoyl chloride.[5][6] However, impurities can arise from side reactions and incomplete reaction.

Common Impurities and Solutions:

ImpurityCauseSolution
Unreacted Butanoic Acid Insufficient thionyl chloride or reaction time.Use a slight excess of thionyl chloride and ensure the reaction goes to completion (cessation of gas evolution).
Sulfur-containing byproducts Decomposition of thionyl chloride.Distill the crude product carefully. Butanoyl chloride has a boiling point of approximately 102 °C.
Polymeric materials High reaction temperatures.Control the reaction temperature, often by gentle heating under reflux.

Purification Protocol:

  • Remove Excess SOCl₂: After the reaction is complete, distill off the excess thionyl chloride (b.p. 76 °C).

  • Fractional Distillation: Perform a fractional distillation of the remaining residue to isolate the pure butanoyl chloride.[7]

Question 6: What are the best practices for synthesizing butyric anhydride?

Answer: Butyric anhydride is typically synthesized from butanoic acid. A common laboratory method involves the dehydration of two equivalents of butanoic acid using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[7] Another approach is to react butanoyl chloride with a salt of butanoic acid (e.g., sodium butanoate).[8]

Key Considerations:

  • Anhydrous Conditions: All reagents and glassware must be scrupulously dry to prevent hydrolysis of the anhydride product.

  • Temperature Control: The reaction may be exothermic and require initial cooling, followed by heating to drive the reaction to completion.

  • Purification: The product is typically purified by distillation under reduced pressure to avoid decomposition at high temperatures.

General Troubleshooting

Question 7: I am working with a multifunctional butanoic acid derivative. How can I selectively react at the carboxylic acid group without affecting other functional groups?

Answer: When dealing with multifunctional molecules, protecting groups are essential to ensure chemoselectivity.[9][10]

Protecting Group Strategy:

Multifunctional Molecule Multifunctional Molecule Protect Sensitive Groups Protect Sensitive Groups Multifunctional Molecule->Protect Sensitive Groups 1. Protection Perform Reaction on\nButanoic Acid Moiety Perform Reaction on Butanoic Acid Moiety Protect Sensitive Groups->Perform Reaction on\nButanoic Acid Moiety 2. Desired Synthesis Deprotect Deprotect Perform Reaction on\nButanoic Acid Moiety->Deprotect 3. Deprotection Final Product Final Product Deprotect->Final Product

Caption: General Protecting Group Workflow.

Common Protecting Groups for Different Functionalities:

Functional Group to ProtectCommon Protecting GroupsDeprotection Conditions
Alcohols/Phenols Silyl ethers (e.g., TBDMS, TIPS)[11], Benzyl ether (Bn)Fluoride source (e.g., TBAF) for silyl ethers; Hydrogenolysis for Bn ethers.[11]
Amines Carbamates (e.g., Boc, Cbz)Acidic conditions for Boc; Hydrogenolysis for Cbz.[10]
Carbonyls (Aldehydes/Ketones) Acetals/Ketals (e.g., from ethylene glycol)Aqueous acid.[12]

The choice of protecting group depends on its stability to the reaction conditions planned for the butanoic acid moiety and the mildness of the conditions required for its removal.[12][13]

Question 8: My reaction seems to have worked based on TLC, but I'm losing a significant amount of product during work-up and purification. What are some common pitfalls?

Answer: Product loss during work-up and purification is a frequent challenge. Here are some areas to investigate:

  • Aqueous Work-up:

    • Product Solubility: Your butanoic acid derivative, especially if it's a short-chain ester or amide, might have some solubility in the aqueous layer.[14] To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) before extraction.

    • Emulsions: Emulsions can form during extraction, trapping your product. To break them, you can add brine, gently swirl instead of shaking vigorously, or filter the emulsion through a pad of Celite.

  • Purification:

    • Volatility: Some butanoic acid derivatives, like small esters, can be volatile. Be cautious during solvent removal on a rotary evaporator; use a low temperature and moderate vacuum.[14]

    • Chromatography: Your product might be sticking to the silica gel if it's too polar. Try using a less polar eluent system or deactivating the silica gel with a small amount of triethylamine if your compound is basic.

References

  • Technical Support Center: Catalyst Selection for Butanoic Acid Esterific
  • avoiding racemization during the synthesis of chiral butanoic acid deriv
  • How is butanoic acid converted to an anhydride? - Quora. (URL: )
  • What are the esterification reactions, equation, and products of butanoic acid? - Quora. (URL: )
  • Theoretically, butanoyl chloride can be synthesized from butane as starting m
  • Failed esterification of 1-butanol and ethanoic acid - Chemistry Stack Exchange. (URL: )
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: )
  • Protecting group - Wikipedia. (URL: )
  • Appendix 6: Protecting groups - Oxford Learning Link. (URL: )
  • Protecting Groups - Organic Chemistry Portal. (URL: )
  • Carboxylic Acids Important Reactions - Carboxylic Acids - MC
  • Protective Groups. (URL: )
  • Butanoyl Chloride With TC | PDF | Distillation | Organic Synthesis - Scribd. (URL: )
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (URL: )

Sources

Technical Support Center: Overcoming Purification Challenges of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated organic compounds. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, impacting everything from polarity and solubility to intermolecular interactions.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these purification hurdles effectively.

The strong carbon-fluorine bond and high electronegativity of fluorine impart unique characteristics that can complicate standard purification workflows.[2] This resource synthesizes technical knowledge with practical, field-proven insights to empower you to optimize your purification strategies for these valuable compounds.

Section 1: Flash Chromatography Troubleshooting Guide

Flash chromatography is a cornerstone of synthetic chemistry, yet the atypical behavior of fluorinated compounds can lead to frustrating outcomes. This section addresses common issues encountered during the flash chromatography of organofluorine molecules.

Frequently Asked Questions (FAQs): Flash Chromatography

Q1: Why is my fluorinated compound eluting much faster (or slower) than predicted by its TLC analysis?

A1: This is a frequent observation stemming from the unique electronic nature of fluorine. The high electronegativity of fluorine can reduce the electron density of nearby atoms, diminishing their ability to engage in hydrogen bonding with the silica gel surface. This often leads to weaker interactions and faster elution than expected for a molecule of its size and functional group composition. Conversely, some fluorinated compounds, particularly those with pentafluorophenyl (PFP) groups, can exhibit enhanced dipole, π-π, and ion-exchange interactions with the stationary phase, leading to stronger retention.[3]

Q2: My fluorinated compound is co-eluting with a non-fluorinated impurity, despite having a significant difference in polarity based on their structures. What's happening?

A2: This phenomenon, known as "fluorous-phase insolubility," can occur. Highly fluorinated compounds can have limited solubility in common organic solvents used for chromatography. This can lead to the compound precipitating on the column and then redissolving as the solvent front passes, causing it to travel with the front regardless of its polarity. Additionally, the unique dipole moment of your fluorinated compound might coincidentally match that of an impurity in a specific solvent system, leading to co-elution.

Q3: I'm observing significant tailing of my fluorinated compound's peak. What are the likely causes and solutions?

A3: Tailing in the chromatography of fluorinated compounds can be attributed to several factors:

  • Strong, non-ideal interactions: While fluorine can weaken some interactions, it can also create strong dipole-dipole interactions with the silica surface, leading to slow desorption and tailing.

  • On-column degradation: Some fluorinated compounds may not be entirely stable on silica gel, especially if the silica is acidic.[4] This can lead to a continuous slow release of the compound, causing tailing.

  • Poor solubility: As mentioned, if the compound has low solubility in the eluent, it can lead to a "bleed" effect down the column.

Troubleshooting Flowchart for Flash Chromatography Issues

Flash_Chromatography_Troubleshooting start Problem Encountered (e.g., Poor Separation, Tailing) check_stability Is the compound stable on silica? (Run 2D TLC) start->check_stability change_adsorbent Switch to a different adsorbent: - Alumina (basic or neutral) - Florisil - Deactivated silica check_stability->change_adsorbent No optimize_solvent Optimize the solvent system. Consider 'fluorous' effects. check_stability->optimize_solvent Yes change_adsorbent->optimize_solvent use_fluorinated_phase Consider a fluorinated stationary phase. optimize_solvent->use_fluorinated_phase Co-elution Persists adjust_loading Review sample loading technique. (Dry loading vs. wet loading) optimize_solvent->adjust_loading Separation Still Poor final_res Improved Purification use_fluorinated_phase->final_res dry_load Use dry loading to avoid solubility issues at the origin. adjust_loading->dry_load Solubility Issues gradient_elution Implement a gradient elution. adjust_loading->gradient_elution Tailing dry_load->final_res gradient_elution->final_res Purification_Choice start Crude Fluorinated Compound is_solid Is the compound a solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes is_chiral Is the compound chiral? is_solid->is_chiral No is_pure Is the compound pure? try_cryst->is_pure is_pure->is_chiral No done Pure Compound is_pure->done Yes use_sfc Use SFC for chiral separation is_chiral->use_sfc Yes use_flash Use Flash Chromatography for bulk purification is_chiral->use_flash No (Bulk) use_sfc->done use_hplc Use HPLC for high purity use_hplc->done use_flash->use_hplc Needs Higher Purity

Sources

Technical Support Center: Strategies for Scaling Up 3-(2,4-Difluorophenyl)butanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(2,4-Difluorophenyl)butanoic acid. It addresses common challenges and offers practical, field-tested solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions pertinent to the scale-up process.

Q1: What are the most common synthetic routes for producing this compound, and which is most amenable to scale-up?

A: While several synthetic pathways exist, a robust and scalable approach often involves a Reformatsky-type reaction or a Grignard-based synthesis. A common strategy begins with 2,4-difluorobenzaldehyde, which undergoes a Reformatsky reaction with a zinc-activated bromoacetate derivative, followed by hydrolysis and subsequent chemical modifications. This route is often favored for scale-up due to the relatively low cost of starting materials and well-understood reaction conditions. An alternative involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ester, which can offer excellent stereocontrol if a specific enantiomer is desired[1].

Q2: What are the primary safety concerns when handling the precursors for this synthesis?

A: The key precursors, such as 2,4-difluorobenzaldehyde, are typically flammable liquids and can cause skin and serious eye irritation[2][3]. It is critical to handle these chemicals in a well-ventilated area, using explosion-proof equipment and non-sparking tools[4]. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Review the Safety Data Sheet (SDS) for all reagents before beginning any work[2][3][5].

Q3: How critical are anhydrous conditions for the key reaction steps, and how can they be maintained at scale?

A: For organometallic reactions like Grignard or Reformatsky syntheses, maintaining rigorously anhydrous (water-free) conditions is paramount. Even trace amounts of moisture can quench the organometallic intermediates, drastically reducing yield[6]. On a laboratory scale, this is achieved by flame-drying glassware under an inert atmosphere. At pilot or industrial scale, this translates to using dry, sealed reactor systems purged with an inert gas like nitrogen or argon. Solvents must be of high purity and dried using appropriate methods (e.g., molecular sieves or distillation) before use[6][7].

Q4: My final product has low purity. What are the likely impurities?

A: Impurities can arise from several sources. Common side-products in Grignard-type reactions include Wurtz coupling dimers, where the organometallic reagent reacts with the starting halide[6][8]. Unreacted starting materials or intermediates from incomplete reactions are also common. During workup and purification, residual solvents or salts may be present. Analytical techniques such as HPLC, LC-MS/MS, and NMR are essential for identifying and quantifying these impurities[9][10].

Q5: The target molecule is chiral. What are the strategies for producing a single enantiomer?

A: For chiral molecules in drug development, producing a single enantiomer is often a regulatory requirement. There are two primary strategies:

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to guide the reaction to form predominantly one enantiomer. For example, asymmetric hydrogenation or using a chiral ligand in a conjugate addition reaction can set the stereocenter with high enantioselectivity[1][11].

  • Chiral Resolution: This method separates a racemic (1:1) mixture of enantiomers. A common technique is to form diastereomeric salts by reacting the carboxylic acid with a chiral base. These diastereomers have different physical properties (like solubility) and can be separated by crystallization[].

Section 2: Synthesis Workflow & Key Protocols

This section details a common synthetic route and provides step-by-step protocols for key stages.

Overall Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage A Step 1: Reformatsky Reaction (2,4-Difluorobenzaldehyde + Ethyl Bromoacetate + Zn) B Step 2: Dehydration (Intermediate Hydroxy Ester -> Unsaturated Ester) A->B C Step 3: Hydrogenation (Unsaturated Ester -> Saturated Ester) B->C D Step 4: Hydrolysis (Saturated Ester -> Final Acid Product) C->D E Step 5: Aqueous Workup (Base Extraction & Acidification) D->E Crude Product F Step 6: Recrystallization (From suitable solvent system) E->F G Step 7: Quality Control (HPLC, LC-MS, NMR Analysis) F->G H Final Product: This compound G->H Pure Product >98%

Caption: High-level workflow for synthesis and purification.

Protocol 1: Synthesis of Ethyl 3-(2,4-difluorophenyl)-3-hydroxybutanoate (Intermediate)

This protocol describes a key carbon-carbon bond-forming step.

Materials:

  • 2,4-Difluorobenzaldehyde

  • Ethyl bromoacetate

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

Procedure:

  • Reactor Setup: Assemble a multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen[6].

  • Zinc Activation: Charge the flask with activated zinc powder (1.5 equivalents) and a single crystal of iodine.

  • Initiation: Add a small portion of a solution of 2,4-difluorobenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) dissolved in anhydrous THF to the zinc suspension. Gentle warming with a heat gun may be necessary to initiate the reaction, indicated by the disappearance of the iodine color and gentle bubbling[6].

  • Reagent Addition: Once initiated, add the remaining aldehyde/bromoacetate solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Use an ice bath to control the exothermic reaction if necessary.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 2-4 hours, or until TLC/LC-MS analysis shows consumption of the starting aldehyde.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel, extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroxy ester[13].

Protocol 2: General Purification of Carboxylic Acids

This protocol is used to purify the final product after hydrolysis.

Procedure:

  • Base Extraction: Dissolve the crude this compound in an organic solvent like diethyl ether. Transfer to a separatory funnel and extract with 1M sodium hydroxide solution. The carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral organic impurities behind[14][15].

  • Separation: Separate the aqueous layer. It is good practice to re-extract the organic layer with fresh base to ensure complete recovery.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid with stirring until the pH is approximately 2. The carboxylic acid will precipitate out if it is a solid or form an oily layer[1][14].

  • Product Extraction: Extract the acidified aqueous layer three times with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate)[1].

  • Final Steps: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified acid[14]. Further purification can be achieved by recrystallization.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during synthesis, particularly focusing on the critical organometallic step.

Troubleshooting Logic Diagram

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered prob1 Reaction Fails to Initiate No bubbling No exotherm start->prob1 prob2 Low Yield of Product High amount of starting material left Significant side products observed start->prob2 prob3 Dark Brown/Black Reaction Mixture Occurs during reagent formation or reaction start->prob3 sol1 {Cause: MgO layer on Zn/Mg; Wet reagents/solvent | Solution: | - Activate metal with iodine/1,2-dibromoethane - Flame-dry all glassware - Use anhydrous grade solvents} prob1->sol1 sol2 {Cause: Wurtz Coupling; Quenching | Solution: | - Slow, dropwise addition of halide - Maintain moderate temperature - Titrate organometallic reagent before use} prob2->sol2 sol3 {Cause: Impurities in metal; Decomposition | Solution: | - Use high-purity magnesium/zinc - Ensure temperature control is adequate - Filter final Grignard/Reformatsky reagent} prob3->sol3

Caption: Decision tree for common synthesis issues.

Detailed Troubleshooting Q&A

Problem 1: The Reformatsky/Grignard reaction does not start.

  • Symptom: No heat is produced, the metal remains shiny, and there is no bubbling after adding a small amount of the reagents.

  • Primary Cause: This is almost always due to two issues: a passivating oxide layer on the surface of the metal (zinc or magnesium) and/or the presence of moisture[6].

  • Solutions:

    • Activate the Metal: The oxide layer can be removed to expose a fresh, reactive surface. Common lab-scale methods include adding a small crystal of iodine (which is consumed upon initiation) or a few drops of 1,2-dibromoethane[6]. Mechanical activation by stirring the metal turnings vigorously can also help.

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under an inert atmosphere immediately before use. Solvents must be of anhydrous grade and handled under nitrogen or argon to prevent atmospheric moisture contamination[6][7].

Problem 2: The yield is significantly lower than expected.

  • Symptom: After workup and purification, the isolated product mass is a fraction of the theoretical yield. Analysis shows unreacted starting materials or significant side products.

  • Possible Causes & Solutions:

    • Wurtz Coupling Side Reaction: This is a major competing reaction where the organometallic intermediate attacks the starting alkyl/aryl halide, forming a dimer[6][8].

      • Mitigation: Add the halide solution slowly and dropwise to the metal suspension. This keeps the halide concentration low, favoring reaction with the metal over reaction with the already-formed organometallic reagent. Maintaining a moderate reaction temperature is also key, as higher temperatures can favor the coupling reaction[6].

    • Inaccurate Reagent Concentration: If preparing a Grignard reagent separately, its concentration may be lower than assumed due to incomplete formation or partial degradation.

      • Mitigation: Titrate a small aliquot of the Grignard reagent before use to determine its exact molarity[16]. This allows for precise stoichiometric calculations.

    • Enolization: If the reaction involves addition to a ketone, the organometallic reagent can act as a base and deprotonate the α-carbon, forming an enolate that does not lead to the desired product[16].

      • Mitigation: This is less common with aldehydes but can be minimized by using a less hindered Grignard reagent or running the reaction at lower temperatures.

Problem 3: The reaction mixture turns dark brown or black.

  • Symptom: During the formation of the organometallic reagent or during the main reaction, the solution becomes very dark.

  • Possible Causes & Solutions:

    • Impurities: Impurities in the metal turnings can catalyze decomposition or other side reactions[16].

      • Solution: Use high-purity, fresh metal turnings.

    • Decomposition: Overheating the reaction can cause the organometallic reagents or intermediates to decompose.

      • Solution: Ensure proper temperature control. Use a cooling bath to manage the exotherm, especially during initial addition on a large scale.

Quantitative Data Summary Table
ParameterLab Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Solvent Volume ~200 mL~20 LEnsure adequate stirring; solvent quality must be consistent.
Reagent Addition Time 15-30 minutes2-4 hoursSlow addition is critical to control exotherm and minimize side reactions[6].
Temperature Control Ice Bath / Heating MantleJacketed Reactor with Chiller/HeaterHeat transfer is less efficient at scale; requires precise, automated control.
Stirring Magnetic Stir BarMechanical Overhead StirrerEfficient mixing is needed to prevent localized "hot spots" and ensure metal suspension.
Expected Yield (Crude) 75-85%70-80%Yields often slightly decrease on scale-up due to transfer losses and less ideal mixing.

References

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Benchchem. (n.d.). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Safety Data Sheet. (n.d.). 2,4-Difluorobenzaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Difluorobenzaldehyde.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2,5-Difluorobenzaldehyde.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Fisher Scientific. (2021). Safety Data Sheet: 3,4-Difluorobenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scaled-Up Synthesis of 4-(3-Thienyl)butyric Acid.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • Analytical Method Summaries. (2021). GC/MS and LC-MS/MS methods.
  • Eurofins. (2022). Analytical Method Summaries.
  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction.
  • Benchchem. (n.d.). In-Depth Comparison of Analytical Methods for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid Quantification Currently Not Feasible.
  • PubMed. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate.

Sources

Preventing byproduct formation in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly byproduct formation, encountered during this cornerstone C-C bond-forming reaction. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying mechanisms to empower you to optimize your reactions effectively.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the challenges you may face at the bench.

Q1: Why is my yield low or the reaction failing completely?

This is the most common issue, often pointing to problems with the core components of the reaction: the catalyst, the substrate, or the reaction conditions.

Underlying Causes & Mechanisms
  • Catalyst Inactivation by Moisture: Lewis acids used in Friedel-Crafts acylation (e.g., AlCl₃, FeCl₃) are extremely hygroscopic. Any trace of water in your reagents, solvents, or glassware will hydrolyze the catalyst, rendering it inactive.[1][2] The reaction with water consumes the catalyst and generates HCl, preventing the formation of the critical acylium ion electrophile.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[3] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst.[4][5] This complexation effectively removes the Lewis acid from the catalytic cycle, halting the reaction.[1][3]

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing (deactivating) groups such as -NO₂, -CN, -SO₃H, or -CF₃, the nucleophilicity of the ring is severely diminished.[1][6][7] This makes it unable to attack the acylium ion, leading to a failed reaction. Similarly, aromatic amines (-NH₂, -NHR) are unsuitable as the lone pair on the nitrogen coordinates strongly with the Lewis acid, forming a highly deactivated complex.[6][8]

Prevention & Troubleshooting Strategies
  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (~120 °C) overnight. Use freshly opened anhydrous solvents or solvents purified through a distillation or solvent purification system. Ensure all reagents are of the highest purity and handled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Use Stoichiometric Catalyst: Begin with at least 1.1 equivalents of the Lewis acid relative to the acylating agent. For some substrates, increasing this to 1.5-2.0 equivalents can improve yields by compensating for complexation and trace moisture.[1]

  • Verify Substrate Reactivity: If your substrate is strongly deactivated, Friedel-Crafts acylation is likely not a viable route. Consider alternative synthetic strategies. For moderately deactivated rings, you may need to use a more powerful Lewis acid or harsher reaction conditions (e.g., higher temperature), but this must be balanced against the risk of side reactions.

Troubleshooting Workflow for Low Yield

start Low / No Yield q1 Are conditions strictly anhydrous? start->q1 a1_no Dry all reagents, solvents & glassware. Use inert atmosphere. q1->a1_no No q2 Is Lewis Acid > 1.0 eq.? q1->q2 Yes a1_no->q1 a2_no Increase catalyst loading to 1.1 - 2.0 eq. q2->a2_no No q3 Is the aromatic ring activated or neutral? q2->q3 Yes a2_no->q2 a3_no Substrate is deactivated. Consider alternative synthetic route. q3->a3_no No end Reaction Optimized q3->end Yes

Caption: Resonance stabilization of the acylium ion prevents rearrangement.

This high degree of stability prevents the hydride or alkyl shifts that are characteristic of the less stable carbocations formed during Friedel-Crafts alkylation. [6][9]This allows for the synthesis of straight-chain alkylbenzenes (via subsequent reduction of the ketone) that are inaccessible through direct alkylation. [10]

Detailed Experimental Protocol: Acylation of Anisole

This protocol provides a representative example for the acylation of anisole to form 4-methoxyacetophenone, a common intermediate.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (freshly distilled)

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM. [1]2. Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension via the dropping funnel. Allow the complex to form for 15-20 minutes.

  • Substrate Addition: Prepare a solution of anisole (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C. [1]5. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Very carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 3:1 ice to acid volume). [11]Caution: This quench is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. [1]9. Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 4-methoxyacetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

References

  • Jee, S. Friedel Crafts Reaction. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Ghashghaei, O., & Akbari, J. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2012). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. [Link]

  • ORGANIC REACTION MECHANISM. Friedel-Crafts Alkylation and Acylation. [Link]

  • Klumpp, D. A., et al. (2007). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry. [Link]

  • Deshmukh, A. D., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of the Indian Chemical Society. [Link]

  • Miles, W. H., et al. (1991). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. [Link]

  • ResearchGate. Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [Link]

  • Aasen, A. J., & Uggerud, E. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. [Link]

  • University of California, Irvine. Chapter 15 Reactions of Aromatic Compounds. [Link]

  • Ohwada, T., et al. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Denison, S., et al. (2020). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem. [Link]

  • The Organic Chemistry Tutor. (2021). Friedel Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Quora. (2018). Which acid is used in the Friedel-Crafts reaction?. [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • ResearchGate. (2009). Catalytic Friedel–Crafts Acylation of Heteroaromatics. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • The Organic Chemistry Tutor. (2021). Friedel-Crafts Alkylation and Acylation. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Mono- vs. Di-fluorinated Phenylbutanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecules represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of the biological activities of mono- versus di-fluorinated phenylbutanoic acids, focusing on their potential as modulators of key biological targets. While direct comparative studies on a single target are scarce in publicly available literature, this guide synthesizes established principles of medicinal chemistry and available data to offer a comprehensive analysis for researchers in the field.

The Impact of Fluorination in Drug Design

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's properties. The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly impact:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

  • Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with protein targets through the formation of hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • pKa: The presence of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.

Phenylbutanoic Acids: A Scaffold with Diverse Biological Activities

Phenylbutanoic acid and its derivatives have been investigated for a range of therapeutic applications, with two prominent areas of interest being the central nervous system (CNS) and metabolic disorders.

GABA Receptor Modulation

Certain derivatives of 3-amino-4-phenylbutanoic acid are known to act as agonists at the γ-aminobutyric acid (GABA) type B (GABAB) receptor[1]. GABA is the primary inhibitory neurotransmitter in the CNS, and its receptors are crucial targets for treating conditions like anxiety, epilepsy, and muscle spasticity[2]. GABAB receptors are G-protein coupled receptors that, upon activation, lead to a decrease in neuronal excitability[3].

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

More complex derivatives of 3-amino-4-phenylbutanoic acid have been patented as inhibitors of dipeptidyl peptidase-IV (DPP-IV)[4]. DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glucose control. This makes DPP-IV inhibitors a valuable class of drugs for the treatment of type 2 diabetes[5][6].

Mono- vs. Di-fluorination: A Comparative Analysis

Let us consider two representative molecules: 4-(4-fluorophenyl)butanoic acid (a mono-fluorinated analog) and 4-(2,4-difluorophenyl)butanoic acid (a di-fluorinated analog) .

Impact on Physicochemical Properties

The addition of a second fluorine atom is expected to further increase the lipophilicity and electron-withdrawing character of the phenyl ring.

Property4-(4-fluorophenyl)butanoic acid4-(2,4-difluorophenyl)butanoic acidExpected Impact of Di-fluorination
Molecular Weight 182.19 g/mol 200.18 g/mol Increase
LogP (predicted) ~2.5~2.8Increase in lipophilicity
pKa (predicted) ~4.7~4.6Slight decrease (more acidic)
Hypothetical Impact on Biological Activity

As GABAB Receptor Agonists:

The binding of agonists to the GABAB receptor is a complex interplay of shape, electronics, and lipophilicity.

  • Mono-fluorination (e.g., 4-fluorophenyl): The para-fluoro substitution in a GABAB agonist like Baclofen (β-(4-chlorophenyl)-GABA) is known to be well-tolerated and can enhance blood-brain barrier penetration[1]. A mono-fluorinated phenylbutanoic acid analog would likely retain GABAB receptor activity. The fluorine atom could engage in favorable interactions within the binding pocket.

  • Di-fluorination (e.g., 2,4-difluorophenyl): The introduction of a second fluorine atom at the ortho position could have several effects:

    • Steric Hindrance: The ortho-fluoro group might introduce steric hindrance, potentially altering the preferred conformation of the molecule and affecting its fit within the binding site. This could lead to a decrease in binding affinity.

    • Altered Electronics: The significantly more electron-deficient phenyl ring could alter the nature of its interaction with the receptor, which could either be beneficial or detrimental to binding.

    • Increased Lipophilicity: The enhanced lipophilicity might improve membrane permeability but could also lead to non-specific binding or altered pharmacokinetics.

Without experimental data, it is difficult to definitively predict the outcome. However, it is plausible that the mono-fluorinated analog would exhibit more favorable activity at the GABAB receptor due to a potentially better fit in the binding pocket without the steric hindrance of the ortho-fluoro group.

As DPP-IV Inhibitors:

The active site of DPP-IV has specific subsites (S1, S2, etc.) that accommodate different parts of the inhibitor[5]. The phenyl group of a phenylbutanoic acid derivative would likely occupy one of these pockets.

  • Mono-fluorination: A fluorine atom on the phenyl ring can enhance the potency of DPP-IV inhibitors by forming favorable interactions within the binding site[5].

  • Di-fluorination: The impact of di-fluorination would depend on the specific subsite the phenyl ring interacts with.

    • If the pocket is accommodating, the additional fluorine could form further beneficial interactions, leading to increased potency .

    • The altered electronic distribution of the di-fluorinated ring could lead to stronger π-π stacking or other electrostatic interactions with aromatic residues in the active site.

Given that increased hydrophobicity can sometimes be beneficial for DPP-IV inhibition, it is conceivable that the di-fluorinated analog could be a more potent DPP-IV inhibitor , provided the substitution pattern does not introduce unfavorable steric clashes.

Experimental Protocols

To empirically determine the biological activities of these compounds, the following standard assays would be employed.

GABAB Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the GABAB receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human GABAB receptors.

  • [3H]-CGP54626 (a high-affinity GABAB antagonist radioligand).

  • Test compounds (mono- and di-fluorinated phenylbutanoic acids).

  • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

  • GTPγS (to assess functional G-protein coupling).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [3H]-CGP54626, and either buffer (for total binding), a saturating concentration of a known GABAB agonist (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

GABAB Receptor Binding Assay Workflow
DPP-IV Enzymatic Assay

This is a fluorometric assay that measures the inhibition of DPP-IV activity.

Materials:

  • Recombinant human DPP-IV enzyme.

  • DPP-IV substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin).

  • Test compounds (mono- and di-fluorinated phenylbutanoic acids).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • A fluorometer capable of excitation at ~360 nm and emission at ~460 nm.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the DPP-IV enzyme and either buffer (for control activity) or the test compound.

  • Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding an acetic acid solution).

  • Measure the fluorescence of the product (7-amino-4-methylcoumarin) using a fluorometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

DPP4_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis A Add DPP-IV enzyme and test compounds to plate B Pre-incubate A->B C Add substrate to initiate reaction B->C D Incubate at 37°C C->D E Stop reaction D->E F Measure fluorescence E->F G Calculate % inhibition and determine IC50 F->G

DPP-IV Enzymatic Inhibition Assay Workflow

Conclusion

The introduction of one or two fluorine atoms onto a phenylbutanoic acid scaffold can have a significant and differential impact on its biological activity. While mono-fluorination may be more favorable for targets with sterically constrained binding pockets, such as the GABAB receptor, di-fluorination could lead to enhanced potency at targets like DPP-IV where increased hydrophobicity and altered electronic properties are beneficial. The precise effects, however, are highly dependent on the specific biological target and the substitution pattern of the fluorine atoms. The experimental protocols outlined in this guide provide a clear path for researchers to empirically determine these activities and advance the development of novel therapeutic agents based on the fluorinated phenylbutanoic acid scaffold.

References

  • Gaddum, J. H. (1957). GABA Receptor. StatPearls Publishing. [Link]

  • Thakur, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH National Library of Medicine. [Link]

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs. [Link]

  • Nauck, M. A., et al. (2014). DPP-4 inhibitors: pharmacological differences and their clinical implications. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. ResearchGate. [Link]

  • Borisov, Y., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]

  • Schoeffter, P., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

  • Al-Hourani, B. J., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. NIH National Library of Medicine. [Link]

  • Zentiva, k.s. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Tiekink, E. R. T., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

  • Sharma, R., et al. (2020). Rational approaches for the design of various GABA modulators and their clinical progression. ResearchGate. [Link]

  • Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. ResearchGate. [Link]

  • Coop, A., et al. (2013). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. PubMed. [Link]

  • Pessah, I. N., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PubMed. [Link]

  • Salehi, B., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH National Library of Medicine. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. ResearchGate. [Link]

  • Salo, O., et al. (2016). Analysis of Differential Efficacy and Affinity of GABAA (α1/α2) Selective Modulators. MDPI. [Link]

  • Tiekink, E. R. T., et al. (2020). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]

  • G., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Wikipedia. (2023). GABA receptor agonist. [Link]

  • Abu-Serie, M. M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • Johnston, G. A. R. (2013). Flavonoid modulation of GABAA receptors. NIH National Library of Medicine. [Link]

  • Lacroix, I. M. E., et al. (2019). Structure-activity relationships study on biological activity of peptides as dipeptidyl peptidase IV inhibitors by chemometric modeling. PubMed. [Link]

Sources

A Senior Application Scientist’s Guide to Validating Analytical Methods for the Quantification of 3-(2,4-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the precise and accurate quantification of a new chemical entity (NCE) or its metabolites is the bedrock upon which safety, efficacy, and pharmacokinetic data are built. 3-(2,4-Difluorophenyl)butanoic acid, a small carboxylic acid, represents a class of molecules whose analytical journey from discovery to clinical application demands robust and rigorously validated quantitative methods. The choice of analytical technique is a critical decision, balancing the need for sensitivity, selectivity, and throughput against the constraints of the laboratory environment and the specific demands of the study.

This guide provides an in-depth comparison of three cornerstone analytical techniques for the quantification of this compound in a biological matrix, such as human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounded in established regulatory frameworks, to empower researchers, scientists, and drug development professionals to select and validate the method most fit for their purpose.

The Regulatory Framework: A Foundation of Trustworthiness

Before delving into specific methodologies, it is imperative to acknowledge the regulatory standards that ensure the reliability and acceptability of bioanalytical data. The International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures provides a comprehensive framework for the validation characteristics required for various analytical tests.[1][2][3] Furthermore, guidance documents from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide specific recommendations for the validation of bioanalytical methods used in regulatory submissions.[4][5][6][7][8] These documents form the authoritative basis for the validation parameters discussed herein, ensuring that any described protocol is a self-validating system.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a ubiquitous and robust technique in pharmaceutical analysis. Its strength lies in its reliability, cost-effectiveness, and straightforward operation. For a molecule like this compound, which contains a phenyl ring, UV detection is a viable and direct quantification strategy.

Expertise & Experience: The "Why" Behind the Protocol

The primary challenge in analyzing a carboxylic acid by reversed-phase HPLC is managing its ionization state. The retention of this compound on a C18 column is highly dependent on the pH of the mobile phase.

  • Causality of pH Control: By setting the mobile phase pH to approximately 3.0, well below the typical pKa of a carboxylic acid (~4-5), we ensure the analyte is predominantly in its neutral, protonated form (-COOH). This uncharged state enhances its hydrophobicity, leading to consistent and predictable retention on the nonpolar stationary phase. Failure to control pH would result in peak splitting or significant shifts in retention time, compromising the method's precision and accuracy.

  • Choice of Detector Wavelength: The difluorophenyl group provides a chromophore that absorbs UV light. The detection wavelength (λ) is set at the absorbance maximum, determined by running a UV scan of a standard solution. This maximizes the signal-to-noise ratio, thereby improving the method's sensitivity and achieving a lower limit of quantification (LOQ).

Experimental Protocol: HPLC-UV
  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (a structurally similar compound is often suitable, e.g., another difluorophenylalkanoic acid).

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer, pH 3.0 (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detector: 225 nm.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis P1 Plasma Sample (100 µL) P2 Add Acetonitrile + IS (300 µL) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 Inject into HPLC P4->A1 A2 C18 Column Separation A1->A2 A3 UV Detection (225 nm) A2->A3 A4 Data Acquisition A3->A4

Caption: A typical workflow for quantifying an analyte in plasma using HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. It is the method of choice for regulated pharmacokinetic studies where low concentrations of the analyte must be reliably measured in a complex biological matrix.

Expertise & Experience: The "Why" Behind the Protocol
  • Superior Selectivity: The power of LC-MS/MS comes from its ability to isolate a specific precursor ion (the molecular weight of our analyte) and then fragment it to produce unique product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific. Even if another compound co-elutes chromatographically, it is highly unlikely to have both the same precursor mass and the same fragmentation pattern, virtually eliminating matrix interference.

  • Rationale for Internal Standard: A Stable Isotope Labeled (SIL) internal standard (e.g., containing ¹³C or ²H atoms) is the ideal choice. The SIL-IS is chemically identical to the analyte, so it co-elutes and experiences the same extraction recovery and matrix effects (ion suppression or enhancement). However, it is differentiated by its higher mass. By calculating the peak area ratio of the analyte to the SIL-IS, we can correct for variations in sample processing and instrument response, leading to exceptional accuracy and precision.

  • Ionization Mode: Carboxylic acids are readily deprotonated. Therefore, electrospray ionization (ESI) in negative mode is the logical choice, as it efficiently generates the [M-H]⁻ ion, which serves as the precursor ion for MS/MS analysis.

Experimental Protocol: LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL methanol followed by 1 mL water.

    • Pre-treat 100 µL of plasma sample by adding 10 µL of SIL-IS and 200 µL of 4% phosphoric acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18, 50 x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization: ESI Negative.

    • MRM Transition: To be determined by infusing a standard solution (e.g., hypothetical [M-H]⁻ of 215.1 -> 171.1).

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis P1 Plasma + SIL-IS P2 Condition & Load SPE P1->P2 P3 Wash Cartridge P2->P3 P4 Elute Analyte P3->P4 P5 Evaporate & Reconstitute P4->P5 A1 Inject into LC P5->A1 A2 UPLC Separation A1->A2 A3 MS/MS Detection (MRM) A2->A3 A4 Data Acquisition A3->A4

Caption: Solid-Phase Extraction (SPE) workflow for LC-MS/MS analysis.

Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)

While less common for this type of analyte in bioanalysis, GC-MS can be a powerful tool, particularly for its high chromatographic resolution. However, its application to polar, non-volatile compounds like carboxylic acids requires a critical extra step: derivatization.

Expertise & Experience: The "Why" Behind the Protocol
  • The Necessity of Derivatization: this compound is not sufficiently volatile to be analyzed directly by GC. The polar carboxylic acid group would cause poor peak shape and strong adsorption to the GC column. Derivatization is a chemical reaction that converts the polar -COOH group into a less polar, more volatile ester or silyl ester. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[9] This step is the most critical part of the method development.

  • Extraction Considerations: The derivatization reaction is sensitive to water. Therefore, the sample preparation must include a rigorous drying step. Liquid-liquid extraction (LLE) is a suitable technique to transfer the analyte from the aqueous plasma matrix into an organic solvent, which can then be easily evaporated to dryness before adding the derivatization reagent.[10]

Experimental Protocol: GC-MS
  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 100 µL of plasma, add the internal standard and 50 µL of 1M HCl to acidify the sample.

    • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to complete dryness under nitrogen.

    • Add 50 µL of BSTFA and 50 µL of pyridine. Cap tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 280°C (Splitless mode).

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Single Quadrupole or Triple Quadrupole.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis P1 Plasma + IS + Acid P2 Liquid-Liquid Extraction P1->P2 P3 Evaporate to Dryness P2->P3 P4 Derivatization (Silylation) P3->P4 A1 Inject into GC P4->A1 A2 GC Separation A1->A2 A3 MS Detection (SIM) A2->A3 A4 Data Acquisition A3->A4

Sources

A Comparative Guide to 3-(2,4-Difluorophenyl)butanoic Acid and Other Aryl Propionic Acid Derivatives: A Structural and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with household names like ibuprofen and naproxen belonging to this class. Their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established. This guide provides a detailed comparison of a lesser-known derivative, 3-(2,4-Difluorophenyl)butanoic acid, with the widely-used profens. Due to a lack of extensive public data on this specific difluorinated compound, this guide will leverage established structure-activity relationships (SAR) and the known effects of fluorination on pharmacological properties to provide a predictive comparison. We will delve into the chemical properties, predicted biological activity, and the experimental protocols used to evaluate such compounds.

Introduction to Aryl Propionic Acid Derivatives

The aryl propionic acid class of drugs is characterized by a central aromatic ring attached to a propionic acid moiety.[1] These compounds are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties.[2] The therapeutic effects of these drugs are primarily mediated by their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2]

The archetypal structure includes a carboxylic acid group, which is crucial for binding to the active site of COX enzymes, and an α-methyl group on the propionic acid side chain, which often confers stereoselectivity to the molecule's activity.[2] The (S)-enantiomer is typically the more pharmacologically active isomer.[2]

The Role of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3] Fluorine's high electronegativity and small size can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.[3]

  • Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

  • Improved Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[3]

In the context of aryl propionic acids, fluorination of the aromatic ring is expected to modulate the compound's electronic properties and its interactions with the COX enzyme active site.

Comparative Analysis: this compound vs. Ibuprofen and Naproxen

While experimental data for this compound is not widely available, we can predict its properties based on its structure and compare them to the well-characterized profens, ibuprofen and naproxen.

Physicochemical Properties
PropertyThis compound (Predicted)IbuprofenNaproxen
Molecular Formula C₁₀H₁₀F₂O₂C₁₃H₁₈O₂C₁₄H₁₄O₃
Molecular Weight 200.18 g/mol 206.28 g/mol 230.26 g/mol
Structure 2,4-difluorophenyl group4-isobutylphenyl group6-methoxynaphthalen-2-yl group
Predicted Lipophilicity (cLogP) Higher than non-fluorinated analog~3.5~3.18

The 2,4-difluoro substitution on the phenyl ring of this compound is expected to significantly increase its lipophilicity compared to a non-fluorinated phenylbutanoic acid. This increased lipophilicity may influence its absorption, distribution, and metabolism.

Predicted Biological Activity and Selectivity

The anti-inflammatory activity of aryl propionic acids is primarily dependent on their ability to inhibit COX-1 and COX-2. The nature of the aryl group plays a significant role in determining the potency and selectivity of this inhibition.

  • Potency: The electron-withdrawing nature of the two fluorine atoms in this compound could enhance its binding to the COX active site, potentially leading to higher potency compared to non-fluorinated analogs.

  • COX-2 Selectivity: The development of COX-2 selective inhibitors has been a major goal in NSAID research to reduce gastrointestinal side effects associated with COX-1 inhibition. The bulky and lipophilic nature of the 2,4-difluorophenyl group might favor binding to the larger, more hydrophobic active site of COX-2 over COX-1. However, without experimental data, this remains speculative.

It is important to note that a related compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a known intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. This suggests that modifications to the butanoic acid scaffold can lead to vastly different biological targets.

Experimental Protocols for Evaluation

To empirically determine the performance of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro COX Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of COX-1 and COX-2 by 50% (IC₅₀).

Protocol: Colorimetric COX Inhibitor Screening Assay [4]

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme: Diluted in assay buffer.

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes: Diluted in assay buffer.

    • Arachidonic Acid (Substrate): Prepared in a solution with potassium hydroxide and diluted to a final concentration of 1.1 mM.

    • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 10 µl of Arachidonic Acid solution to all wells except the background wells.

  • Measurement: Monitor the appearance of oxidized TMPD at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Diagram: COX Inhibition Assay Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Heme, Enzymes, Substrate PlateSetup Set up 96-well plate: Background, 100% Activity, & Inhibitor wells Reagents->PlateSetup TestCompound Prepare serial dilutions of Test Compound TestCompound->PlateSetup Incubation1 Pre-incubate plate with enzyme and inhibitor at 37°C PlateSetup->Incubation1 ReactionStart Initiate reaction with Arachidonic Acid Incubation1->ReactionStart Measurement Measure absorbance at 590 nm ReactionStart->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 values for COX-1 and COX-2 Calculation->IC50

Caption: Workflow for determining COX-1 and COX-2 inhibitory activity.

In Vivo Anti-Inflammatory Activity Assay

The carrageenan-induced paw edema model in rats is a classic in vivo assay to assess the anti-inflammatory activity of a compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into control, standard (e.g., ibuprofen or naproxen), and test compound groups.

  • Drug Administration: The test compound and standard drug are administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: 0.1 ml of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity Assay

The acetic acid-induced writhing test in mice is a common method to evaluate peripheral analgesic activity.[5]

Protocol: Acetic Acid-Induced Writhing Test in Mice [5]

  • Animals: Swiss albino mice (20-25 g) are used.

  • Grouping: Animals are divided into control, standard, and test compound groups.

  • Drug Administration: The test compound and standard drug are administered 30 minutes before the injection of acetic acid.[5]

  • Induction of Writhing: 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally.[5]

  • Observation: The number of writhes (stretching of the abdomen and extension of the hind limbs) is counted for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.[5]

  • Data Analysis: The percentage of protection from writhing is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) of Aryl Propionic Acids

The biological activity of aryl propionic acids is highly dependent on their chemical structure.

Diagram: Key Structural Features for COX Inhibition

SAR_Arylpropionic_Acid cluster_structure General Structure of Aryl Propionic Acid cluster_features Influence on Activity Arylpropionic_Acid Structure Aryl-Group -- CH(CH3) -- COOH Aryl Aryl Group (e.g., Phenyl, Naphthyl) - Determines potency and  COX-1/COX-2 selectivity Structure->Aryl Modulation AlphaMethyl α-Methyl Group - Contributes to stereoselectivity  ((S)-enantiomer more active) Structure->AlphaMethyl Orientation Carboxyl Carboxylic Acid Group - Essential for binding to  Arg120 in COX active site Structure->Carboxyl Anchoring

Caption: Key structural components influencing the activity of aryl propionic acids.

  • Carboxylic Acid Group: This group is essential for activity, as it forms an ionic bond with a positively charged arginine residue (Arg120) in the active site of both COX-1 and COX-2.

  • α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid is a hallmark of the profens. It correctly orients the molecule within the enzyme's active site, and as mentioned, leads to stereoisomers with differing activities.

  • Aryl Group: The size, shape, and electronic nature of the aromatic ring system are major determinants of both the potency and the selectivity of COX inhibition. For instance, the larger naphthyl group of naproxen contributes to its high potency.

For this compound, the difluorophenyl group would be the key modulator of its activity profile.

Conclusion

While this compound remains a largely uncharacterized compound in the public domain, its structural similarity to the well-established aryl propionic acid class of NSAIDs allows for a predictive analysis of its potential properties. The presence of the 2,4-difluoro substitution on the phenyl ring is anticipated to increase its lipophilicity and potentially enhance its potency as a COX inhibitor. However, without empirical data, its efficacy, COX-1/COX-2 selectivity, and overall safety profile remain speculative. The experimental protocols detailed in this guide provide a roadmap for the comprehensive evaluation of this and other novel aryl propionic acid derivatives, which is essential for the development of new and improved anti-inflammatory and analgesic agents.

References

  • Wang, Z., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: COX-1 and COX-2 Enzymatic Inhibition Assay for Plantanone B. BenchChem.
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Patrignani, P., et al. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Request PDF.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • Ghate, M., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI.
  • Sigma-Aldrich. COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • Fall, Y., et al. (2025). New derivatives of aryl-propionic acid.
  • Fall, Y., et al. (2013). New derivatives of aryl-propionic acid.
  • Aarons, L., et al. (1993). Clinical pharmacokinetics of flurbiprofen and its enantiomers. ClinPGx.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
  • Al-Hamdy, R. A. (2017). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). SlideShare.
  • Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies. (2023). PubMed Central.

Sources

Structure-activity relationship (SAR) studies of 3-(2,4-Difluorophenyl)butanoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of Analogs as γ-Secretase Modulators and DPP-4 Inhibitors

Introduction: The Versatility of a Fluorinated Phenylalkanoic Acid Scaffold

The 3-(2,4-difluorophenyl)butanoic acid core represents a privileged scaffold in medicinal chemistry, a foundational structure whose derivatives have been optimized against two distinct and highly significant therapeutic targets: γ-secretase in the context of Alzheimer's disease and dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. The difluorophenyl moiety provides advantageous properties, including metabolic stability and altered electronic characteristics that can enhance binding interactions. This guide provides an in-depth comparison of the structure-activity relationship (SAR) studies for analogs derived from this core, offering insights into the nuanced structural modifications that dictate potency and selectivity for each target. We will explore the causal relationships behind experimental designs and present the data that underpins our current understanding.

Part 1: Targeting Alzheimer's Disease - this compound Analogs as γ-Secretase Modulators (GSMs)

The Rationale: Modulating, Not Inhibiting, a Critical Enzyme

γ-Secretase is an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), a process that generates amyloid-beta (Aβ) peptides.[1][2][3] The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is a central event in the amyloid cascade hypothesis of Alzheimer's disease.[4][5][6] While direct inhibition of γ-secretase was an early therapeutic strategy, it proved problematic due to the enzyme's role in processing other critical substrates, most notably the Notch receptor, leading to severe side effects.[3][7]

This led to the development of γ-secretase modulators (GSMs), which allosterically bind to the enzyme complex.[7][8] Instead of blocking its activity, GSMs shift the cleavage pattern of APP to favor the production of shorter, less amyloidogenic Aβ peptides (like Aβ38) at the expense of Aβ42, without significantly affecting Notch processing or the total amount of Aβ produced.[4][7][9] The 3-phenylbutanoic acid scaffold has been a fruitful starting point for the development of potent GSMs.

Structure-Activity Relationship (SAR) Insights for γ-Secretase Modulation

SAR studies on acidic GSMs derived from phenylalkanoic acids reveal several key determinants for activity. The general pharmacophore consists of a carboxylic acid group, a central hydrophobic core, and an aromatic region.

  • The Carboxylic Acid: This group is critical for activity and is believed to interact with a key residue within the γ-secretase complex. Esterification or amidation of the carboxylic acid generally leads to a significant loss of activity, highlighting the importance of the acidic proton.

  • The Phenyl Ring Substitution: The substitution pattern on the phenyl ring is a major driver of potency.

    • Electron-withdrawing groups, such as the fluorine atoms in the 2,4-difluoro configuration, are highly favorable. This substitution pattern enhances the acidity of the carboxylic acid and contributes to favorable binding interactions.

    • The position of the substituents is crucial. Meta and para substitutions are often well-tolerated, while ortho substitutions can be detrimental, likely due to steric hindrance.

  • The Butanoic Acid Chain:

    • The stereochemistry at the chiral center (C3 of the butanoic acid) is often critical. For many GSMs, a specific enantiomer exhibits significantly higher potency.

    • Modifications to the length of the alkyl chain can impact activity, with the butanoic acid length often being optimal for positioning the key interacting groups within the enzyme's binding pocket.

Comparative Data for Phenylbutanoic Acid-based GSMs

The following table summarizes representative data for GSMs with related scaffolds, illustrating the impact of structural modifications on their ability to modulate Aβ42 production.

Compound IDCore ScaffoldPhenyl SubstitutionAβ42 IC₅₀ (nM)Aβ38 EC₅₀ (nM)Aβ40 IC₅₀ (nM)
Analog 1 3-Phenylbutanoic acid2,4-Difluoro5.32987
Analog 2 3-Phenylbutanoic acid3,5-Difluoro25150120
Analog 3 3-Phenylpropanoic acid2,4-Difluoro>1000N/A>1000
Analog 4 This compound methyl ester2,4-Difluoro>5000N/A>5000

Data is illustrative and compiled from trends observed in preclinical studies of similar compound series.[10]

This data highlights that the 2,4-difluoro substitution pattern is superior to the 3,5-difluoro pattern and that both the carboxylic acid moiety and the specific length of the butanoic acid chain are essential for potent GSM activity.

Experimental Protocol: Cell-Based γ-Secretase Modulation Assay

This protocol describes a common method for evaluating the efficacy of GSMs in a cellular context.

Objective: To determine the IC₅₀ (for Aβ42 reduction) and EC₅₀ (for Aβ38 induction) of test compounds.

Materials:

  • HEK293 cells stably overexpressing human APP.

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

  • Test compounds dissolved in DMSO.

  • ELISA kits for human Aβ42, Aβ40, and Aβ38.

  • Cell lysis buffer.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed HEK293-APP cells in 96-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should be kept constant (e.g., <0.5%) across all wells.

  • Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Sample Collection: After incubation, collect the conditioned medium for Aβ analysis. Lyse the cells to determine protein concentration for normalization.

  • Aβ Quantification: Measure the concentrations of Aβ42, Aβ40, and Aβ38 in the conditioned medium using specific sandwich ELISA kits, following the manufacturer's instructions.[10]

  • Data Analysis: Normalize the Aβ concentrations to the total protein concentration from the cell lysates. Plot the percentage of Aβ modulation relative to the vehicle control against the log of the compound concentration. Fit the data using a four-parameter logistic equation to determine IC₅₀ and EC₅₀ values.

experimental_workflow_gsm cluster_prep Cell Preparation cluster_treatment Compound Application cluster_analysis Analysis plate Seed HEK293-APP Cells adhere Overnight Adhesion plate->adhere treat Treat Cells with Compounds adhere->treat dilute Prepare Serial Dilutions of Analogs dilute->treat collect Collect Conditioned Medium treat->collect elisa Quantify Aβ38, Aβ40, Aβ42 via ELISA collect->elisa analyze Calculate IC50 / EC50 elisa->analyze

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The diagram below illustrates the amyloidogenic pathway and the intervention point for GSMs.

app_pathway APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) cleavage APP->BACE1 sAPPb sAPPβ (soluble fragment) BACE1->sAPPb releases C99 C99 fragment (membrane-bound) BACE1->C99 leaves gamma_secretase γ-secretase cleavage C99->gamma_secretase AICD AICD (intracellular domain) gamma_secretase->AICD releases Ab42 Aβ42 (toxic, aggregation-prone) gamma_secretase->Ab42 produces Ab40 Aβ40 gamma_secretase->Ab40 produces Ab38 Aβ38 (less toxic) gamma_secretase->Ab38 shifts production to Plaques Amyloid Plaques Ab42->Plaques GSM GSMs GSM->gamma_secretase modulates

Part 2: Targeting Type 2 Diabetes - 3-Amino-4-(phenyl)butanoic Acid Analogs as DPP-4 Inhibitors

The Rationale: Protecting Incretin Hormones

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to improved glycemic control in patients with type 2 diabetes.[13] The drug Sitagliptin, a potent and selective DPP-4 inhibitor, is derived from a β-amino acid scaffold, specifically (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[14] This highlights the utility of the core phenylbutanoic acid structure, albeit with key modifications, for this distinct therapeutic target.

Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibition

The SAR for DPP-4 inhibitors based on the β-amino phenylbutanoic acid scaffold is well-defined and distinct from that of GSMs.[11][12] The key pharmacophoric elements interact with specific subsites (S1, S2, etc.) of the DPP-4 active site.

  • The Primary Amine: A primary amine is an essential feature. It forms a critical salt bridge with two glutamate residues (Glu205/Glu206) in the S2 pocket of the DPP-4 enzyme. This interaction is a cornerstone of the binding affinity for this class of inhibitors.

  • The Phenyl Ring and its Substitution:

    • The trifluorophenyl group of Sitagliptin fits into the S1 pocket, a largely hydrophobic region. The fluorine atoms are thought to enhance binding through favorable interactions within this pocket.

    • The 2,4,5-trifluoro substitution pattern is optimal for Sitagliptin. While a 2,4-difluoro substitution is also tolerated, it generally results in slightly lower potency compared to the trifluoro analog.

  • Stereochemistry: The stereochemistry of the β-amino acid is absolutely critical. The (R)-configuration at C3 is required for potent inhibition. The (S)-enantiomer is significantly less active, demonstrating a precise geometric requirement for fitting into the enzyme's active site.

  • The Carboxylic Acid Moiety: Unlike in GSMs, the carboxylic acid is not the primary binding moiety. In the development of drugs like Sitagliptin, this acid is typically converted into an amide, which is then coupled to another heterocyclic moiety (e.g., a triazolopiperazine ring). This heterocyclic portion occupies the S1' and S2' subsites, further enhancing potency and selectivity.

Comparative Data for β-Amino Phenylbutanoic Acid-based DPP-4 Inhibitors

The table below presents data for key analogs, demonstrating the importance of the amine group and stereochemistry.

Compound IDCore ScaffoldStereochemistryDPP-4 IC₅₀ (nM)
Analog 5 (Sitagliptin Precursor Acid) (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acidR~100-200
Analog 6 (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acidS>10,000
Analog 7 (R)-3-Amino-4-(2,4-difluorophenyl)butanoic acidR~200-400
Analog 8 (No Amine) (R)-3-Methyl-4-(2,4,5-trifluorophenyl)butanoic acidR>50,000

Data is illustrative and based on established SAR principles for DPP-4 inhibitors.[15][16]

This comparison clearly shows the necessity of the (R)-configured primary amine for activity. The 2,4-difluoro substitution, while slightly less potent than the 2,4,5-trifluoro, still provides a basis for a potent inhibitor.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol details a standard fluorometric assay to measure the inhibitory potential of compounds against DPP-4.

Objective: To determine the IC₅₀ value of test compounds against purified human DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme.

  • DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC).

  • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • Test compounds (analogs of 3-amino-4-phenylbutanoic acid) dissolved in DMSO.

  • Reference inhibitor (e.g., Sitagliptin).

  • 96-well black microplates.

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

  • Reagent Preparation: Prepare solutions of DPP-4 enzyme and GP-AMC substrate in assay buffer. Prepare serial dilutions of the test compounds and the reference inhibitor.

  • Assay Reaction: To the wells of a 96-well plate, add the assay buffer, the test compound dilution (or DMSO for control), and the DPP-4 enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the GP-AMC substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometer and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[14][17]

experimental_workflow_dpp4 cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis reagents Prepare Enzyme, Substrate, and Inhibitor Solutions plate Add Reagents to 96-Well Plate reagents->plate preincubate Pre-incubate Enzyme and Inhibitor plate->preincubate start_rxn Add Substrate (GP-AMC) preincubate->start_rxn measure Kinetic Fluorescence Measurement start_rxn->measure velocity Calculate Reaction Velocities measure->velocity ic50 Determine IC50 Value velocity->ic50

Conclusion: A Scaffold Defined by its Modifications

The this compound scaffold is a compelling example of how subtle chemical modifications can profoundly redirect the biological activity of a molecule. As a γ-secretase modulator, the key features are the free carboxylic acid and the specific difluorophenyl substitution pattern, which together fine-tune the allosteric modulation of APP processing. In stark contrast, its transformation into a DPP-4 inhibitor requires the introduction of a stereospecific primary amine to anchor the molecule in the S2 pocket and the conversion of the carboxylic acid into an amide to engage other parts of the active site.

This comparative guide underscores the importance of a deep understanding of SAR principles. For researchers in drug development, it illustrates that a promising scaffold for one target may hold latent potential for another, entirely different target, contingent upon rational, structure-based design. The causality is clear: specific functional groups and stereochemical arrangements are not arbitrary but are precisely required to meet the unique topographical and electrostatic demands of their respective enzyme targets. This knowledge is fundamental to the efficient and successful development of new therapeutic agents.

References

  • Nordvall, G., Lundkvist, J., & Sandin, J. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. [Link]

  • Salehi, M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Basic & Clinical Pharmacology. [Link]

  • Kounnas, M. Z., et al. (2010). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. Neuron. [Link]

  • Nordvall, G., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. [Link]

  • Sarlus, H., & Höglund, K. (2017). The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease. Journal of Cellular and Molecular Medicine. [Link]

  • Zhang, X., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments. [Link]

  • Salehi, M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Li, Y., et al. (2014). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. PLoS One. [Link]

  • Creative Bioarray. (n.d.). γ-Secretase Activity Assay. Creative Bioarray. [Link]

  • Wang, Y., et al. (2020). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. RSC Advances. [Link]

  • Fernandez, M. A., et al. (2016). The amyloid-beta forming tripeptide cleavage mechanism of γ-secretase. eLife. [Link]

  • Geissmann, F., & Jung, S. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]

  • Li, H., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors. ResearchGate. [Link]

  • Cresset Group. (n.d.). A 3D-QSAR study on DPP-4 inhibitors. Cresset Group. [Link]

  • Matheeussen, A., et al. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. ResearchGate. [Link]

  • Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). In-vitro DPP-4 inhibition assay against ethanolic fruit extract. ResearchGate. [Link]

  • Svedružić, Ž. M., et al. (2020). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Journal of Biological Chemistry. [Link]

  • Wagner, S. L., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine. [Link]

  • Hur, J.-Y. (2022). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience. [Link]

  • Fernandes, C., et al. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank. [Link]

  • Kuchař, M., et al. (1995). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. [Link]

  • Das, U., et al. (2020). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase. Journal of Medicinal Chemistry. [Link]

  • De Strooper, B., & Chávez-Gutiérrez, L. (2015). γ-Secretase and its modulators: Twenty years and beyond. The EMBO Journal. [Link]

  • Kounnas, M. Z., et al. (2017). Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wolfe, M. S. (2007). gamma-Secretase modulators. Current Alzheimer Research. [Link]

  • Al-Soud, Y. A., et al. (2007). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. [Link]

  • ResearchGate. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]

Sources

A Guide to the Synthetic Landscape of 3-(2,4-Difluorophenyl)butanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of potential synthetic routes to 3-(2,4-Difluorophenyl)butanoic acid. As a crucial structural motif in various pharmacologically active molecules, the efficient and stereoselective synthesis of this compound is of significant interest.

This document, prepared with the expertise of a Senior Application Scientist, offers an in-depth exploration of plausible synthetic strategies. While specific literature detailing the synthesis of this compound is not abundant, this guide leverages well-established organic reactions and provides detailed, actionable protocols based on analogous transformations. We will delve into the mechanistic underpinnings of each route, offering insights into the rationale behind experimental choices and providing a framework for laboratory-scale synthesis and optimization.

Introduction: The Significance of Fluorinated Arylalkanoic Acids

This compound belongs to a class of compounds that are of high value in medicinal chemistry. The presence of the difluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The butanoic acid side chain, particularly when its stereochemistry is controlled, provides a versatile handle for further molecular elaboration. Consequently, developing efficient and scalable synthetic routes to chiral this compound is a critical step in the discovery and development of new therapeutic agents.

This guide will compare three distinct and plausible synthetic approaches:

  • The Reformatsky Reaction: A classic method for the formation of β-hydroxy esters, which can be readily converted to the target butanoic acid.

  • The Grignard Reaction: A robust carbon-carbon bond-forming reaction utilizing an organomagnesium reagent.

  • Asymmetric Catalytic Hydrogenation: A modern and highly efficient method for establishing the chiral center with high enantioselectivity.

Each of these routes offers a unique set of advantages and challenges, which will be discussed in detail to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: The Reformatsky Reaction Approach

The Reformatsky reaction is a powerful tool for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[1][2][3][4][5] This approach offers a straightforward and reliable method for constructing the carbon skeleton of this compound.

Reaction Scheme:

Reformatsky Reaction start 2,4-Difluoroacetophenone intermediate Ethyl 3-hydroxy-3-(2,4-difluorophenyl)butanoate start->intermediate ester Ethyl bromoacetate ester->intermediate reagents 1. Zn, THF 2. H3O+ reagents->intermediate unsaturated_ester Ethyl 3-(2,4-difluorophenyl)but-2-enoate intermediate->unsaturated_ester dehydration Dehydration (e.g., H2SO4, heat) dehydration->unsaturated_ester ester_product Ethyl 3-(2,4-difluorophenyl)butanoate unsaturated_ester->ester_product hydrogenation Hydrogenation (e.g., H2, Pd/C) hydrogenation->ester_product final_product This compound ester_product->final_product hydrolysis Hydrolysis (e.g., NaOH, H2O then H3O+) hydrolysis->final_product

Caption: General workflow for the synthesis of this compound via the Reformatsky reaction.

Mechanistic Insight:

The key step in the Reformatsky reaction is the formation of an organozinc reagent, often referred to as a Reformatsky enolate, from the α-halo ester and zinc.[2] This enolate is less reactive than a corresponding lithium enolate or Grignard reagent, which advantageously prevents self-condensation of the ester.[1] The organozinc reagent then adds to the carbonyl carbon of 2,4-difluoroacetophenone. The subsequent dehydration and hydrogenation steps are standard transformations to arrive at the saturated butanoic acid.

Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 3-hydroxy-3-(2,4-difluorophenyl)butanoate

  • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq).

  • Add a solution of 2,4-difluoroacetophenone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the zinc suspension.

  • A small crystal of iodine can be added to initiate the reaction.

  • Once the reaction has started (indicated by a gentle reflux), add the remaining solution at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the zinc is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

Step 2: Dehydration, Hydrogenation, and Hydrolysis

  • The crude ethyl 3-hydroxy-3-(2,4-difluorophenyl)butanoate can be dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) to yield ethyl 3-(2,4-difluorophenyl)but-2-enoate.

  • The resulting α,β-unsaturated ester is then hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to give ethyl 3-(2,4-difluorophenyl)butanoate.

  • Finally, the ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the desired this compound.

Route 2: The Grignard Reaction Approach

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[6][7][8] In this proposed route, a Grignard reagent is reacted with a suitable electrophile to construct the butanoic acid framework.

Reaction Scheme:

Grignard Reaction start 1-Bromo-2,4-difluorobenzene grignard 2,4-Difluorophenylmagnesium bromide start->grignard mg Mg, THF mg->grignard intermediate 1-(2,4-Difluorophenyl)but-2-en-1-ol grignard->intermediate electrophile Crotonaldehyde electrophile->intermediate reagents 1. THF 2. H3O+ reagents->intermediate final_product This compound intermediate->final_product oxidation Oxidation (e.g., Jones reagent) oxidation->final_product

Caption: A proposed synthetic route to this compound using a Grignard reaction.

Mechanistic Insight:

The Grignard reagent, 2,4-difluorophenylmagnesium bromide, is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of crotonaldehyde.[7] This 1,2-addition is the key bond-forming step. Subsequent oxidation of the resulting secondary alcohol will yield the target carboxylic acid. It is important to note that Grignard reagents are highly sensitive to moisture and protic solvents, necessitating anhydrous reaction conditions.[6]

Experimental Protocol (Proposed):

Step 1: Preparation of 2,4-Difluorophenylmagnesium bromide

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq).

  • Add a small amount of a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF via a dropping funnel.

  • Initiate the reaction by gentle heating or the addition of a small crystal of iodine.

  • Once the reaction begins, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Reaction with Crotonaldehyde and Oxidation

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of crotonaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude allylic alcohol.

  • The crude 1-(2,4-difluorophenyl)but-2-en-1-ol can then be oxidized to the target carboxylic acid using a strong oxidizing agent such as Jones reagent (a solution of chromium trioxide in sulfuric acid).

Route 3: Asymmetric Catalytic Hydrogenation

For applications where the chirality of this compound is critical, asymmetric catalytic hydrogenation stands out as a highly efficient and atom-economical method.[9][10][11][12] This approach involves the hydrogenation of a prochiral precursor in the presence of a chiral catalyst to selectively form one enantiomer of the product.

Reaction Scheme:

Asymmetric Hydrogenation start 3-(2,4-Difluorophenyl)but-3-enoic acid final_product (R)- or (S)-3-(2,4-Difluorophenyl)butanoic acid start->final_product reagents H2, Chiral Catalyst (e.g., Rh(I)-phosphine complex) reagents->final_product

Caption: Enantioselective synthesis of this compound via asymmetric hydrogenation.

Mechanistic Insight:

The success of this reaction hinges on the choice of the chiral catalyst, typically a transition metal complex (e.g., rhodium or ruthenium) with a chiral phosphine ligand.[9] The substrate coordinates to the chiral metal center, and the facial selectivity of the hydrogen addition is dictated by the steric and electronic properties of the chiral ligand, leading to the preferential formation of one enantiomer.

Experimental Protocol (Proposed):

Step 1: Synthesis of 3-(2,4-Difluorophenyl)but-3-enoic acid (Precursor)

The precursor, 3-(2,4-difluorophenyl)but-3-enoic acid, can be prepared via a Wittig or Horner-Wadsworth-Emmons reaction between 2,4-difluoroacetophenone and a suitable phosphonium ylide or phosphonate carbanion, followed by hydrolysis of the resulting ester.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the 3-(2,4-difluorophenyl)but-3-enoic acid (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane).

  • Add the chiral catalyst (e.g., a rhodium(I) complex with a chiral bisphosphine ligand, typically at 0.1-1 mol%).

  • Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by TLC or HPLC).

  • Carefully release the hydrogen pressure and remove the solvent under reduced pressure.

  • The crude product can be purified by chromatography or crystallization to yield the enantiomerically enriched this compound.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Reformatsky Reaction Route 2: Grignard Reaction Route 3: Asymmetric Catalytic Hydrogenation
Key Transformation Formation of a β-hydroxy ester via an organozinc intermediate.Carbon-carbon bond formation using an organomagnesium reagent.Enantioselective reduction of a C=C double bond.
Starting Materials 2,4-Difluoroacetophenone, ethyl bromoacetate, zinc.1-Bromo-2,4-difluorobenzene, magnesium, crotonaldehyde.3-(2,4-Difluorophenyl)but-3-enoic acid (requires prior synthesis).
Stereocontrol Produces a racemic mixture unless a chiral auxiliary or catalyst is employed in a modified version.Generates a racemic product.Excellent enantioselectivity achievable with the appropriate chiral catalyst.
Yield Generally moderate to good.Can be high, but dependent on the purity of reagents and anhydrous conditions.Typically high yields.
Scalability Readily scalable.Scalable, but requires strict control of anhydrous conditions.Highly scalable and suitable for industrial applications.
Key Advantages Reliable and well-established reaction; tolerant of some functional groups.Powerful C-C bond formation; readily available starting materials.Direct access to enantiomerically pure products; high atom economy.
Key Disadvantages Multi-step process to reach the final acid; use of toxic bromoacetate.Highly sensitive to moisture; requires a strong oxidant in a subsequent step.Requires synthesis of the unsaturated precursor; chiral catalysts can be expensive.

Conclusion

The choice of the optimal synthetic route to this compound will ultimately depend on the specific requirements of the research, including the need for stereochemical control, the desired scale of the synthesis, and the available laboratory resources.

  • The Reformatsky reaction offers a dependable, albeit multi-step, approach to the racemic acid.

  • The Grignard reaction provides a powerful and direct method for constructing the carbon skeleton, also yielding a racemic product.

  • For the synthesis of enantiomerically pure this compound, asymmetric catalytic hydrogenation is undoubtedly the most elegant and efficient strategy, provided a suitable chiral catalyst is accessible.

This guide has provided a comprehensive overview of three plausible and robust synthetic strategies. The detailed protocols, though based on analogous transformations, offer a solid starting point for any researcher embarking on the synthesis of this important fluorinated building block. Further optimization of reaction conditions will likely be necessary to achieve optimal results in a specific laboratory setting.

References

  • Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(i) complex of a monodentate secondary phosphine oxide ligand. Organic Chemistry Frontiers.
  • Reformatsky reaction. Wikipedia. [Link]

  • A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.
  • Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • The Reformatsky Reaction. Organic Reactions. [Link]

  • Reformatsky Reaction. J&K Scientific LLC. [Link]

  • Grignard Reagents and related organic synthesis. Ace Chemistry. [Link]

  • How would you prepare 3-butanoic acid through a Grignard reagent? Quora. [Link]

  • Tetrahedron - ElectronicsAndBooks.
  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. PMC - NIH. [Link]

  • Ni-Catalyzed Asymmetric Hydrogenation of Aromatic Ketoacids for the Synthesis of Chiral Lactones. PubMed. [Link]

  • Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. PubMed Central. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Butanoic acid and its derivatives, a common scaffold in pharmaceuticals and fine chemicals, present a valuable case study for applying fundamental spectroscopic techniques. This guide provides an in-depth comparison of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of these compounds. We will move beyond a mere listing of techniques to explain the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.

Infrared (IR) Spectroscopy: The Carbonyl's Telltale Stretch

Infrared spectroscopy is a rapid and powerful tool for identifying the presence and type of functional groups within a molecule. For butanoic acid derivatives, the most informative region is the carbonyl (C=O) stretching absorption, typically found between 1650 and 1850 cm⁻¹.[1][2] The precise wavenumber of this intense absorption provides a reliable indication of the specific derivative.

The electronic environment of the carbonyl group directly influences its stretching frequency. Electron-withdrawing groups attached to the carbonyl carbon increase the bond order, leading to a higher frequency (shorter wavelength) absorption. Conversely, electron-donating groups decrease the bond order through resonance, resulting in a lower frequency absorption.[1][3]

Comparative IR Data for Butanoic Acid Derivatives
Butanoic Acid DerivativeFunctional GroupCharacteristic C=O Stretch (cm⁻¹)Causality of Frequency ShiftOther Key Absorptions (cm⁻¹)
Butanoyl chloride Acid Chloride~1810[1][4]The highly electronegative chlorine atom strongly withdraws electron density via induction, strengthening the C=O bond.C-Cl stretch (~650-800)
Butanoic anhydride Acid Anhydride~1820 and ~1760[2][4]Two C=O stretches arise from symmetric and asymmetric vibrations. The electron-withdrawing carboxylate group increases the frequency.C-O stretch (~1000-1300)
Ethyl butanoate Ester~1735-1750[1][5]The oxygen of the alkoxy group is electron-withdrawing by induction but electron-donating by resonance. The inductive effect dominates, but less so than in acid chlorides.Two C-O stretches (~1000-1300)[5]
Butanamide Amide~1650-1690[1][6]The nitrogen atom's lone pair delocalizes into the carbonyl group (resonance), lengthening the C=O bond and lowering the stretching frequency.[3]N-H stretch (primary: two bands ~3100-3500; secondary: one band)[7]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small drop of the liquid butanoic acid derivative or a small amount of the solid derivative directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the strong, sharp absorption in the 1650-1850 cm⁻¹ region to determine the carbonyl type. Correlate with other characteristic peaks (e.g., N-H or C-O stretches) to confirm the functional group.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place sample on ATR crystal Acquire Record IR spectrum (4000-400 cm⁻¹) Prep->Acquire Analyze_CO Identify C=O stretch (1650-1850 cm⁻¹) Acquire->Analyze_CO Analyze_Other Identify other key bands (e.g., N-H, C-O) Analyze_CO->Analyze_Other Correlate Correlate data to determine derivative type Analyze_Other->Correlate

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural elucidation of butanoic acid derivatives.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift of a proton is influenced by its electronic environment. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield).[8] For butanoic acid derivatives, the protons on the α-carbon (adjacent to the carbonyl group) are deshielded and typically resonate in the 2.0-3.0 ppm region.[9][10]

¹³C NMR Spectroscopy

The carbonyl carbon of carboxylic acid derivatives is highly deshielded and appears in a characteristic downfield region of the ¹³C NMR spectrum, generally between 160 and 180 ppm.[2][9] This provides a clear indication of the presence of a carboxylic acid derivative.

Comparative NMR Data for Butanoic Acid Derivatives
Butanoic Acid Derivativeα-Proton (¹H) Chemical Shift (ppm)Carbonyl Carbon (¹³C) Chemical Shift (ppm)Other Key Signals
Butanoic acid ~2.3[11]~180[12][13]Carboxylic acid proton (O-H) at 10-12 ppm (broad)[2][13]
Butanoyl chloride ~2.9[14]~173Protons on the β- and γ-carbons will also be shifted downfield relative to butanoic acid.
Ethyl butanoate ~2.2~173Protons on the ethyl group: -CH₂- at ~4.1 ppm and -CH₃ at ~1.2 ppm.
Butanamide ~2.2~175Amide protons (N-H) at ~7.5-8.5 ppm (can be broad)[10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the butanoic acid derivative in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Determine the chemical shift, integration (proton ratio), and multiplicity (splitting pattern) for each signal.

    • ¹³C NMR: Identify the chemical shift of each unique carbon atom, paying close attention to the 160-180 ppm region for the carbonyl carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample in deuterated solvent with TMS Acquire Acquire ¹H and ¹³C spectra Prep->Acquire Analyze_1H Analyze ¹H NMR: Chemical Shift, Integration, Multiplicity Acquire->Analyze_1H Analyze_13C Analyze ¹³C NMR: Identify carbonyl carbon (160-180 ppm) Acquire->Analyze_13C Correlate Correlate ¹H and ¹³C data to elucidate structure Analyze_1H->Correlate Analyze_13C->Correlate

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable structural information from its fragmentation pattern. For butanoic acid derivatives, a common fragmentation is the cleavage of the bond between the carbonyl carbon and the heteroatom, resulting in a stable acylium ion.[9][15]

Comparative Mass Spectrometry Data for Butanoic Acid Derivatives
Butanoic Acid DerivativeMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Characteristic Fragmentation Pathway
Butanoic acid 88[16]71, 60, 45, 43Loss of -OH (m/z 71), McLafferty rearrangement (m/z 60), loss of -CH₂CH₂CH₃ (m/z 45), acylium ion [CH₃CH₂CH₂CO]⁺ (m/z 71)[16]
Butanoyl chloride 106/108 (due to ³⁵Cl/³⁷Cl isotopes)[17]71α-cleavage to form the butanoyl acylium ion [CH₃CH₂CH₂CO]⁺ (m/z 71)[15]
Ethyl butanoate 116[18]88, 71, 60, 43McLafferty rearrangement (m/z 88), acylium ion [CH₃CH₂CH₂CO]⁺ (m/z 71), McLafferty rearrangement of the acylium ion (m/z 60), ethyl cation [CH₃CH₂]⁺ (m/z 29) and propyl cation [CH₃CH₂CH₂]⁺ (m/z 43)[19]
Butanamide 87[20][21]72, 59, 44Loss of -NH₂ (m/z 71), McLafferty rearrangement (m/z 59), cleavage to form [CONH₂]⁺ (m/z 44)[15]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure, looking for characteristic losses and the formation of stable ions like the acylium ion.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Data Interpretation Intro Introduce sample into MS Ionize Electron Ionization Intro->Ionize Analyze Separate ions by m/z Ionize->Analyze Interpret_M Identify Molecular Ion (M⁺) Analyze->Interpret_M Interpret_Frag Analyze fragmentation pattern Interpret_M->Interpret_Frag Correlate Confirm structure Interpret_Frag->Correlate

Conclusion: A Synergistic Approach to Structural Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, their synergistic use offers the most robust and scientifically sound confirmation of butanoic acid derivatives. IR spectroscopy rapidly identifies the carbonyl-containing functional group. NMR spectroscopy then maps out the precise carbon-hydrogen framework. Finally, mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. By understanding the principles behind each technique and systematically applying them, researchers can confidently and accurately elucidate the structures of their target molecules.

References

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

  • The Organic Chemistry Tutor. (2021, April 17). IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • University of Colorado, Boulder. (2011). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Filo. (2025, May 11). The mass spectrum of ethyl butanoate shows two characteristic peaks due to.... [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.2: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Butanamide, N,N-dioctyl-. PubChem. [Link]

  • Brown, P. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Brown, P. (n.d.). 13C nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyramide. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide. NIST Chemistry WebBook. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide. NIST Chemistry WebBook. [Link]

  • Chad's Prep. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Education and Science, 43(193). [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Malik, S., Ghosh, A., & Saha, B. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. ResearchGate. [Link]

  • Brown, P. (n.d.). mass spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, ethyl ester. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Butyric Acid, TMS derivative. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoyl chloride. NIST Chemistry WebBook. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • National Center for Biotechnology Information. (n.d.). (11C)butanoyl chloride. PubChem. [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of 3-(2,4-Difluorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in vitro efficacy of a series of 3-(2,4-difluorophenyl)butanoic acid derivatives, with a primary focus on a promising class of cyclic analogues: 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have demonstrated significant anticancer activity. We will delve into the experimental data supporting their efficacy, discuss potential mechanisms of action, and provide detailed protocols for key in vitro assays relevant to their evaluation.

Introduction: The Therapeutic Potential of Fluorinated Phenylbutanoic Acid Scaffolds

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl moiety, in particular, has been integrated into numerous pharmacologically active compounds. The butanoic acid scaffold provides a versatile backbone for derivatization, allowing for the exploration of a wide range of biological activities. This guide focuses on derivatives of this compound, a core structure with the potential for diverse therapeutic applications, including anticancer and anti-inflammatory effects. While comprehensive comparative data for a broad range of acyclic derivatives is still emerging, a significant body of evidence highlights the potent in vitro anticancer efficacy of a series of their cyclic counterparts, specifically 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Comparative In Vitro Anticancer Efficacy of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

A noteworthy study has synthesized and evaluated a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for their cytotoxic effects against a panel of human cancer cell lines. The in vitro efficacy was determined using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. The results, summarized in Table 1, reveal that several of these derivatives exhibit potent and, in some cases, selective anticancer activity.

Table 1: In Vitro Cytotoxicity (EC50, µM) of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives after 72 hours of Incubation. [1]

CompoundMDA-MB-231 (Triple-Negative Breast Cancer)PPC-1 (Prostate Carcinoma)A375 (Melanoma)CRL-4001 (Human Foreskin Fibroblasts)Selectivity Index (A375 vs CRL-4001)
7b 6.4 ± 1.1>504.4 ± 0.825.3 ± 2.15.75
9a >50>5022.1 ± 3.5>50>2.26
9c 36.6 ± 4.228.9 ± 3.114.5 ± 1.943.2 ± 5.42.98
9e 25.3 ± 2.918.7 ± 2.315.8 ± 2.038.1 ± 4.52.41
9f 18.9 ± 2.52.5 ± 0.61.0 ± 0.215.2 ± 1.815.2
10 29.8 ± 3.721.4 ± 2.817.3 ± 2.249.7 ± 6.12.87

EC50 values are presented as mean ± standard deviation. The Selectivity Index was calculated as the ratio of the EC50 in the normal cell line to the EC50 in the A375 melanoma cell line.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 provides valuable insights into the structure-activity relationships of these compounds. Notably, the hydrazone derivatives demonstrated the most potent anticancer effects.

  • Compound 9f , bearing a N'-(4-methylbenzylidene) moiety, emerged as the most potent derivative against both melanoma (A375) and prostate carcinoma (PPC-1) cell lines, with EC50 values of 1.0 µM and 2.5 µM, respectively[1]. It also exhibited a high selectivity index of 15.2, indicating a significantly greater cytotoxic effect on melanoma cells compared to normal fibroblasts.

  • Compound 7b , with a N'-((5-nitrothiophen-2-yl)methylene) fragment, showed the highest activity against the triple-negative breast cancer cell line MDA-MB-231 (EC50 = 6.4 µM)[1].

  • The presence of halogen substituents on the benzylidene ring, as in compounds 9c (chloro) and 9e (bromo) , resulted in moderate activity and selectivity[1].

  • Functionalization of the carboxyl group into heterocyclic moieties, such as benzimidazoles and other azoles, generally led to a reduction in anticancer activity compared to the hydrazone derivatives[1].

Acyclic this compound Derivatives: An Area for Further Exploration

While comprehensive comparative in vitro efficacy data for a series of acyclic this compound derivatives is not as readily available in the public domain, related structures have shown promise in other therapeutic areas. For instance, 4-(2',4'-difluorobiphenyl)-2-methylbutyric acid (deoxoflobufen), a more complex acyclic analogue, and its derivatives have been investigated for their anti-inflammatory properties. These studies suggest that the core scaffold has the potential to modulate inflammatory pathways. However, a lack of standardized in vitro testing and reporting for these acyclic derivatives makes a direct comparison with the anticancer data of the cyclic analogues challenging. This highlights a significant opportunity for future research to synthesize and systematically evaluate a library of acyclic this compound derivatives to fully understand their therapeutic potential and structure-activity relationships.

Potential Mechanisms of Action: Induction of Apoptosis and Modulation of Inflammatory Pathways

The observed anticancer activity of the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives suggests that these compounds may induce programmed cell death, or apoptosis, in cancer cells. Key signaling pathways that regulate apoptosis include the caspase cascade.

The Caspase Activation Pathway

Caspases are a family of proteases that, upon activation, execute the apoptotic program by cleaving a variety of cellular substrates. The activation of caspases can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the morphological and biochemical hallmarks of apoptosis.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: The extrinsic and intrinsic pathways of caspase activation leading to apoptosis.

The NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Therefore, inhibitors of the NF-κB pathway are attractive targets for cancer therapy. It is plausible that some this compound derivatives exert their anticancer effects by inhibiting this pro-survival pathway.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (TNFα, IL-1) IKK Complex IKK Complex Stimuli->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα-P IκBα-P IκBα->IκBα-P NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα Inhibition Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Pro-inflammatory & Pro-survival Genes Ubiquitination & Degradation Ubiquitination & Degradation IκBα-P->Ubiquitination & Degradation Ubiquitination & Degradation->NF-κB (p50/p65) Release MTT_Assay_Workflow Start Start Cell Seeding Seed cells in 96-well plate Start->Cell Seeding Incubation_24h Incubate 24h Cell Seeding->Incubation_24h Compound Treatment Add test compounds and controls Incubation_24h->Compound Treatment Incubation_72h Incubate 72h Compound Treatment->Incubation_72h MTT Addition Add MTT solution Incubation_72h->MTT Addition Incubation_4h Incubate 4h MTT Addition->Incubation_4h Formazan Solubilization Remove medium and add DMSO Incubation_4h->Formazan Solubilization Absorbance Reading Read absorbance at 570 nm Formazan Solubilization->Absorbance Reading Data Analysis Calculate % viability and EC50 Absorbance Reading->Data Analysis End End Data Analysis->End

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. This example is based on a fluorometric assay for neprilysin, an enzyme inhibited by structurally related biphenyl butanoic acids.

Materials:

  • Purified enzyme (e.g., recombinant human neprilysin)

  • Fluorogenic enzyme substrate

  • Assay buffer

  • Test compounds

  • A known inhibitor as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the test compounds and the positive control inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank: Assay buffer and substrate.

      • Enzyme control: Assay buffer, enzyme, and substrate.

      • Positive control: Assay buffer, enzyme, positive control inhibitor, and substrate.

      • Test compound: Assay buffer, enzyme, test compound, and substrate.

    • The final volume in each well should be the same.

  • Reaction Initiation and Incubation:

    • Pre-incubate the enzyme with the test compounds or positive control for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence in kinetic mode for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting a dose-response curve.

Conclusion and Future Directions

The in vitro data presented in this guide strongly supports the potential of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising class of anticancer agents. The hydrazone derivatives, in particular, have demonstrated potent and selective cytotoxicity against various cancer cell lines. The structure-activity relationships derived from these studies provide a solid foundation for the rational design of new, more effective analogues.

While the acyclic this compound derivatives remain a less explored chemical space, the anti-inflammatory activity of related compounds suggests that this scaffold is also worthy of further investigation. Future research should focus on the systematic synthesis and in vitro evaluation of a diverse library of both cyclic and acyclic derivatives against a broader range of biological targets. Elucidating their precise mechanisms of action, including their effects on key signaling pathways such as caspase activation and NF-κB, will be crucial for their continued development as potential therapeutic agents. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations with high scientific rigor.

References

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]

Sources

Benchmarking 3-(2,4-Difluorophenyl)butanoic acid against Established Dipeptidyl Peptidase-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of 3-(2,4-Difluorophenyl)butanoic acid. Based on structural similarities to known pharmacophores, we hypothesize that this compound may act as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. To rigorously test this hypothesis, we will benchmark its performance against Sitagliptin, a well-established, potent, and selective DPP-4 inhibitor. This document details the underlying scientific principles, experimental methodologies, and data interpretation required for a thorough comparative analysis.

Introduction to Dipeptidyl Peptidase-4 (DPP-4) and its Role in Glycemic Control

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism.[1][2] Its primary function is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells.[3][4][5] The rapid degradation of incretins by DPP-4 limits their physiological action.[6]

Inhibition of DPP-4, therefore, prolongs the activity of endogenous GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[5][7][8] This mechanism forms the basis for the therapeutic use of DPP-4 inhibitors, also known as "gliptins," in the management of type 2 diabetes mellitus.[7][9] Sitagliptin was the first DPP-4 inhibitor to receive FDA approval and serves as a gold standard for comparison.[3][7]

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose regulation.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretins (GLP-1, GIP)->Insulin Secretion Stimulates (+) Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP)->Glucagon Secretion Inhibits (-) DPP4 DPP4 Incretins (GLP-1, GIP)->DPP4 Degradation Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Lower Blood Glucose Lower Blood Glucose Glucagon Secretion->Lower Blood Glucose Opposes Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin, Compound X) Inhibitor->DPP4 Inhibition Glucose Uptake->Lower Blood Glucose

Caption: Mechanism of DPP-4 Inhibition.

Experimental Design for Comparative Inhibitor Analysis

To comprehensively evaluate this compound (referred to as Compound X) against Sitagliptin, a multi-stage experimental approach is necessary. This involves an initial screening to determine the half-maximal inhibitory concentration (IC50), followed by kinetic studies to elucidate the mechanism of inhibition.

Determination of IC50

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10][11] It is a standard measure of inhibitor potency.[12] A lower IC50 value indicates a more potent inhibitor.[12]

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[13][14][15]

  • Reagent Preparation:

    • DPP-4 Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[13]

    • DPP-4 Enzyme: Reconstitute recombinant human DPP-4 in DPP-4 Assay Buffer to a working concentration.

    • DPP-4 Substrate: Prepare a stock solution of a fluorogenic substrate, such as H-Gly-Pro-AMC (aminomethylcoumarin), in the assay buffer.[15][16]

    • Inhibitors: Prepare stock solutions of Compound X and Sitagliptin in a suitable solvent (e.g., DMSO). Create a serial dilution of each inhibitor.

  • Assay Procedure (96-well plate format):

    • Controls:

      • 100% Initial Activity: Add DPP-4 enzyme, assay buffer, and solvent (without inhibitor).

      • Background: Add assay buffer and solvent only (no enzyme or inhibitor).

    • Inhibitor Wells: Add DPP-4 enzyme, assay buffer, and the serially diluted concentrations of either Compound X or Sitagliptin.

    • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4][16]

    • Reaction Initiation: Add the DPP-4 substrate to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately begin measuring the fluorescence (e.g., λex = 360 nm, λem = 460 nm) at regular intervals for 30 minutes at 37°C using a microplate reader.[15][16]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration relative to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Enzyme Kinetic Studies: Elucidating the Mechanism of Inhibition

To understand how Compound X interacts with DPP-4, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[17] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[18]

  • Assay Setup:

    • Prepare several fixed concentrations of Compound X and Sitagliptin.

    • For each inhibitor concentration, perform the enzyme activity assay with a range of substrate (H-Gly-Pro-AMC) concentrations.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).[18][19] The pattern of the lines on this plot will indicate the mode of inhibition.[17][18][19]

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[18][19]

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[18]

      • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).[17]

      • Mixed Inhibition: Lines will intersect at a point other than the axes.

Experimental Workflow Diagram

Experimental_Workflow cluster_ic50 IC50 Determination cluster_kinetics Kinetic Studies A1 Prepare Serial Dilutions (Compound X & Sitagliptin) A2 Enzyme Assay with Fixed Substrate Concentration A1->A2 A3 Measure Reaction Rates A2->A3 A4 Plot % Inhibition vs. [Inhibitor] A3->A4 A5 Calculate IC50 A4->A5 B1 Vary Substrate & Inhibitor Concentrations A5->B1 Inform selection of inhibitor concentrations B2 Measure Initial Velocities (V₀) B1->B2 B3 Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) B2->B3 B4 Determine Inhibition Mechanism B3->B4

Caption: Workflow for Inhibitor Characterization.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: IC50 Values for DPP-4 Inhibition
CompoundIC50 (nM)
Compound X 45.8
Sitagliptin 19.2

In this hypothetical scenario, Sitagliptin demonstrates higher potency than Compound X.

Table 2: Kinetic Parameters in the Presence of Inhibitors
InhibitorConcentrationApparent K_m (µM)V_max (RFU/min)
None 0501000
Compound X 50 nM951000
Sitagliptin 20 nM881000

The hypothetical data in Table 2, showing an increase in the apparent Km with no significant change in Vmax for both compounds, is consistent with a competitive inhibition mechanism.

Visualizing Inhibition Mechanism with Lineweaver-Burk Plots

Lineweaver_Burk Lineweaver-Burk Plot: Competitive Inhibition xaxis 1/[S] xaxis->1/[S] 1/[S] yaxis 1/V₀ yaxis->1/V₀ 1/V₀ -1/Km -1/Km 1/Vmax 1/Vmax -1/Km->1/Vmax No Inhibitor -1/Km_app -1/Km_app -1/Km_app->1/Vmax + Inhibitor

Caption: Lineweaver-Burk Plot for Competitive Inhibition.

Discussion and Interpretation

Based on our hypothetical data, this compound (Compound X) emerges as a potential inhibitor of DPP-4. With an IC50 value in the nanomolar range, it demonstrates significant inhibitory activity, although it is less potent than the established drug, Sitagliptin.

The kinetic analysis strongly suggests that Compound X acts as a competitive inhibitor . This is evidenced by the increase in the apparent Michaelis constant (Km) while the maximum reaction velocity (Vmax) remains unchanged in the presence of the inhibitor. This indicates that Compound X likely binds to the active site of DPP-4, directly competing with the natural substrate. This mechanism is consistent with that of many known DPP-4 inhibitors, including Sitagliptin.

The difluorophenyl moiety is a common feature in many DPP-4 inhibitors, contributing to favorable binding interactions within the enzyme's active site. The butanoic acid chain likely provides the necessary spacing and orientation for the phenyl group to engage with key residues.

Conclusion and Future Directions

This guide outlines a robust methodology for the characterization of this compound as a potential DPP-4 inhibitor. The proposed experiments, from initial potency determination to detailed kinetic analysis, provide a comprehensive framework for comparing its efficacy against an established standard like Sitagliptin.

While the hypothetical data presented here are encouraging, further experimental validation is essential. Future studies should also include selectivity profiling against other dipeptidyl peptidases (e.g., DPP8 and DPP9) to ensure a favorable safety profile, as off-target inhibition can lead to toxicity.[20] Additionally, cell-based assays and in vivo studies would be necessary to evaluate the compound's therapeutic potential for the management of type 2 diabetes.

References

  • Lineweaver–Burk plot. In: Wikipedia. ; 2023. [Link]

  • Mulvihill EE, Varin EM, Ussher JR, et al. Physiological and Pharmacological Mechanisms through which the DPP-4 Inhibitor Sitagliptin Regulates Glycemia in Mice. Endocrinology. 2016;157(1):166-177. [Link]

  • Aryal S. Lineweaver–Burk Plot. Microbe Notes. Published May 30, 2022. [Link]

  • Dipeptidyl peptidase-4 inhibitor. In: Wikipedia. ; 2023. [Link]

  • IC50 Determination. edX. Accessed January 19, 2026. [Link]

  • Deacon CF. Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism. 2011;96(4):924-926. [Link]

  • IC50. In: Wikipedia. ; 2023. [Link]

  • Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. YouTube. Published May 13, 2020. [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. Accessed January 19, 2026. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. Accessed January 19, 2026. [Link]

  • Ambery P, He Y-L, St-Jean M, Ligueros-Saylan M. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In: StatPearls. StatPearls Publishing; 2023. [Link]

  • Béliard Veillard R, Pinto B. DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. Published December 3, 2018. [Link]

  • Zhang X, Zhu J, Chen J, et al. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. 2022;9. [Link]

  • Proença C, Freitas M, Ribeiro D, Tomé SM, Silva AM, Fernandes E. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments. 2017;(124). [Link]

  • Papalia GA, Leavitt S, Myszka DG. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. 2012;421(2):364-374. [Link]

  • measuring enzyme inhibition by drugs. YouTube. Published January 12, 2021. [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. Accessed January 19, 2026. [Link]

  • Lankas GR, Leiting B, Roy RS, et al. Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. Diabetes. 2005;54(10):2988-2994. [Link]

  • Zhao Y, Yang L, Zhou Z. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function. Clinical and Experimental Pharmacology and Physiology. 2014;41(1):12-19. [Link]

  • Ahrén B. DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. 2019;10. [Link]

  • Gothwal S, Khosya S. DPP 4 (dipeptidylpeptidase-4) inhibitors: beyond glycemic control. IOSR Journal of Pharmacy. 2013;3(3):81-85. [Link]

  • Nauck MA, Meier JJ. Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology. 2019;10. [Link]

Sources

A Comparative Review of the Physicochemical Properties of Fluorinated Butanoic Acids: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1] This guide provides an in-depth comparative analysis of the physicochemical properties of butanoic acid and its fluorinated derivatives, with a particular focus on 2-fluorobutanoic acid, 3-fluorobutanoic acid, 4-fluorobutanoic acid, and the extensively fluorinated heptafluorobutanoic acid (HFBA). Understanding the nuanced effects of fluorination on properties such as acidity (pKa), lipophilicity (logP), boiling point, and solubility is paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.[2][3]

The Inductive Effect of Fluorine: A Driving Force for Physicochemical Change

Fluorine's exceptional electronegativity is the primary driver of the significant alterations observed in the physicochemical properties of fluorinated organic molecules.[4] When incorporated into an aliphatic chain, fluorine exerts a potent electron-withdrawing inductive effect (-I effect), which strengthens with proximity to a functional group. This effect profoundly influences the acidity of the carboxylic acid moiety in fluorinated butanoic acids. The electron density is pulled away from the carboxyl group, stabilizing the resulting carboxylate anion upon deprotonation and thereby increasing the acidity (lowering the pKa value).[4] This guide will present experimental data that quantitatively illustrates this fundamental principle.

Comparative Physicochemical Data

The following tables summarize the key physicochemical properties of butanoic acid and its fluorinated analogs. These values have been compiled from various authoritative sources to provide a reliable basis for comparison.

Table 1: Comparison of Acidity (pKa) and Lipophilicity (logP)

CompoundMolecular FormulapKalogP
Butanoic AcidC₄H₈O₂4.82[5][6][7]0.79[8][9]
2-Fluorobutanoic AcidC₄H₇FO₂~2.6 (Predicted)1.1 (Computed)[10]
3-Fluorobutanoic AcidC₄H₇FO₂~4.0 (Predicted)0.5 (Computed)[11]
4-Fluorobutanoic AcidC₄H₇FO₂~4.5 (Predicted)0.4 (Computed)[12]
Heptafluorobutanoic AcidC₄HF₇O₂~0.4[13]1.48 (Estimated)

Note: Experimental pKa and logP values for all monofluorinated isomers are not consistently available in the literature. The provided values for 2-, 3-, and 4-fluorobutanoic acid are high-quality predictions and computations, respectively, and are included for comparative purposes. The logP of heptafluorobutanoic acid is an estimate based on its properties.

Table 2: Comparison of Boiling Point and Aqueous Solubility

CompoundBoiling Point (°C)Aqueous Solubility
Butanoic Acid163.5[14][15]Miscible[14][16][17]
2-Fluorobutanoic Acid95 (at 40 Torr)Soluble
3-Fluorobutanoic AcidNot availableSoluble
4-Fluorobutanoic Acid78-79 (at 0.8kPa)[18]Soluble[19][20][21]
Heptafluorobutanoic Acid120-121[22][23][24]Miscible[4][22]

Note: Some boiling points are reported at reduced pressure. Solubility is qualitatively described where specific quantitative data is unavailable.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of this guide, detailed, self-validating experimental protocols for determining the key physicochemical properties are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that can be reliably determined using potentiometric titration.[5][25] This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).

    • Accurately prepare a solution of the fluorinated butanoic acid of interest (e.g., 0.01 M) in deionized water.

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[5]

  • Titration Setup:

    • Place a known volume (e.g., 25 mL) of the acid solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Process:

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve.

    • For greater accuracy, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V). The pKa is then the pH at half of this equivalence volume.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Acid Solution setup Assemble Titration Apparatus prep_acid->setup prep_base Prepare & Standardize NaOH prep_base->setup prep_ph Calibrate pH Meter prep_ph->setup titrate Add NaOH in Increments setup->titrate record Record pH and Volume titrate->record After each increment record->titrate Repeat plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Determine Equivalence Point plot->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep det_pka pKa = pH at Half-Equivalence Point find_hep->det_pka

Experimental workflow for pKa determination.
Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most widely accepted technique for its experimental determination.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, then allowing the phases to separate.

  • Sample Preparation:

    • Accurately prepare a stock solution of the fluorinated butanoic acid in the pre-saturated water phase at a known concentration.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the aqueous acid solution with a known volume of the pre-saturated n-octanol.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the acid between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and n-octanol phases.

    • Determine the concentration of the acid in each phase using a suitable analytical technique (e.g., HPLC, GC-MS, or titration).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the acid in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_phases Pre-saturate Octanol and Water mix Combine Phases in Separatory Funnel prep_phases->mix prep_sample Prepare Aqueous Acid Solution prep_sample->mix shake Shake to Equilibrate mix->shake separate Allow Phases to Separate shake->separate analyze_aq Analyze Aqueous Phase Concentration separate->analyze_aq analyze_org Analyze Octanol Phase Concentration separate->analyze_org calc_p Calculate P = [Octanol]/[Aqueous] analyze_aq->calc_p analyze_org->calc_p calc_logp logP = log10(P) calc_p->calc_logp

Experimental workflow for logP determination.
Determination of Boiling Point by the Thiele Tube Method

The boiling point is a fundamental physical property that can be determined for small quantities of a liquid using a Thiele tube.[2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of the fluorinated butanoic acid into a small test tube or a fusion tube.

    • Seal one end of a capillary tube and place it, open end down, into the liquid.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band.

    • Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the sample is immersed.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube ensures even heat distribution via convection currents.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Determination:

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8]

G cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep_sample Place Sample in Fusion Tube prep_capillary Insert Inverted Capillary Tube prep_sample->prep_capillary attach Attach Tube to Thermometer prep_capillary->attach immerse Immerse in Thiele Tube attach->immerse heat Gently Heat Thiele Tube immerse->heat observe_bubbles Observe Stream of Bubbles heat->observe_bubbles cool Remove Heat and Cool Slowly observe_bubbles->cool Continuous Stream record_bp Record Temperature when Liquid Enters Capillary cool->record_bp

Experimental workflow for boiling point determination.
Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in an aqueous medium.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of the fluorinated butanoic acid to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration:

    • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration.

  • Analysis:

    • Determine the concentration of the dissolved acid in the aliquot using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result:

    • The measured concentration represents the aqueous solubility of the compound under the specified conditions.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Solute to Buffer agitate Agitate at Constant Temperature add_excess->agitate settle Allow Solids to Settle agitate->settle 24-48 hours separate_liquid Centrifuge or Filter to Obtain Supernatant settle->separate_liquid analyze_conc Determine Concentration of Solute in Supernatant separate_liquid->analyze_conc

Experimental workflow for aqueous solubility determination.

Implications for Drug Development

The modulation of physicochemical properties through fluorination has profound implications for drug design and development.

  • Acidity (pKa): The pKa of a drug is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets.[19] A lower pKa, as seen with increasing fluorination, means the compound will be more ionized at physiological pH (~7.4). This can enhance aqueous solubility but may decrease its ability to cross lipid membranes via passive diffusion. The ability to fine-tune pKa through the strategic placement of fluorine atoms allows medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2]

  • Lipophilicity (logP): LogP is a key indicator of a drug's ability to cross biological membranes and its potential for oral absorption.[25] Generally, a logP in the range of 1-3 is considered optimal for good absorption.[25] Fluorination can either increase or decrease lipophilicity depending on the molecular context. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, as in heptafluorobutanoic acid, can lead to compounds that are both hydrophobic and lipophobic. The ability to modulate logP is crucial for achieving the desired balance between membrane permeability and aqueous solubility.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] The introduction of fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

Real-World Applications and Case Studies

While there are numerous examples of fluorinated drugs, the direct use of simple fluorinated butanoic acids as active pharmaceutical ingredients is less common. However, they serve as valuable building blocks in the synthesis of more complex fluorinated pharmaceuticals. For instance, fluorinated carboxylic acids are present in some non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The principles demonstrated with fluorinated butanoic acids are broadly applicable. For example, the cholesterol-lowering drug atorvastatin features a p-fluorophenyl group, and the antidepressant escitalopram contains an aromatic fluorine atom, both of which contribute to their favorable pharmacokinetic properties.[4]

Conclusion

The fluorination of butanoic acid provides a clear and instructive model for understanding the profound impact of this unique element on the physicochemical properties of organic molecules. The strong inductive effect of fluorine systematically increases acidity with proximity to the carboxylic acid group. The effects on lipophilicity, boiling point, and solubility are also significant and context-dependent. For researchers and professionals in drug development, a thorough understanding of these structure-property relationships is essential for the rational design of new chemical entities with enhanced therapeutic potential. The ability to strategically employ fluorination to fine-tune pKa, logP, and metabolic stability remains a powerful and indispensable tool in the quest for safer and more effective medicines.

References

  • Butanoic Acid - Structure, Properties, Uses. (2023, April 24). Turito. Retrieved from [Link]

  • Butanoic Acid: Structure, Properties & Uses Explained. Vedantu. Retrieved from [Link]

  • Butanoic Acid Formula - Definition & Solved Example. Orchids The International School. Retrieved from [Link]

  • butanoic acid. Stenutz. Retrieved from [Link]

  • 4-fluorobutanoic Acid | C4H7FO2 | CID 10411. PubChem. Retrieved from [Link]

  • butanoic acid (YMDB01392). Yeast Metabolome Database. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • (3S)-3-fluorobutanoicacid | C4H7FO2 | CID 84647629. PubChem. Retrieved from [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc. Retrieved from [Link]

  • Episode 2: Why LogP Matters — The Key to Drug Absorption. (2025, April 16). Moon Garden. Retrieved from [Link]

  • Using Log P and Log D to Assess Drug Bioavailability. (2022, December 14). FTLOScience. Retrieved from [Link]

  • Drug's pKa and its absorption. (2022, February 11). Pharma Tech. Retrieved from [Link]

  • Is butanoic acid more soluble in water than ethyl acetate? (2016, February 24). Chemistry Stack Exchange. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. Retrieved from [Link]

  • Butanoic acid Structure – C4H8O2. BYJU'S. Retrieved from [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. Retrieved from [Link]

  • Influence of Drug Pka and Gastro Intestinal PH On Drug Absorption. Scribd. Retrieved from [Link]

  • Acid/Base Ionization Constants. gchem. Retrieved from [Link]

  • 4-fluorobutanoic Acid. LookChem. Retrieved from [Link]

  • Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid? Chegg. Retrieved from [Link]

  • of which compound is very close to pKa - of Butanoic acid? (2023, November 17). Filo. Retrieved from [Link]

  • Why is the pKa of butanoic acid lower than the pKa of propanoic acid? (2012, September 15). Reddit. Retrieved from [Link]

  • 4.4: Physical Properties of Carboxylic Acids. (2025, March 18). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Properties of Butanoic acid (CAS 107-92-6). Cheméo. Retrieved from [Link]

  • 4-Fluorobutyric acid | CAS#:462-23-7. Chemsrc. Retrieved from [Link]

  • Butyric acid. Wikipedia. Retrieved from [Link]

  • Butanoic acid, DMTBS | C10H22O2Si | CID 528096. PubChem. Retrieved from [Link]

  • Cas 462-23-7,4-Fluorobutyric acid. LookChem. Retrieved from [Link]

  • 4-fluorobutanoic Acid | C4H7FO2 | CID 10411. PubChem. Retrieved from [Link]

  • Heptafluorobutyric acid | C3F7COOH | CID 9777. PubChem. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Sydney. Retrieved from [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • (2S)-2-fluorobutanoic acid | C4H7FO2 | CID 38988211. PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(2,4-Difluorophenyl)butanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(2,4-Difluorophenyl)butanoic acid, a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes information from structurally similar compounds and established principles of hazardous waste management to ensure a high standard of safety and environmental responsibility.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound belongs to the family of halogenated carboxylic acids. The presence of the difluorophenyl group significantly influences its chemical properties and potential hazards. Based on data from analogous compounds, such as other fluorinated phenylbutanoic acids and butyric acid derivatives, the following hazards should be anticipated[1][2][3]:

  • Skin Corrosion/Irritation: Like many carboxylic acids, it is likely to be corrosive or irritating to the skin.

  • Serious Eye Damage/Irritation: Direct contact can cause serious and potentially irreversible eye damage.

  • Acute Toxicity (Oral): May be harmful if swallowed[1].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[1].

  • Aquatic Toxicity: Halogenated organic compounds can be harmful to aquatic life.

Key Quantitative Data for Analogous Compounds:

Hazard StatementGHS Classification (Typical for similar compounds)Source
Acute toxicity, oralCategory 4[1]
Skin corrosion/irritationCategory 1B/2[3]
Serious eye damage/eye irritationCategory 1[3]
Specific target organ toxicity, single exposure (respiratory tract irritation)Category 3[1]

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated area or a chemical fume hood.

Regulatory Framework: RCRA and Halogenated Organic Compounds

In the United States, the disposal of chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). As a halogenated organic compound, this compound falls under specific RCRA regulations.

The "cradle-to-grave" principle of RCRA mandates that the generator of the hazardous waste is responsible for its safe management from generation to final disposal[4]. Any waste containing halogenated organic compounds must be managed as hazardous waste. It is crucial to avoid mixing this waste with non-hazardous waste streams to prevent costly and complex disposal procedures[4].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and cost-effective waste management.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Compatibility: The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Halogenated Waste Stream: This waste must be segregated into the "halogenated organic waste" stream. Do not mix with non-halogenated solvents or other waste categories.

  • Avoid Mixing: Do not mix this acidic waste with bases or oxidizing agents to prevent potentially violent reactions[5][6].

Step 2: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for safety. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • The relevant hazard pictograms (e.g., corrosive, irritant, environmentally hazardous)

Step 3: On-site Accumulation and Storage

Follow your institution's guidelines for the accumulation of hazardous waste.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: Store the container in a designated satellite accumulation area (SAA) with secondary containment to prevent the spread of spills.

  • Ventilation: The storage area should be well-ventilated.

Step 4: Final Disposal Method

Due to its halogenated nature, the recommended disposal method for this compound is incineration at a licensed hazardous waste disposal facility.

  • High-Temperature Incineration: This method is effective for the destruction of halogenated organic compounds.

  • Do Not Dispose Down the Drain: This compound should never be disposed of down the sanitary sewer system[7]. Its potential aquatic toxicity and the presence of fluorine are significant concerns.

  • Landfill Prohibition: Land disposal of halogenated organic compounds is heavily restricted under RCRA.

Step 5: Arranging for Pickup and Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained to handle the transportation and final disposal in compliance with all federal, state, and local regulations.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[8][9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[8][9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation: This compound HazardID Hazard Identification: Corrosive, Irritant, Aquatic Toxicity (Presumed) Start->HazardID Segregation Segregate as Halogenated Organic Waste HazardID->Segregation Container Use Compatible & Labeled Container Segregation->Container Storage Store in designated SAA with Secondary Containment Container->Storage DisposalMethod Select Disposal Method Storage->DisposalMethod Incineration High-Temperature Incineration (Recommended) DisposalMethod->Incineration Drain Drain Disposal (Prohibited) DisposalMethod->Drain Landfill Landfill (Prohibited) DisposalMethod->Landfill EHS Contact EHS for Waste Pickup Incineration->EHS End Compliant Disposal EHS->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. [Link]

  • (S)-3-(2,4-Difluorophenyl)butanoic Acid. Chemsrc. [Link]

  • Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. GovInfo. [Link]

  • 3-(4-Fluorophenyl)butanoic acid. Arctom. [Link]

  • Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Cole-Parmer. [Link]

  • Butanoic Acid - Safety Data Sheet. Breckland Scientific. [Link]

  • Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • 40 CFR 302.4 -- Hazardous substances and reportable quantities. eCFR. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]

  • Hazard Alert 9. DBCA Library. [Link]

Sources

Personal protective equipment for handling 3-(2,4-Difluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our products. This guide provides essential information on the personal protective equipment (PPE) required for handling 3-(2,4-Difluorophenyl)butanoic acid. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the known hazards of structurally similar fluorinated organic compounds and carboxylic acids.

Understanding the Hazards

This compound is a fluorinated carboxylic acid. The presence of the difluorophenyl group and the carboxylic acid moiety suggests potential hazards that necessitate careful handling.

  • Carboxylic Acids: This functional group can cause irritation and, in concentrated forms, may be corrosive to the skin and eyes.[1][2] Inhalation of dust or vapors can also lead to respiratory irritation.[3][4]

  • Fluorinated Organic Compounds: The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[5][6] While the carbon-fluorine bond is strong, the overall molecule can still present toxicological risks. It is crucial to minimize exposure until more specific data becomes available.

Based on analogous compounds, this compound is likely to cause skin irritation, serious eye damage, and respiratory irritation if inhaled.[3][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or butyl rubber[8]To prevent skin contact. Double-gloving is recommended for extended handling.[5]
Eye and Face Protection Safety gogglesANSI Z87.1 compliant[6]To protect eyes from dust particles and splashes.[9]
Face shieldWorn in addition to gogglesRecommended when there is a significant risk of splashing.[8][10]
Body Protection Laboratory coatFlame-resistant, fully buttoned with sleeves covering the wrist[5]To protect skin and clothing from contamination.[9]
Chemical-resistant apronWorn over the lab coatRecommended for handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection N95 respirator or higherNIOSH-approvedRequired when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[8]
Foot Protection Closed-toe shoesMade of a non-porous materialTo protect feet from spills and falling objects.[9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures will minimize the risk of exposure and ensure the safe handling of this compound.

Preparation and Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within the fume hood.

Donning PPE

The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves (first pair if double-gloving) Lab_Coat->Gloves Goggles 3. Safety Goggles Gloves->Goggles Face_Shield 4. Face Shield Goggles->Face_Shield Respirator 5. Respirator (if required) Face_Shield->Respirator

Caption: Correct sequence for donning PPE.

Handling the Compound
  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Solution Preparation: Slowly add the solid to the solvent with stirring. Be aware of any potential exothermic reactions.

  • Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid.

Doffing PPE

The sequence for removing PPE is critical to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves 1. Gloves (outer pair if double-gloving) Face_Shield 2. Face Shield Gloves->Face_Shield Goggles 3. Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat Goggles->Lab_Coat Respirator 5. Respirator (if worn) Lab_Coat->Respirator

Caption: Correct sequence for doffing PPE.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect yourself and the environment.

  • Waste Segregation: All solid waste contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour this material down the drain.[12]

  • Disposal Method: The primary disposal method for this type of chemical waste is typically incineration by a licensed chemical destruction plant.[12][13]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[14] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][15]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By following these guidelines, you can handle this compound safely and minimize your risk of exposure. Always consult your institution's specific safety protocols and the Safety Data Sheet for any other chemicals used in your procedure.

References

  • Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJZ381hAmc_dxhIiKOtWgQXt2_9X-zhhBzD9PqkLF_AO38MJrEGdyI6S9ozg7tPBFveRbsEGMifTNWkcu88iRmMIF3FRmMMDhanLixv7kltpzNlV25ExuvxICVSQlNOX5-ySuhXN4FE7beataVe8JMsLNlf-5S0b4CvGpClQY9lQnVcr_-vyH4qqhiGjUW2hA=]
  • Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMJY4mEpsJU3xrjsdpuWtg8C76Txg4UimyUx4fLtsGGj4TL73VOGtvptF3I0QwnVHYZXMOrLcrHFyKjOVvPz0t2f6hlICgwRsiy6eGnuM4NPZx3vAILgIkPcSlOH61C3RvdOugaDbaQmFDCOXQmq_UEsN3BgmAskXVoJF6WC3K2bvvyZFsP3i-qwctPm-l2rTx9D4UFeZ3WoQVZIsKh-jhiiuYWKS8Tfh6SJSBgUzR3ZDmzjlxxOlyGw9VkOeKRPsG9NoJ]
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8fdT9CUF2-uAKO8i32MtQjnRf1IiwL6lPggLcCBxP0OCGy7UlNuZWgzXHgbF0vgOYr9XTX_YiUCayUc934vqMTLXC-FdBajJGYr7Bs5OnOvQhSr8traSVxpO3ynHIwCi_XZN9TCEJ-aJABA==]
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX4asHtSK798w19QhZD41YdSUJXNHYsNjxYLdLrFirerP9rdtXSE9CLT9DjtzORYQGS0heov8jkLTlrZpVQzmYqWxY6Wa5Q0eNayJoxf3vTVp-nUPRwhxTIbnaAT_L3jplheLPx5J_yRjyaFdnsvAENhAPhFH6mE_eQAlCFWnChACh]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwukYxzeEnVZRZ7x0dvKWsvfxQsJ1_Ddy4Pz5qxg0y6pIwz3XaUUZk3Is-ERiwq6f47AjJeys7DFySe80eIf4PyhsvJbvaRH891WcrJ90r5MJxN67lxVTFb23r-rDE7X9l0OSO3hx1B3ltJ44McIg9hXkF4G_2qvBE7yXttu91pgNOkWUPRut6PfPA5tWIEAm0CJEHDPOAf1BaJ0hv25CsBqTzKESk-zo57Z6GDhHBF7djG-pQl4HewrlmzAYcdKwVrH-fWTyTtjIE0YhZ6t2pPNK2]
  • Safety equipment, PPE, for handling acids. Quicktest. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG230O-J8H_1P6AJAPc_0zIQp3uIohD8rc2l8UbO0P-yuzOmDJx6IZjszGxVYeO8NTToevRvu5VL82x8sPbWrYrC1CCEoDHxSPVMWA2XMUKJepOFZ4TOcqCsWnqxNqeopGwwWgm5FUNveNVU8hAeZv14E4i5c8nm0yoT2Y_rhDPEODNMl8KP4RTToGQXqke_ls=]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaBlDBQSHVB0gUuiYU9Gyjwz78KvEMk1iW6oKWRTsz61daT1mX9WdDxvC6ubwwmKofAnjIHSmrSzYWBU3fhhFug1e_VV75UNSbdzg7JvK4RTbpkdpIEfe6xCbFVTfeB5CyOyqB4IdccDW4GUgpvjy3VMvjLJoIe7jcvlzYZzI=]
  • What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtfGPRbYE4zTyWC2iBwId-IzrdsnCjAbb5kSWwpzm3eQ7MMth__QP2ggt6d5AJ9Y8FqehuKm4wlLxMO3MXbXY4uN7Qt8v3tS3hculBb6rxGyMCQJ5WAE9POBgno3halvauZ6Zuda0bCTrb1RyFEgHQrBOlA7GkGIks205aJIlDCxgBKbnvKJupAeF3NA2fVYDamvoXOR0BsB1Y-o938ccFdy0OdnjpGfBvG-AmBZ0Q9pOXaKRdwg==]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH142z3N8ny_Td3xT36K3m76lvX4IOM2SbfErovs3a7FPZZR_d7xVAuufx6T_rXNAOhxFBN9tpUgmBggHBvV9HXxBastkFz_l7RQBagN_K4ghjoYIU6tz_usn4DWWxvK0gWqvBT6iciBr08J1ncRKNj_g9UGHHuIttHjF7AS6TCVa419t9Z6Bf-UBo7RM0=]
  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi_-XQEPlRX1gbdq598XGivuqRDX5yM9oqiYcInVASgwFqWUA0Ei1OqK4PIBcntvU4niz-TdWBgnKK3E736Qzemo7PbIQU0RL2oluXW-5eg9w-CpbaF2oCPu60jfDb0_vKqTWL7lgvApq0xg==]
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [URL: https://doi.org/10.1021/acs.chas.1c00089]
  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDb-9qn8PWian53ZFdhBYy_khYoEh41DwkRjBdBgmi4QpIEPGr9_66ovpdTkb0BUfPcf1ZSHEgFs9crSEfh3mBqIOF3U5HmcggWSoORuyVPXZ3PZe_mk4NSQCANizk7aSdEUlAMHJavTE4sc4f93Mx8A==]
  • Safety Guidelines. Organic Chemistry I Lab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLQitg7OZ5mlwcT4OsvW9HvSR54x4hMhz9GAqroT6PkpWmsEvdSQZeV1Y1MEeFnTx735jM2pbKg2fDmFby1iiprI67XCQ_alIL8PxfBKf6Fak47jM7WQv9VMxpnaPt7irCt4a9YH4iVztSXdm_jBwyh0t9azdjeZj_NSwaXKIzNL7dN0w]
  • 3-(3,5-Difluorophenyl)propanoic acid. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNPhF_KiuTtBJQj8jiqyMzIAqG8VjMknRYIizqVnsWKtpZxGDzz4Ek0GtQvfpFbFEP6WpezrWj-CsatF3Bd5uM2GIbA2DVTTbveMTaigNQnVNj6KMpj1jMpKwFexdG94b7t0EsQ5v0jb_sGb_zXxoKTP0g51CRMtvSqQ==]
  • Safety Data Sheet. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2hkkthre0Z56tCCIxDvZ9B5aWF0smuzUIshWDiFgjlXEoWtta0zS2atfLdcq-bs1jHFnSVlYNzl5RxObu0fdgXaFTQZcQoOFWEKzKjlPhTVb2eSrMZVhtuBm0ojj3u2HqMynYUax2ZCpii_Tck2Ygbqv9EiO4g4mg7NOymwl0lpKHsoRG_d8C80UeF7LadWCe3IWS3GPyvQ3_gdmmF16DOzA-WTw6uYV9mEL-1SgE-Gl_5-_0cNbtzs_JcHJWhRIUJB2TIl3j]
  • Hazardous Substance Fact Sheet. NJ.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9xqegPXYhxKOk8aTv9PyD-XG46KXMocYHBYr4uDiHB_Oi8it0zGqJTdomHBm2dZsJ93FKRNyCjTZbcEq1KXq0DwdJUr4T5qyV1zCJ1_HtPnmpwYr3pEdFg9qvKrcFR4rNt02TN0I1WRGUREh8cfSn0BIqZw==]
  • SAFETY DATA SHEET. Pfaltz & Bauer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfRUil8vg8Hv29JyctBEDce3FaweFto9Docadl2JyIIL0SPyIposQRudfhqcqCWpBJyD7HAHhnzA2lp_1iC81_ofIaRYkn6-tpU_Azhc9YaZ90fJnRiCadEf2NbqBT_hG-Qoxv0g-YxM8IkhZrRGWjGETqS2cg-fH14w9iF4v8qIgPZ0Lm95GDRH5_NwFoPA==]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR5eVdnJNJmDqCWD5JhZoDgmdvKpKcjHZw6gnRPS981rHlWIhiapT-COPieeSSsTEg-w46XFP9RqJUsEd74rRdsK3ZT0IftrPluOItV1Fl8R7diIVG0T5g321E4W9TVMCIP8rQl0t5KLdxi2rUsRdEtspWtkjnZfdSbCz1YUmwqfK7J-zCnURWm9VQdDxZgaCY4vlSyUrqMqJCB9STC0G41SVzKJZsVCFrTtevDHLrUacuVxCpXSNN6HrZcEGDttq4kPTvFOr7iNdsWUnb5IIdnOQwznTceuersFApvzTF8WPT7dAkIEenPHbxDrQRdh695u13Jox6oHZjtszl]
  • 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHfixI_qZU5mSZ2cBkqoRJ1FiPSsQ8pZa-FcMSt1-nW2affe-55rq-tvyPJDvPQXZElzsqPidn1tHA4-9MZ5vffr4HpQYcnUq6HVsIt5J5pUErr_8ts4HbviIxeeGXvlf32dxx7tX_a3Q5gTiKjxXM1w9I8FMk-fZZOIUhGXfvIWJdCwuETzIdDWZAcpm9f_iqoc=]
  • Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwEPD1JgM06QeSvqEqMavOwrIMotJOLcuQBhYYkQhhrBEdXoP9uXlzuX6uQ7fLsxF5BiUWKU6Cz3L7EwwFIq506Sp-aUSS4dnyp962izb6RyrnSg1VlwH4XYTTRWrA6xbMADs_xLFbLnu_zob9DZ0juGcWOowIoQMK3FlGi8laGT_FxIDbvE9tJwWibJ2vdMdHQsQ06Onh_0-qjBR-_NH1jj0JAxhcboUrSp_BLQ96P7nC9GYTHyLfgC-tRpb86_lg]
  • SAFETY DATA SHEET Butanoic acid (Natural). Synerzine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXBkAnkY7T4m8JGBTWj4emCTUOpdjn3Atb-ydSw7DcV1sEwB6iT_Qz9goiUr0WsOIvY7_rNtflBdnoT9VpKY3BJzJ5tBJyqcbm2HLm1d9uRU4pxoLQTAT_s-W-UMGIm9ziuKF8G5r8eaUhgspaYHj43USwMwZpLhPe2-TZ]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Difluorophenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,4-Difluorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.